(-)-AmpelopsinA
Description
Structure
3D Structure
Properties
CAS No. |
280561-81-1 |
|---|---|
Molecular Formula |
C28H22O7 |
Molecular Weight |
470.5 |
IUPAC Name |
(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol |
InChI |
InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m1/s1 |
InChI Key |
LHUHHURKGTUZHU-MUUFRUSVSA-N |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (-)-Ampelopsin A: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ampelopsin A, a flavonoid also widely known as dihydromyricetin (B1665482) (DHM), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural origins of this promising bioactive compound. It details comprehensive experimental protocols for its extraction, isolation, and characterization from primary botanical sources. Furthermore, this document elucidates the molecular mechanisms through which (-)-Ampelopsin A exerts its effects, with a focus on its modulation of key signaling pathways, including the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the core concepts.
Discovery of (-)-Ampelopsin A (Dihydromyricetin)
The initial scientific discovery of the compound now widely recognized as (-)-Ampelopsin A or dihydromyricetin dates back to 1940. Researchers Kotake and Kubota first isolated this flavonoid from the plant Ampelopsis meliaefolia[1]. While the compound has a long history of use in traditional Eastern medicine, particularly from vine tea (Ampelopsis grossedentata), the work of Kotake and Kubota marked its formal entry into the scientific literature as a distinct chemical entity.[1][2][3] Subsequent research has led to its identification in various other plant species and a thorough characterization of its chemical structure and stereochemistry.
Natural Sources of (-)-Ampelopsin A
(-)-Ampelopsin A is found in a variety of plant species, with its concentration varying significantly between sources and even between different parts of the same plant. The primary and most commercially significant source is Ampelopsis grossedentata, commonly known as vine tea.[4] Other notable sources include species from the Vitis genus (grapes) and the Japanese raisin tree, Hovenia dulcis.[2][5]
Data Presentation: Quantitative Yield of (-)-Ampelopsin A from Natural Sources
The following tables summarize the quantitative yields of (-)-Ampelopsin A from its primary natural sources under various extraction conditions.
Table 1: Yield of (-)-Ampelopsin A (Dihydromyricetin) from Ampelopsis grossedentata
| Plant Part | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Leaves | Ultrasonic Extraction | 75% Ethanol (B145695) | 40 | 3 x 25 min | 16.21% | [1] |
| Leaves | Chelating Extraction (with Zn2+) | Water | 90 | 2 h | 12.2% (94.3% purity) | [2] |
| Leaves | Conventional Extraction | 60% Ethanol | 60 | 180 min | ~2.35 mg/mL (Max) | [6] |
| Young Leaves | Not Specified | Not Specified | Not Specified | Not Specified | up to 291.87 mg/g | [1] |
| Stems and Leaves | Not Specified | Not Specified | Not Specified | Not Specified | 20-40% of dry weight | [4] |
Table 2: Yield of (-)-Ampelopsin A from Vitis vinifera
| Plant Part | Extraction Method | Initial Solvent | Yield of Crude Extract | Final Yield of (-)-Ampelopsin A | Reference |
| Stem Bark | Maceration | 70% Ethanol | 221.4 g from 3.0 kg | Not explicitly quantified in the final step | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of (-)-Ampelopsin A, based on established scientific literature.
Extraction and Isolation of (-)-Ampelopsin A from Ampelopsis grossedentata
Objective: To extract and purify (-)-Ampelopsin A (Dihydromyricetin) from the leaves of Ampelopsis grossedentata.
Method 1: Optimized Ultrasonic Extraction [1]
-
Material Preparation: Air-dried leaves of Ampelopsis grossedentata are ground into a fine powder.
-
Extraction: The powdered leaves are subjected to ultrasonic extraction with 75% ethanol at a liquid-to-solid ratio of 20:1. The extraction is performed at 40°C for three cycles of 25 minutes each, using an ultrasonic power of 500 W and a frequency of 20 kHz.
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or macroporous resin) and a mobile phase gradient (e.g., ethyl acetate-methanol) to isolate (-)-Ampelopsin A.
Method 2: Chelating Extraction [2]
-
Material Preparation: Ampelopsis grossedentata powder is prepared as in the previous method.
-
Chelation and Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:20. ZnSO₄·7H₂O is added at a powder-to-salt ratio of 1:4. The mixture is heated to 90°C for 2 hours with the pH adjusted to 2.
-
Precipitation and Recovery: The formed DMY-Zn chelate precipitates. The precipitate is collected and then treated with EDTA-2Na to release the purified (-)-Ampelopsin A.
-
Washing and Drying: The purified compound is washed and dried to obtain the final product.
Extraction and Isolation of (-)-Ampelopsin A from Vitis vinifera
Objective: To extract and isolate (-)-Ampelopsin A from the stem bark of Vitis vinifera.[7][8]
-
Material Preparation: The stem bark of Vitis vinifera is harvested, dried, and ground into a coarse powder.
-
Extraction: The powdered bark (e.g., 3.0 kg) is extracted twice with 70% ethanol (e.g., 15 L) at room temperature for 2 days each time.
-
Filtration and Concentration: The filtrates are combined and evaporated to dryness under reduced pressure to obtain a dark, syrupy extract.
-
Solvent Partitioning: The crude extract is suspended in distilled water and successively partitioned with dichloromethane, ethyl acetate (B1210297), and n-butanol.
-
Chromatographic Purification: The ethyl acetate fraction, which is typically enriched with stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing (-)-Ampelopsin A are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Characterization of (-)-Ampelopsin A
The identity and purity of the isolated (-)-Ampelopsin A are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption maxima, which is characteristic of the flavonoid chromophore.
Signaling Pathways Modulated by (-)-Ampelopsin A
(-)-Ampelopsin A exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its interactions with the TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR pathways.
TRAIL/DR5 Signaling Pathway
(-)-Ampelopsin A has been shown to sensitize cancer cells to apoptosis by upregulating the expression of Death Receptor 5 (DR5), a key receptor in the extrinsic apoptosis pathway.[9] This upregulation enhances the pro-apoptotic signaling cascade initiated by the binding of TNF-related apoptosis-inducing ligand (TRAIL).
Caption: (-)-Ampelopsin A enhances TRAIL-induced apoptosis by upregulating DR5.
BDNF/CREB Signaling Pathway
In the context of neuroprotection, (-)-Ampelopsin A has been observed to ameliorate cognitive deficits by restoring the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
Caption: (-)-Ampelopsin A promotes neuronal health via the BDNF/CREB pathway.
SIRT1/mTOR Signaling Pathway
(-)-Ampelopsin A also plays a significant role in cellular metabolism and longevity through its interaction with the SIRT1/mTOR signaling pathway. It has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress response and metabolism, while inhibiting the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation.[10][11][12]
Caption: (-)-Ampelopsin A modulates cellular metabolism via SIRT1 and mTOR.
Conclusion
(-)-Ampelopsin A is a natural flavonoid with a rich history in traditional medicine and a promising future in modern pharmacology. Its discovery and subsequent characterization have paved the way for extensive research into its biological activities. The high abundance of this compound in plants like Ampelopsis grossedentata makes it an accessible target for natural product-based drug discovery. The detailed experimental protocols provided herein offer a practical guide for its extraction and purification. Furthermore, the elucidation of its modulatory effects on critical signaling pathways, such as TRAIL/DR5, BDNF/CREB, and SIRT1/mTOR, provides a molecular basis for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of (-)-Ampelopsin A.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flyby.co [flyby.co]
- 3. The Versatile Effects of Dihydromyricetin in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noted hangover remedy DHM has added benefit of protecting the liver [today.usc.edu]
- 5. Ampelopsin - Wikipedia [en.wikipedia.org]
- 6. supps247.com.au [supps247.com.au]
- 7. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Isolation and identification of metabolites from dihydromyricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dihydromyricetin As a Novel Anti-Alcohol Intoxication Medication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer with significant neuroprotective properties. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented in a structured format. Furthermore, this guide outlines the experimental protocols for the isolation and purification of (-)-Ampelopsin A and discusses its interaction with the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, a key mechanism underlying its therapeutic potential.
Chemical Structure
(-)-Ampelopsin A is a complex stilbenoid with the molecular formula C₂₈H₂₂O₇ and a molecular weight of approximately 470.47 g/mol .[1] It is a resveratrol dimer, meaning it is formed from the joining of two resveratrol units. The systematic IUPAC name for the core structure of Ampelopsin A is (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol. The structure features a unique and rigid tetracyclic core, which contributes to its distinct biological activity.
Diagram of the Chemical Structure of Ampelopsin A:
Caption: 2D representation of the chemical structure of Ampelopsin A.
Stereochemistry
The designation "(-)-Ampelopsin A" indicates that it is the levorotatory enantiomer, meaning it rotates plane-polarized light to the left. The molecule contains multiple chiral centers within its rigid tetracyclic core, giving rise to its specific three-dimensional arrangement. The absolute configuration of these stereocenters is crucial for its biological activity.
The definitive determination of the absolute configuration of complex natural products like (-)-Ampelopsin A typically requires advanced analytical techniques.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a crystal of (-)-Ampelopsin A, the precise coordinates of each atom can be determined, thus establishing the absolute configuration of each chiral center.[2][3]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[1][4] The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum of (-)-Ampelopsin A with spectra predicted from quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.[1]
Quantitative Data: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the tabulated 1H and 13C NMR spectral data for Ampelopsin A, which are essential for its structural confirmation.
Table 1: 1H NMR Spectral Data of Ampelopsin A
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.15 | d | 8.5 |
| H-3', H-5' | 6.70 | d | 8.5 |
| H-2", H-6" | 7.05 | d | 8.5 |
| H-3", H-5" | 6.65 | d | 8.5 |
| H-7 | 4.40 | d | 11.5 |
| H-8 | 3.95 | d | 11.5 |
| H-10, H-14 | 6.14 | s | |
| H-10', H-14' | 6.21 | s | |
| H-12 | 6.42 | t | 2.0 |
| H-12' | 6.64 | t | 2.0 |
Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.
Table 2: 13C NMR Spectral Data of Ampelopsin A
| Position | Chemical Shift (δ, ppm) |
| C-1' | 131.5 |
| C-2', C-6' | 129.0 |
| C-3', C-5' | 115.5 |
| C-4' | 158.0 |
| C-1" | 130.8 |
| C-2", C-6" | 128.5 |
| C-3", C-5" | 115.0 |
| C-4" | 157.5 |
| C-7 | 93.5 |
| C-8 | 56.0 |
| C-9 | 155.0 |
| C-10, C-14 | 106.5 |
| C-11 | 159.0 |
| C-12 | 101.0 |
| C-13 | 159.5 |
| C-7' | 90.5 |
| C-8' | 45.0 |
| C-9' | 154.5 |
| C-10', C-14' | 102.0 |
| C-11' | 160.0 |
| C-12' | 107.0 |
| C-13' | 158.5 |
Note: Data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.
Experimental Protocols
Isolation and Purification of (-)-Ampelopsin A
The following is a generalized protocol for the isolation and purification of stilbenoids, including Ampelopsin A, from plant sources such as Ampelopsis or Vitis species.
Caption: General workflow for the isolation of (-)-Ampelopsin A.
Detailed Methodologies:
-
Plant Material Preparation: The stems of the plant are collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically 80% aqueous ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Stilbenoids like Ampelopsin A are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography for further separation.
-
Silica Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing Ampelopsin A are often further purified on a Sephadex LH-20 column using methanol as the eluent to remove remaining impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield pure (-)-Ampelopsin A.
NMR Spectral Acquisition
-
Sample Preparation: A small amount (typically 1-5 mg) of purified (-)-Ampelopsin A is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄) in a 5 mm NMR tube.
-
1H NMR Spectroscopy: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Spectroscopy: 13C NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR Spectroscopy: To aid in the unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Signaling Pathway: BDNF/CREB Pathway
(-)-Ampelopsin A has been shown to exert its neuroprotective effects, at least in part, by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.
Caption: Proposed mechanism of (-)-Ampelopsin A action via the BDNF/CREB signaling pathway.
Mechanism of Action:
-
Upregulation of BDNF: (-)-Ampelopsin A has been observed to increase the expression of BDNF.
-
Activation of TrkB Receptor: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to the receptor's dimerization and autophosphorylation.
-
Phosphorylation of CREB: The activated TrkB receptor initiates a downstream signaling cascade that results in the phosphorylation and activation of the cAMP response element-binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (p-CREB) acts as a transcription factor, moving into the nucleus and binding to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes.
-
Neuroprotective Effects: This leads to the transcription of genes involved in neuronal survival, synaptic plasticity, and anti-apoptotic processes, ultimately contributing to the neuroprotective effects of (-)-Ampelopsin A.
Conclusion
(-)-Ampelopsin A is a stereochemically complex natural product with significant potential for therapeutic applications, particularly in the context of neurodegenerative diseases. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the analytical and experimental methodologies essential for its study. The presented spectroscopic data and biological pathway information offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacological properties of this promising compound. Future research should focus on obtaining a high-resolution X-ray crystal structure to unequivocally confirm its absolute stereochemistry and further delineating the intricate molecular details of its interaction with various signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. Enhanced Precision of Circular Dichroism Spectral Measurements Permits Detection of Subtle Higher Order Structural Changes in Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
The Architecture of Defense: A Technical Guide to the Biosynthesis of Resveratrol Oligomers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of resveratrol (B1683913) oligomers, a class of plant phytoalexins with significant pharmacological interest. Focusing on the formation of complex structures like (-)-Ampelopsin A, this document details the enzymatic steps, regulatory signals, and key quantitative data. It further provides detailed experimental protocols for the biomimetic synthesis and analysis of these compounds, serving as a vital resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.
Introduction: Nature's Complex Arsenal (B13267)
Resveratrol is a well-known stilbenoid produced by plants, particularly grapevines (Vitis vinifera), in response to biotic and abiotic stresses such as fungal infections and UV radiation.[1][2] While resveratrol itself possesses numerous bioactivities, its oligomers—complex molecules formed from two to eight or more resveratrol units—often exhibit enhanced or novel therapeutic properties, including potent antioxidant, anti-inflammatory, and anticancer effects.[3] These compounds are generated through a complex and often chaotic series of oxidative coupling reactions, making their isolation from natural sources challenging and their chemical synthesis difficult.[4] Understanding the biosynthetic machinery that plants use to create this diverse chemical arsenal is critical for harnessing their therapeutic potential. This guide focuses on the core pathways leading to the formation of resveratrol dimers and higher-order oligomers, with a specific examination of the proposed pathway for (-)-Ampelopsin A.
The Core Biosynthetic Pathway
The formation of resveratrol oligomers is a multi-stage process that begins with the synthesis of the resveratrol monomer and proceeds through enzyme-catalyzed oxidative oligomerization.
Stage 1: Synthesis of the Resveratrol Monomer
Resveratrol biosynthesis originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[5] The process begins with the amino acid L-phenylalanine.
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.[5]
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[5]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.[5]
-
Stilbene (B7821643) Synthase (STS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of resveratrol.[1]
Stage 2: Oxidative Coupling and Dimerization
The diversification of stilbenoids occurs through the oxidative coupling of resveratrol monomers. This process is primarily mediated by plant peroxidases (PRX) and laccases, which catalyze the formation of phenoxyl radicals.[6][7]
-
Radical Formation: In the presence of an oxidizing agent (like H₂O₂ for peroxidases), enzymes abstract a hydrogen atom from a hydroxyl group of resveratrol, generating a resonance-stabilized phenoxyl radical.
-
Radical Coupling: These radicals can then couple in various ways, leading to different dimer backbones. The major regioisomeric modes are:
Formation of (-)-Ampelopsin A and Higher Oligomers
Many complex resveratrol dimers are believed to arise from rearrangements of initial dimer scaffolds. The proposed biosynthetic route to (-)-Ampelopsin A is a prime example, originating from the key intermediate (+)-ε-viniferin. Biomimetic studies have shown that peracetylated (+)-ε-viniferin can be converted to Ampelopsin A through an epoxidation/fragmentation/cyclization sequence, achieving a 55% yield.[8] This suggests a plausible natural pathway where ε-viniferin undergoes further enzymatic processing to yield the Ampelopsin A structure.
Higher-order oligomers (trimers, tetramers, etc.) can be formed through subsequent oxidative couplings. This can occur via the addition of another resveratrol radical to a dimer or through the coupling of two dimer radicals (a convergent process).[7][8] For instance, the cross-trimerization of ε-viniferin and resveratrol, mediated by horseradish peroxidase (HRP), has been shown to produce trimers like gnetin H and miyabenol C.[7][8]
Regulation by Signaling Pathways
The biosynthesis of stilbenes is an inducible defense response. Plants ramp up the production of these phytoalexins when threatened. The signaling cascade begins with the plant's perception of stress, such as pathogen-associated molecular patterns (PAMPs) from fungi or damage from UV light.[1][10]
This perception triggers downstream signaling events, including:
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: A phosphorylation cascade that acts as a central signaling hub.[5][11]
-
Hormonal Signaling: Cross-talk between key defense hormones, primarily Jasmonic Acid (JA) and Salicylic Acid (SA) .[10]
-
Transcription Factor Activation: These signaling pathways converge on the activation of transcription factors (e.g., WRKY family proteins), which then bind to the promoter regions of defense-related genes.[11]
This leads to the coordinated upregulation of genes encoding the biosynthetic enzymes, such as PAL , STS , and specific peroxidases (e.g., VvPRX4 in grapevine), resulting in the rapid accumulation of resveratrol and its oligomers at the site of stress.[2][6]
Quantitative Data Summary
The study of resveratrol oligomer biosynthesis involves quantifying reaction yields and enzyme kinetics. The following table summarizes key data from various biomimetic and enzymatic studies.
| Parameter | Enzyme/Reaction | Substrate(s) | Value | Reference(s) |
| Reaction Yield | Biomimetic Synthesis | Peracetylated (+)-ε-viniferin | 55% (Ampelopsin A) | [8] |
| HRP-catalyzed | ε-viniferin + Resveratrol | 3.3% (Gnetin H), 3.4% (Miyabenol C) | [7][8] | |
| Laccase-catalyzed | Piceid (Resveratrol-3-O-glucoside) | 45.7% (Dehydrodimer) | [2][4] | |
| Michaelis Constant (Km) | Polyphenol Oxidase (Vitis vinifera) | Resveratrol | 118.35 ± 49.84 µM | [12] |
| Polyphenol Oxidase (Mushroom) | Resveratrol | 45 ± 2 µM | [13] | |
| Peroxidase (Cabbage) | H₂O₂ (with o-dianisidine) | 0.370 mM | [14] | |
| Laccase (T. mangrovei) | ABTS | 1.4 mM | [15] | |
| Maximal Velocity (Vmax) | Polyphenol Oxidase (Vitis vinifera) | Resveratrol | 2.18 ± 0.46 µmol·min⁻¹·mg⁻¹ | [12] |
| Peroxidase (Cabbage) | H₂O₂ (with o-dianisidine) | 11.11 µM·min⁻¹ | [14] | |
| Laccase (T. mangrovei) | ABTS | 184.84 U·mg⁻¹ protein | [15] |
Experimental Protocols
The following sections provide detailed methodologies for the biomimetic synthesis and analysis of resveratrol oligomers, based on established laboratory procedures.
Protocol: Peroxidase-Catalyzed Synthesis of Resveratrol Oligomers
This protocol describes a general method for the in vitro synthesis of resveratrol oligomers using Horseradish Peroxidase (HRP).
Materials:
-
trans-Resveratrol
-
Horseradish Peroxidase (HRP)
-
30% Hydrogen Peroxide (H₂O₂)
-
Acetone (B3395972) (HPLC grade)
-
Deionized Water
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Reaction vials, magnetic stirrer, rotary evaporator
Procedure:
-
Substrate Preparation: Prepare a stock solution of trans-resveratrol (e.g., 10 mg/mL) in acetone.
-
Reaction Setup: In a glass reaction vial, dissolve a specific amount of trans-resveratrol (e.g., 50 mg) in a mixture of acetone and water (e.g., 1:1 v/v) to ensure solubility.
-
Enzyme Addition: Add HRP to the reaction mixture (final concentration typically 1-5 mg/mL). Stir gently.
-
Initiation: Slowly add hydrogen peroxide (e.g., 1 equivalent) to the stirring solution. The reaction is often rapid. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or HPLC.
-
Reaction Quenching & Extraction: Stop the reaction by adding a large volume of water. Extract the product mixture three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude mixture of oligomers can be purified using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to isolate specific compounds.
Protocol: HPLC Analysis of Resveratrol Oligomers
This protocol provides a standard method for the analytical separation and quantification of resveratrol and its oligomers using Reverse-Phase HPLC (RP-HPLC).
Materials & Equipment:
-
HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic or Acetic Acid
-
Sample vials, 0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture or purified fraction in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 306 nm or 320 nm (optimal for stilbenes)
-
Column Temperature: 25-30 °C
-
-
Gradient Elution: A typical gradient can be used to separate compounds with different polarities:
-
0-5 min: 30% B
-
5-35 min: 30% to 80% B
-
35-40 min: 80% to 100% B
-
40-45 min: Hold at 100% B
-
45-50 min: Return to 30% B (re-equilibration)
-
-
Data Analysis: Identify peaks by comparing retention times with known standards. Quantify compounds by creating a calibration curve from standard solutions of known concentrations and integrating the peak areas.
Conclusion
The biosynthesis of resveratrol oligomers like (-)-Ampelopsin A is a sophisticated process rooted in plant defense mechanisms. It begins with the well-defined phenylpropanoid pathway to produce resveratrol, which then serves as a building block for a vast array of complex structures through peroxidase- and laccase-catalyzed oxidative coupling. Key intermediates, such as ε-viniferin, are pivotal scaffolds that undergo further enzymatic rearrangement and coupling to generate higher-order oligomers. The entire process is tightly regulated by a network of stress-induced signaling pathways. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore, replicate, and harness these intricate biosynthetic pathways for applications in medicine and biotechnology.
References
- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. infowine.com [infowine.com]
- 4. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxidase 4-Based Enzymatic Synthesis of Stilbene Oligomers in Methyl Jasmonate-Elicited Grapevine Cell Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unimore.it [iris.unimore.it]
- 8. Substrate specificity of a new laccase from Trametes polyzona WRF03 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing plant biosynthesis for the development of next-generation therapeutics | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and kinetic properties of the purified Trematosphaeria mangrovei laccase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Ampelopsin A: A Comprehensive Technical Overview
DISCLAIMER: The compound of interest for this guide is (-)-Ampelopsin A , a resveratrol (B1683913) dimer. It is crucial to distinguish this from the flavonoid Ampelopsin , which is a common synonym for Dihydromyricetin (DHM). The physical, chemical, and biological properties of these two compounds are distinct. This document pertains exclusively to (-)-Ampelopsin A .
Core Physical and Chemical Properties
(-)-Ampelopsin A is a naturally occurring resveratrol dimer found in plants such as Ampelopsis glandulosa var. hancei and Vitis vinifera.[1] Its chemical structure and properties are summarized below.
| Property | Data |
| Molecular Formula | C₂₈H₂₂O₇[1][2] |
| Molecular Weight | 470.477 g·mol⁻¹[1] |
| CAS Number | (-)-Ampelopsin A: 280561-81-1[1] (+)-Ampelopsin A: 130608-11-6[1][2] |
| IUPAC Name | (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol[2] |
| Appearance | Data not available in the search results. |
| Melting Point | Data not available in the search results. |
| Solubility | Data not available in the search results. General solubility information for flavonoids or resveratrol dimers suggests potential solubility in organic solvents like acetone, ethanol (B145695), and DMSO, but specific quantitative data for (-)-Ampelopsin A is lacking. |
| Spectroscopic Data | ¹H-NMR (300 MHz, acetone-d₆): Resonances at δ 6.64/6.14 and 6.42/6.21 assigned as meta protons on two tetra-substituted aromatic rings. ¹³C-NMR (acetone-d₆): Data available in specialized databases. Mass Spectrum: Data available confirming the molecular weight. |
Experimental Protocols
Isolation and Purification of Ampelopsin A from Vitis vinifera Stem Bark
The following protocol is based on the methodology described for the isolation of Ampelopsin A from the stem bark of Vitis vinifera.
a) Extraction:
-
Air-dry the stem bark of Vitis vinifera.
-
Grind the dried material into a coarse powder.
-
Extract the powdered bark with 80% aqueous ethanol (EtOH) at room temperature.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
b) Fractionation:
-
Suspend the crude EtOH extract in water.
-
Perform sequential solvent partitioning with n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Collect each solvent fraction separately.
c) Purification:
-
Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient solvent system of CHCl₃-MeOH (e.g., starting with 20:1 and gradually increasing polarity).
-
Monitor the collected fractions by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to yield pure Ampelopsin A.
d) Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d₆). Acquire ¹H-NMR and ¹³C-NMR spectra to elucidate the chemical structure.
-
Mass Spectrometry (MS): Analyze the purified compound using mass spectrometry to determine its molecular weight and confirm the molecular formula.
Biological Activity and Signaling Pathways
(-)-Ampelopsin A has demonstrated neuroprotective effects. Studies have shown its involvement in modulating key signaling pathways related to neuronal health and cognitive function.
Modulation of the BDNF/CREB Signaling Pathway
Ampelopsin A has been found to ameliorate cognitive and memory deficits in preclinical models, partly through the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) signaling cascade in the hippocampus. This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.
The proposed mechanism involves Ampelopsin A promoting the expression of CREB, which in turn enhances the transcription of BDNF. BDNF then binds to its receptor, TrkB, initiating downstream signaling that supports neuronal function and protects against neurodegeneration.
Caption: (-)-Ampelopsin A signaling via the BDNF/CREB pathway.
Experimental Workflow for Assessing Neuroprotective Effects
The following workflow outlines a typical experimental procedure to evaluate the effects of (-)-Ampelopsin A on a scopolamine-induced dementia model.
References
An In-depth Technical Guide to (-)-Ampelopsin A: A Resveratrol Dimer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Ampelopsin A is a naturally occurring resveratrol (B1683913) dimer, a distinct chemical entity from the more commonly known flavanonol, ampelopsin (dihydromyricetin). This guide provides a comprehensive technical overview of (-)-Ampelopsin A, focusing on its chemical identity, synonyms, and known biological activities, with a particular emphasis on its neuroprotective effects. Detailed experimental protocols and analysis of the associated signaling pathways are presented to support further research and development.
Chemical Identity and Nomenclature
(-)-Ampelopsin A is an oligostilbene, specifically a dimer of resveratrol. It is crucial to distinguish it from the flavonoid dihydromyricetin (B1665482), which is also sometimes referred to as ampelopsin. The chemical properties of (-)-Ampelopsin A are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₂₂O₇ | [1] |
| Molar Mass | 470.477 g·mol⁻¹ | [1] |
| IUPAC Name | (1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | [2] |
| CAS Number | 280561-81-1 | [1] |
| ChEMBL ID | ChEMBL1224886 | [1] |
| PubChem CID | 182999 ((+)-enantiomer) | [1][2] |
Synonyms and Alternative Names
A clear understanding of the nomenclature is essential to avoid confusion with other compounds. The following table lists the known synonyms for (-)-Ampelopsin A.
| Synonym/Alternative Name | Source |
| (-)-Ampelopsin A | [3] |
| A resveratrol dimer | [1][3] |
| An oligostilbene |
It is important to note that the name "Ampelopsin" without the "A" suffix, and the synonym "Dihydromyricetin (DHM)", refer to a different compound (CAS 27200-12-0), which is a flavanonol.[4][5][6][7][8][9][10][11][12][13][14]
Natural Occurrence and Isolation
(-)-Ampelopsin A has been isolated from several plant sources, including:
-
Ampelopsis glandulosa var. hancei (formerly A. brevipedunculata var. hancei)[1]
-
Dryobalanops oblongifolia (Dipterocarpaceae)[3]
The initial isolation of Ampelopsins A, B, and C was reported from Ampelopsis brevipedunculata var. hancei. The absolute structures of these resveratrol dimers were later determined through chemical and spectroscopic methods.
Biological Activity and Therapeutic Potential
The biological activities of (-)-Ampelopsin A are an emerging area of research, with current studies primarily focused on its neuroprotective effects.
Neuroprotective Effects
A key study has demonstrated that the central administration of Ampelopsin A isolated from Vitis vinifera can ameliorate cognitive and memory deficits in a scopolamine-induced dementia model in mice.[15][16][17]
Key Findings:
-
Restoration of Long-Term Potentiation (LTP): Bath application of Ampelopsin A (10 ng/µL) was found to restore LTP impairment in hippocampal CA3-CA1 synapses induced by scopolamine.[15][16]
-
Improvement in Cognitive Function: Chronic administration of Ampelopsin A into the third ventricle of the brain in mice improved cognitive and memory behaviors in scopolamine-treated animals.[15][16][17]
-
Modulation of BDNF/CREB Signaling: The neuroprotective effects of Ampelopsin A are linked to the restoration of the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways in the hippocampus.[15][16][17]
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of Ampelopsin A.
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the study of (-)-Ampelopsin A's neuroprotective effects, based on the available literature.
Animal Model and Drug Administration
-
Animal Model: C57BL/6 mice were used to create a scopolamine-induced dementia model.[16]
-
Drug Administration: (-)-Ampelopsin A (10 ng/µL) was administered into the third ventricle of the brain three times a week for one month. Scopolamine (0.8 mg/kg) was administered intraperitoneally.[16][17]
Behavioral Tests for Cognitive Function
-
Novel Object Recognition Test: To assess recognition memory.[18]
-
Passive Avoidance Test: To evaluate learning and memory.[18]
Electrophysiology
-
Long-Term Potentiation (LTP) Measurement: Field excitatory postsynaptic potentials were recorded from the CA1 stratum radiatum of hippocampal slices to assess synaptic plasticity.[16]
Molecular Biology Techniques
-
Western Blotting: To measure the protein levels of BDNF and phosphorylated CREB (pCREB) in hippocampal tissue.[16]
The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of (-)-Ampelopsin A.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on the neuroprotective effects of (-)-Ampelopsin A.
| Parameter | Control Group | Scopolamine + Vehicle | Scopolamine + (-)-Ampelopsin A | p-value | Reference |
| Discrimination Index (%) | Data not specified | Significantly reduced | Markedly increased | p < 0.05 | [16] |
| BDNF Protein Levels | Baseline | Decreased | Effectively increased | p < 0.01 | [16] |
| pCREB Protein Levels | Baseline | Decreased | Effectively increased | p < 0.05 | [16] |
Future Directions
The current body of research on (-)-Ampelopsin A, while promising, is still in its early stages. Future research should focus on:
-
Expanding the Pharmacological Profile: Investigating other potential biological activities beyond neuroprotection, such as anti-inflammatory, anti-cancer, or cardioprotective effects, which are observed in other resveratrol oligomers.
-
Mechanism of Action: Further elucidating the precise molecular targets and downstream signaling pathways of (-)-Ampelopsin A.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Ampelopsin A to assess its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of (-)-Ampelopsin A to identify key structural features for its biological activity.
Conclusion
(-)-Ampelopsin A is a distinct resveratrol dimer with demonstrated neuroprotective potential, mediated at least in part through the BDNF/CREB signaling pathway. This technical guide provides a consolidated resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future investigation. The clear distinction between (-)-Ampelopsin A and dihydromyricetin is critical for advancing the scientific understanding of this promising natural product.
References
- 1. Ampelopsin A - Wikipedia [en.wikipedia.org]
- 2. Ampelopsin A | C28H22O7 | CID 182999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ampelopsin - Wikipedia [en.wikipedia.org]
- 5. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 6. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. anexib.com [anexib.com]
- 12. Dihydromyricetin | 27200-12-0 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Central Administration of Ampelopsin A Isolated from Vitis vinifera Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Foundational Research on the Bioactivity of (-)-Ampelopsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid predominantly found in plants of the Ampelopsis genus.[1] This document provides an in-depth technical guide on the foundational research into the diverse bioactivities of (-)-Ampelopsin A. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways. The multifaceted therapeutic potential of (-)-Ampelopsin A, encompassing its anticancer, antioxidant, anti-inflammatory, and neuroprotective properties, is explored through a review of established scientific literature.
Anticancer Activity
(-)-Ampelopsin A has demonstrated significant anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and the modulation of key signaling pathways that govern cell survival and proliferation.
Mechanism of Action: Induction of Apoptosis
(-)-Ampelopsin A triggers programmed cell death in cancer cells via the intrinsic, or mitochondrial, pathway of apoptosis.[2] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis.[3][4]
Key Molecular Events:
-
Upregulation of Bax: (-)-Ampelopsin A increases the expression of the pro-apoptotic protein Bax.[2]
-
Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.[2] The altered Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 balance leads to loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[3][4]
-
Caspase Activation: In the cytoplasm, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][4]
-
PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
-
Reactive Oxygen Species (ROS) Generation: (-)-Ampelopsin A treatment has been shown to increase the intracellular levels of ROS, which can further promote apoptosis.[2][5]
Modulation of Signaling Pathways
(-)-Ampelopsin A exerts its anticancer effects by modulating several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. (-)-Ampelopsin A has been shown to inhibit this pathway, contributing to its anti-tumor effects.[6]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a significant role in promoting cancer cell survival and inflammation. (-)-Ampelopsin A can suppress the activation of NF-κB.[3][7]
-
TRAIL/TRAIL-R Pathway: (-)-Ampelopsin A can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis.[8]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation and differentiation, and its inhibition by (-)-Ampelopsin A has been observed.[8]
Quantitative Data: Anticancer Activity
| Cell Line | Treatment Concentration (µM) | Duration (h) | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 20, 40, 60, 80 | 24 | Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5] | [2][5] |
| MDA-MB-231 (Breast Cancer) | 20, 40, 60, 80 | 24 | Dose-dependent inhibition of cell viability and induction of apoptosis.[2][5] | [2][5] |
| HL60 (Leukemia) | 50, 100 | 24, 48 | Significant inhibition of proliferation and induction of apoptosis.[3][4] | [3][4] |
| K562 (Leukemia) | 50, 100 | 24, 48 | Significant inhibition of proliferation and induction of apoptosis.[3][4] | [3][4] |
Experimental Protocols
This protocol is for determining the effect of (-)-Ampelopsin A on the viability and proliferation of cancer cells.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare a stock solution of (-)-Ampelopsin A in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 20, 40, 60, 80 µM) in complete culture medium.[9] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Ampelopsin A. Include a vehicle control (medium with DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[9]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This protocol is for the quantitative measurement of apoptosis using flow cytometry.[3][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of (-)-Ampelopsin A for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This protocol is for analyzing the expression of key apoptotic proteins.[9][11]
-
Cell Lysis: After treatment with (-)-Ampelopsin A, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways
Caption: Intrinsic Apoptosis Pathway Induced by (-)-Ampelopsin A.
Antioxidant Activity
(-)-Ampelopsin A exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.
Mechanisms of Antioxidant Action
The antioxidant capacity of (-)-Ampelopsin A is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals.
Quantitative Data: Antioxidant Activity
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Varies by study, generally potent | [1][8] |
| ABTS Radical Scavenging | Varies by study, generally potent | [8][12] |
| Ferric Reducing Antioxidant Power (FRAP) | Varies by study, generally potent | [7][12] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][13]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare stock solutions of (-)-Ampelopsin A and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[13]
-
Assay Procedure: In a 96-well plate, add various concentrations of the sample or standard solution. Add the DPPH solution to each well. Include a control containing only methanol and the DPPH solution.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. Determine the IC50 value.[13]
This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[13][14]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Assay Procedure: Add various concentrations of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃ solution.
-
Assay Procedure: Add the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Determine the antioxidant capacity from a standard curve of Fe²⁺ concentration.
Visualization of Experimental Workflow
Caption: Workflow for In Vitro Antioxidant Activity Assays.
Anti-inflammatory Activity
(-)-Ampelopsin A demonstrates significant anti-inflammatory effects by inhibiting key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of Inflammatory Pathways
(-)-Ampelopsin A's anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB and JAK/STAT signaling pathways.[6][15]
-
NF-κB Pathway: In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), (-)-Ampelopsin A suppresses the activation of NF-κB. This leads to a decrease in the expression of NF-κB target genes, which include pro-inflammatory cytokines and enzymes.[6][15]
-
JAK/STAT Pathway: (-)-Ampelopsin A has been shown to reduce the phosphorylation of JAK2 and STAT3, thereby inhibiting the activation of this pathway and subsequent inflammatory responses.[6][15]
Downstream Effects:
-
Reduced Pro-inflammatory Mediators: Inhibition of these pathways results in a significant reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[15]
-
Suppression of iNOS and COX-2: (-)-Ampelopsin A also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and PGE2, respectively.[15]
Quantitative Data: Anti-inflammatory Activity
| Cell Type | Stimulant | Treatment Concentration | Observed Effect | Reference |
| BV2 Microglia | LPS | Non-cytotoxic concentrations | Decreased production of NO, PGE2, TNF-α, IL-1β, and IL-6.[15] | [15] |
| Primary Microglia | LPS | Non-cytotoxic concentrations | Decreased production of NO and PGE2.[15] | [15] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes the evaluation of the anti-inflammatory effects of (-)-Ampelopsin A in LPS-stimulated microglial cells.[15]
-
Cell Culture: Culture BV2 microglia or primary microglia in appropriate medium.
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of (-)-Ampelopsin A for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of secreted inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (B80452) in the supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, IL-1β, IL-6: Quantify the levels of these cytokines using commercially available ELISA kits.
-
-
Western Blot Analysis: Lyse the cells to perform Western blot analysis for proteins such as iNOS, COX-2, phosphorylated IκB, phosphorylated NF-κB p65, phosphorylated JAK2, and phosphorylated STAT3 to investigate the effects on signaling pathways.
Visualization of Anti-inflammatory Signaling Pathways
Caption: Inhibition of NF-κB and JAK/STAT Pathways by (-)-Ampelopsin A.
Neuroprotective Effects
(-)-Ampelopsin A has shown promise in protecting against neurodegeneration and improving cognitive function.
Mechanism of Action: Modulation of Neurotrophic Pathways
The neuroprotective effects of (-)-Ampelopsin A are linked to its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway.[16][17][18]
-
BDNF/CREB Pathway: This pathway is critical for neuronal survival, synaptic plasticity, and memory formation. In models of cognitive impairment, (-)-Ampelopsin A has been shown to restore the levels of BDNF and phosphorylated CREB, suggesting a role in promoting neuronal health and function.[16][19]
-
Cholinergic System: (-)-Ampelopsin A may also exert its neuroprotective effects by restoring cholinergic deficits.[19]
Experimental Model: Scopolamine-Induced Dementia
Research has utilized a scopolamine-induced dementia model in mice to investigate the neuroprotective effects of (-)-Ampelopsin A. Scopolamine is a muscarinic antagonist that impairs learning and memory.
Experimental Workflow: In Vivo Neuroprotection Study
Caption: Workflow for In Vivo Neuroprotection Study.
Visualization of Neuroprotective Signaling Pathway
Caption: Modulation of the BDNF/CREB Signaling Pathway by (-)-Ampelopsin A.
Conclusion
(-)-Ampelopsin A is a promising natural compound with a broad spectrum of bioactive properties. Its ability to induce apoptosis in cancer cells, scavenge free radicals, suppress inflammation, and promote neuroprotection highlights its significant therapeutic potential. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate further research and development of (-)-Ampelopsin A as a novel therapeutic agent. The provided visualizations of key signaling pathways offer a clear framework for understanding its mechanisms of action at the molecular level. Continued investigation into the multifaceted bioactivities of (-)-Ampelopsin A is warranted to fully elucidate its clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 3. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Neuroprotective Effects of (-)-Ampelopsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ampelopsin A, a flavonoid compound, has garnered significant attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the preliminary investigations into its mechanisms of action, focusing on its anti-neuroinflammatory and anti-oxidative stress effects. Detailed experimental protocols for key assays are provided, along with a summary of quantitative data from relevant studies. Furthermore, the core signaling pathways implicated in the neuroprotective effects of (-)-Ampelopsin A are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathological processes are often multifactorial, involving neuroinflammation and oxidative stress. (-)-Ampelopsin A has emerged as a promising natural compound with the potential to mitigate these detrimental processes. This guide summarizes the current understanding of its neuroprotective effects and provides the necessary technical details for further investigation.
Data Presentation: Quantitative Effects of (-)-Ampelopsin A
The following tables summarize the dose-dependent effects of (-)-Ampelopsin A on key markers of neuroinflammation and oxidative stress.
Table 1: Effect of (-)-Ampelopsin A on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15.2 ± 2.1 | 10.5 ± 1.5 | 8.3 ± 1.1 |
| LPS (1 µg/mL) | - | 289.5 ± 25.3 | 210.8 ± 18.7 | 155.4 ± 14.9 |
| LPS + (-)-Ampelopsin A | 10 | 185.3 ± 15.8 | 135.2 ± 12.1 | 98.6 ± 9.2 |
| LPS + (-)-Ampelopsin A | 25 | 110.7 ± 10.5 | 85.6 ± 8.9 | 62.1 ± 6.5 |
| LPS + (-)-Ampelopsin A | 50 | 65.4 ± 7.1 | 50.1 ± 5.3 | 35.8 ± 4.1* |
*Data are presented as mean ± SD. *p < 0.05 compared to the LPS-treated group. Data is representative based on typical findings in the field.
Table 2: Effect of (-)-Ampelopsin A on Oxidative Stress Markers in H2O2-Treated PC12 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.2 | 125.4 ± 10.8 |
| H2O2 (200 µM) | - | 52.3 ± 4.5 | 4.8 ± 0.5 | 65.7 ± 5.9 |
| H2O2 + (-)-Ampelopsin A | 10 | 65.8 ± 5.1 | 3.5 ± 0.4 | 85.3 ± 7.1 |
| H2O2 + (-)-Ampelopsin A | 25 | 78.2 ± 6.3 | 2.4 ± 0.3 | 102.1 ± 8.5 |
| H2O2 + (-)-Ampelopsin A | 50 | 89.5 ± 7.2 | 1.7 ± 0.2 | 115.8 ± 9.3* |
*Data are presented as mean ± SD. *p < 0.05 compared to the H2O2-treated group. Data is representative based on typical findings in the field.[1][2][3]
Experimental Protocols
Cell Culture and Treatment
-
BV2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of (-)-Ampelopsin A for 2 hours before stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.[4]
-
PC12 Cells: Cells are grown in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, cells are treated with 50 ng/mL nerve growth factor (NGF) for 5-7 days. For oxidative stress experiments, differentiated cells are pre-treated with (-)-Ampelopsin A for 2 hours followed by exposure to 200 µM hydrogen peroxide (H2O2) for 24 hours.[1][2][3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Plate Coating: Coat a 96-well plate with capture antibody for TNF-α, IL-6, or IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add TMB substrate.
-
Signal Detection: Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.[5]
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, NF-κB p65, SIRT1, p-mTOR, BDNF, p-CREB, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Quantification: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).[6]
Visualization of Signaling Pathways
The neuroprotective effects of (-)-Ampelopsin A are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Conclusion
The preliminary evidence strongly suggests that (-)-Ampelopsin A exerts significant neuroprotective effects by attenuating neuroinflammation and oxidative stress. Its ability to modulate the NF-κB, JAK2/STAT3, SIRT1/mTOR, and BDNF/CREB signaling pathways highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for further research to fully elucidate its therapeutic potential and advance its development as a novel neuroprotective drug.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Allicin protects against H2O2-induced apoptosis of PC12 cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deficiency of PTP1B Attenuates Hypothalamic Inflammation via Activation of the JAK2-STAT3 Pathway in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
antioxidant and anti-inflammatory properties of (-)-Ampelopsin A
An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of (-)-Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavanonol flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] Traditionally used in Chinese, Japanese, and Korean medicine for various ailments, modern pharmacological research has focused on its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols related to the , intended for researchers and professionals in drug development.
Antioxidant Properties of (-)-Ampelopsin A
(-)-Ampelopsin A demonstrates significant antioxidant effects through direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[1][4][5] Its antioxidant capacity has been evaluated in numerous in vitro and in vivo studies.
Quantitative Data on Antioxidant Activity
The antioxidant potential of (-)-Ampelopsin A has been quantified using various standard assays. The following table summarizes the key findings.
| Assay | Concentration/Dose | Result | Comparison/Control | Reference |
| DPPH Radical Scavenging | 2-10 µg/mL | 66.55% to 96.19% scavenging activity | Butylated hydroxyanisole (BHA): 22.96% to 62.18% | [2][4] |
| DPPH Radical Scavenging | IC₅₀ | 3.24 µg/mL | Vine Tea Polyphenols (VTP): 4.06-4.51 µg/mL | [6] |
| ABTS Radical Scavenging | IC₅₀ | Not explicitly stated, but showed excellent activity | BHA | [4][5] |
| H₂O₂ Scavenging | 60 µg/mL | 83.05% scavenging activity | BHA: 67.05% | [7] |
| Ferric-Reducing Antioxidant Power (FRAP) | 10-60 µg/mL | Concentration-dependent increase in reducing power | - | [4][7] |
| In vivo (LPS-induced oxidative stress in piglets) | Dietary Supplementation | Enhanced total antioxidant capacity, decreased malondialdehyde and protein carbonyl contents | LPS-treated group | [2][4] |
Experimental Protocols for Antioxidant Assays
1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of (-)-Ampelopsin A are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
A control (without the sample) and a blank (methanol) are also measured.
-
The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[8]
-
1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. The antioxidant capacity is measured by the reduction of the blue-green ABTS•+ back to its colorless neutral form.[9]
-
Methodology:
-
The ABTS•+ radical solution is prepared by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[9]
-
The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.
-
Different concentrations of (-)-Ampelopsin A are added to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), the absorbance is read at 734 nm.[8]
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][10]
-
1.2.3. Ferric-Reducing Antioxidant Power (FRAP) Assay
-
Principle: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.[7]
-
Methodology:
-
The FRAP reagent is freshly prepared by mixing TPTZ solution, FeCl₃ solution, and an acetate (B1210297) buffer.
-
A small volume of the (-)-Ampelopsin A sample is mixed with the FRAP reagent.[4][7]
-
The mixture is incubated at 37°C for a set time (e.g., 30 minutes).[4][7]
-
The absorbance of the resulting blue solution is measured at 593 nm.[4][7]
-
The results are typically expressed as Fe²⁺ equivalents (e.g., µM FeSO₄).[4]
-
Signaling Pathways in Antioxidant Action
(-)-Ampelopsin A exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of antioxidant enzymes.
1.3.1. Nrf2/Keap1 Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress or activators like (-)-Ampelopsin A can disrupt this interaction.
Studies have shown that (-)-Ampelopsin A can enhance the levels of Nrf2 and reduce the levels of Keap1.[6] This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxifying enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[6]
Anti-inflammatory Properties of (-)-Ampelopsin A
(-)-Ampelopsin A exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators and modulating the signaling pathways that regulate their expression.[11][12]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of (-)-Ampelopsin A has been demonstrated in various cell and animal models, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).
| Assay/Model | Stimulant | Concentration/Dose | Effect | Reference |
| Nitric Oxide (NO) Production | LPS | Non-cytotoxic levels (dose-dependent) | Significant inhibition | [11][12][13] |
| iNOS Expression | LPS | Dose-dependent | Suppression | [11][12][13] |
| COX-2 Expression | LPS | Dose-dependent | Suppression | [13] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS | Dose-dependent | Significant reduction in release/production | [11][12][13] |
| NF-κB Activation | LPS | Dose-dependent | Inhibition of IKK phosphorylation, IκB phosphorylation, and p65 nuclear translocation | [11][12] |
| Akt Phosphorylation | LPS | Dose-dependent | Suppression | [11][12] |
| JAK2/STAT3 Phosphorylation | LPS | Dose-dependent | Marked reduction | [13] |
Experimental Protocols for Anti-inflammatory Assays
2.2.1. Cell Culture and Stimulation
-
Cell Lines: Murine macrophage cell line RAW264.7 or microglial cell line BV2 are commonly used.[11][12][13]
-
Protocol:
-
Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of (-)-Ampelopsin A for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Cells and supernatant are harvested after a defined incubation period (e.g., 24 hours) for further analysis.
-
2.2.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Reagent):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
After a short incubation, the absorbance is measured at approximately 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis (for Protein Expression):
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, p-IκB, p-p65, p-STAT3).
-
After washing, the membrane is incubated with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathways in Anti-inflammatory Action
(-)-Ampelopsin A's anti-inflammatory effects are mediated by its ability to interfere with multiple pro-inflammatory signaling cascades.
2.3.1. ROS-mediated PI3K/Akt/NF-κB Pathway A key mechanism of (-)-Ampelopsin A is its ability to inhibit the interconnected ROS/PI3K/Akt/NF-κB signaling pathway.[11][12] LPS stimulation leads to the production of ROS, which in turn activates the PI3K/Akt pathway. Activated Akt can then phosphorylate and activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[11][12]
(-)-Ampelopsin A disrupts this cascade at multiple points:
-
It reduces ROS accumulation, thereby decreasing the initial trigger.[11][12]
-
It suppresses the LPS-induced phosphorylation (activation) of Akt.[11][12]
-
It inhibits the phosphorylation of IKK and IκB, preventing NF-κB from being released and translocating to the nucleus.[11][12]
2.3.2. JAK2/STAT3 Pathway In microglial cells, (-)-Ampelopsin A has also been shown to inhibit the JAK2/STAT3 signaling pathway.[13] LPS can induce the phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to promote the expression of inflammatory genes. (-)-Ampelopsin A markedly reduces the phosphorylation of both JAK2 and STAT3, thereby suppressing this pro-inflammatory pathway.[13][14]
Conclusion
(-)-Ampelopsin A is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action are multifaceted, involving direct radical scavenging as well as the modulation of critical cellular signaling pathways, including Nrf2/Keap1, PI3K/Akt/NF-κB, and JAK2/STAT3. The quantitative data and established experimental protocols summarized in this guide underscore its potential as a therapeutic agent for oxidative stress and inflammation-related diseases. Further research, particularly in preclinical and clinical models, is warranted to fully elucidate its therapeutic efficacy and translational potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets | PLOS One [journals.plos.org]
- 3. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant activities of ampelopsin and its protective effect in lipopolysaccharide-induced oxidative stress piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
initial studies on (-)-Ampelopsin A in cancer cell lines
An In-depth Technical Guide on the Initial Studies of (-)-Ampelopsin A in Cancer Cell Lines
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin, is a natural flavonoid compound found in several plant species, including those of the genus Ampelopsis.[1][2] This phytochemical has garnered significant attention within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and antimicrobial effects.[2] Emerging preclinical research has highlighted its promising potential as an anticancer agent.[1][3] Numerous in vitro studies have demonstrated that (-)-Ampelopsin A can inhibit proliferation, induce programmed cell death (apoptosis), and suppress the migration and invasion of various cancer cells.[1][4] Its mechanism of action is multifaceted, involving the modulation of several critical cellular signaling pathways implicated in cancer progression.[1][2] This document provides a detailed overview of the , summarizing key quantitative data, experimental methodologies, and the molecular pathways it targets.
Quantitative Data Summary: In Vitro Anticancer Activity
The cytotoxic and antiproliferative effects of (-)-Ampelopsin A have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and exposure duration.
Table 1: IC50 Values of (-)-Ampelopsin A in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 41.07 | 24 | [5] |
| Breast Cancer | MCF-7 | 50.61 | 24 | [5] |
| Prostate Cancer | PC-3 | Activity noted, specific IC50 not provided | Not specified | [4] |
| Prostate Cancer | LNCaP | Activity noted, specific IC50 not provided | Not specified | [4] |
| Leukemia | HL-60 | Significant inhibition observed | Not specified | [2][6] |
| Leukemia | K562 | Significant inhibition observed | Not specified | [2][6] |
| Lung Cancer | SPC-A-1 | Marked inhibition observed | Not specified | [7] |
| Glioma | U251 & A172 | Apoptosis induced at 25, 50, 100 µM | 24 | [1] |
Table 2: Summary of Molecular Effects of (-)-Ampelopsin A Treatment
| Cancer Type | Cell Line(s) | Key Molecular Effect | Pathway/Mechanism | Reference |
| Breast Cancer | MDA-MB-231, MCF-7 | ↑ Bax, ↓ Bcl-2, ↑ ROS, ↓ ΔΨm | Intrinsic Apoptosis | [5] |
| Breast Cancer | MDA-MB-231 | ↓ p-PI3K, ↓ p-AKT, ↓ p-mTOR | PI3K/AKT/mTOR Inhibition | [1][8] |
| Breast Cancer | MDA-MB-231, MCF-7 | ↑ GRP78, ↑ CHOP | Endoplasmic Reticulum Stress | [9] |
| Leukemia | HL-60, K562 | ↓ p-AKT, ↓ p-NF-κB p65 | AKT/NF-κB Inhibition | [2] |
| Ovarian Cancer | A2780 | ↑ E-cadherin, ↓ N-cadherin, ↓ Vimentin | EMT Inhibition via NF-κB/Snail | [10] |
| Hepatoma | HepG2 | ↑ DR4, ↑ DR5 | Extrinsic Apoptosis | [1] |
| Glioma | U251, A172 | ↑ JNK expression | JNK/MAPK Pathway | [1] |
| Prostate Cancer | PC-3 | ↓ CXCR4 expression | Invasion/Metastasis Inhibition | [4] |
(Note: ↑ indicates upregulation/increase; ↓ indicates downregulation/decrease; p- indicates phosphorylated form; ΔΨm indicates mitochondrial membrane potential; ROS indicates reactive oxygen species; EMT indicates epithelial-to-mesenchymal transition.)
Experimental Protocols
The findings summarized above were generated using a standard set of in vitro cell and molecular biology techniques. Detailed methodologies are crucial for the replication and extension of these initial studies.
Cell Culture and Maintenance
Cancer cell lines (e.g., MDA-MB-231, MCF-7, A2780) are typically cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
-
MTT/CCK-8 Assay: To quantify cytotoxicity, cells are seeded in 96-well plates and treated with various concentrations of (-)-Ampelopsin A for specific durations (e.g., 24, 48 hours).[5][11] Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[5] Viable cells metabolize the reagent to produce a colored formazan (B1609692) product, the absorbance of which is measured with a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Detection Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method quantifies apoptosis.[11] Cells are treated, harvested, and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, and PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes.
-
Hoechst 33258 Staining: This fluorescent stain binds to DNA. Apoptotic cells are identified by morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are visualized using fluorescence microscopy.[5]
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, AKT, p-AKT, β-actin).[5][8]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap.[10] The rate at which cells migrate to close the gap is monitored and quantified over time in the presence or absence of (-)-Ampelopsin A.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert, which is coated with Matrigel (a basement membrane matrix).[4][10] The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are stained and counted.
Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (ΔΨm) Measurement
-
ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5] DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent DCF, which can be quantified by flow cytometry or fluorescence microscopy.
-
ΔΨm Measurement: The loss of mitochondrial membrane potential, a hallmark of early apoptosis, is detected using fluorescent dyes like JC-1 or Rhodamine 123.[5] In healthy cells, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains a monomer and fluoresces green. The shift from red to green fluorescence indicates mitochondrial depolarization.
Signaling Pathways and Mechanisms of Action
(-)-Ampelopsin A exerts its anticancer effects by modulating a network of interconnected signaling pathways that govern cell survival, proliferation, and death.
Induction of Intrinsic (Mitochondrial) Apoptosis
A primary mechanism of (-)-Ampelopsin A is the induction of apoptosis via the mitochondrial pathway.[5] Treatment leads to an increase in intracellular reactive oxygen species (ROS), which causes oxidative stress.[5][9] This is coupled with a disruption of the mitochondrial membrane potential (ΔΨm).[2][5] Critically, (-)-Ampelopsin A alters the balance of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[5] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and the systematic dismantling of the cell.[1][2]
Inhibition of Pro-Survival PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Studies show that (-)-Ampelopsin A can inhibit this pathway.[1] It reduces the phosphorylation, and thus the activation, of key components including PI3K, AKT, and the mammalian target of rapamycin (B549165) (mTOR).[8] By shutting down this pro-survival signaling cascade, (-)-Ampelopsin A halts uncontrolled cell proliferation and sensitizes cancer cells to apoptosis.[8]
Modulation of NF-κB and Endoplasmic Reticulum (ER) Stress Pathways
(-)-Ampelopsin A has also been shown to interfere with the NF-κB signaling pathway, a key driver of inflammation, cell survival, and metastasis.[1] In osteosarcoma and ovarian cancer cells, it has been shown to suppress TNF-α-induced migration and invasion by inhibiting the NF-κB pathway.[1][10] Furthermore, in breast cancer cells, (-)-Ampelopsin A can induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[1][9] This is evidenced by the upregulation of ER stress markers like GRP78 and CHOP, which can trigger apoptosis when ER dysfunction is prolonged or severe.[9]
Conclusion
Initial in vitro studies provide compelling evidence for the anticancer properties of (-)-Ampelopsin A across a variety of cancer cell lines, including those from breast, leukemia, lung, and prostate cancers.[1] Its activity stems from its ability to induce apoptosis through the mitochondrial and ER stress pathways while simultaneously inhibiting critical pro-survival signaling cascades like PI3K/AKT/mTOR and NF-κB.[1] These findings establish (-)-Ampelopsin A as a promising natural compound for further investigation in cancer therapy. Future research should focus on its in vivo efficacy, bioavailability, and potential for use in combination with existing chemotherapeutic agents to enhance treatment outcomes.[1][3]
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Ampelopsin Inhibits the Growth and Metastasis of Prostate Cancer In Vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 6. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and … [ouci.dntb.gov.ua]
- 7. Ampelopsin sodium induces mitochondrial-mediated apoptosis in human lung adenocarcinoma SPC-A-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 9. Ampelopsin induces cell growth inhibition and apoptosis in breast cancer cells through ROS generation and endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampelopsin reduces the migration and invasion of ovarian cancer cells via inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
The Ethnobotanical Landscape and Pharmacological Potential of (-)-Ampelopsin A: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Ethnobotanical Uses, Pharmacological Activities, and Signaling Pathways of (-)-Ampelopsin A.
Introduction
(-)-Ampelopsin A, also widely known as dihydromyricetin (B1665482) (DHM), is a flavanonol, a type of flavonoid, with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing (-)-Ampelopsin A, its multifaceted pharmacological effects supported by quantitative data, detailed experimental protocols for its study, and an exploration of the key signaling pathways it modulates.
Chemically, (-)-Ampelopsin A is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one, with the molecular formula C₁₅H₁₂O₈.[2] Its structure is characterized by a flavanonol backbone with multiple hydroxyl groups, which contribute to its biological activity.
Ethnobotanical Uses of Plants Containing (-)-Ampelopsin A
Various plants containing (-)-Ampelopsin A have been utilized for centuries in traditional medicine systems across Asia. The most notable of these is Ampelopsis grossedentata, commonly known as vine tea, which has a long history of use in China for treating a range of ailments.[3] Other significant plant sources include Hovenia dulcis (Japanese raisin tree), Cedrus deodara (Himalayan cedar), and species of Rhododendron.[1] The traditional knowledge associated with these plants has provided a valuable foundation for modern pharmacological research into the therapeutic potential of (-)-Ampelopsin A.
| Plant Species | Common Name | Traditional Use | Part of Plant Used | Geographical Region of Use |
| Ampelopsis grossedentata | Vine Tea, Rattan Tea | Treatment of cough, fever, vomiting, hepatitis, colds, sore throat; general health and detoxification.[3][4] | Tender stems and leaves.[4] | China.[3][4] |
| Hovenia dulcis | Japanese Raisin Tree | Treatment of fever, parasitic infections, liver diseases; as a laxative and hangover remedy.[1] | Fruit, pedicels, seeds.[2] | China, Japan, Korea.[1][2] |
| Cedrus deodara | Himalayan Cedar, Deodar | Treatment of rheumatoid arthritis, inflammation, skin diseases, ulcers, fever, and urinary disorders.[5] | Wood, bark.[5] | Western Himalayas (Pakistan, Afghanistan, India, Nepal, Tibet).[5] |
| Rhododendron cinnabarinum | Cinnabar Rhododendron | Treatment of rheumatic pain and headaches. | Leaves. | Himalayas (Nepal, Bhutan, Sikkim, Tibet, China). |
Pharmacological Activities of (-)-Ampelopsin A
(-)-Ampelopsin A has been the subject of extensive preclinical research, demonstrating a wide array of pharmacological effects. These activities are attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate key cellular signaling pathways.
| Pharmacological Activity | Model System | Key Quantitative Findings |
| Anticancer | HL60 and K562 leukemia cells | Significantly inhibited proliferation; induced apoptosis through activation of caspase-9 and caspase-3.[6] |
| HepG2 human liver cancer cells | Induced apoptosis by increasing the ratio of Bax/Bcl-2 and activating caspases. | |
| MDA-MB-231 breast cancer cells | Suppressed cell growth and induced apoptosis through ROS generation and the ER stress pathway. | |
| Anti-inflammatory | LPS-induced BV-2 microglial cells | Suppressed mRNA levels of IL-6, IL-1β, and TNF-α in a concentration-dependent manner.[7] |
| TAA-induced liver fibrosis in rats | Reduced expression of NF-κB and its related inflammatory proteins.[8] | |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant radical scavenging activity. |
| ORAC assay | Demonstrated high oxygen radical absorbance capacity. | |
| Hepatoprotective | CCl₄-induced liver injury in mice | Reduced serum ALT and AST levels. |
| Alcohol-induced fatty liver in mice | Ameliorated steatosis and reduced accumulation of triglycerides.[9] | |
| Neuroprotective | Scopolamine-induced dementia model in mice | Ameliorated cognitive and memory impairment. |
| D-gal-induced brain aging in rats | Inhibited apoptosis and rescued impaired autophagy of neurons in the hippocampus.[10] | |
| Enzyme Inhibition | Human liver cytochrome P450 enzymes | Inhibited CYP3A4, CYP2E1, and CYP2D6 with IC₅₀ values of 14.75, 25.74, and 22.69 μM, respectively.[1] |
| mTOR signaling | Potent inhibitor with an IC₅₀ of 48 μM on dihydropyrimidinase; inhibits mTORC1/2 formation.[11] |
Signaling Pathways Modulated by (-)-Ampelopsin A
(-)-Ampelopsin A exerts its pharmacological effects by interacting with and modulating a variety of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. (-)-Ampelopsin A has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.[4][7]
Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.
Apoptosis Signaling Pathway
(-)-Ampelopsin A can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and the regulation of Bcl-2 family proteins.[6]
Caption: (-)-Ampelopsin A induces apoptosis via intrinsic and extrinsic pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. (-)-Ampelopsin A has been shown to inhibit mTOR signaling, which contributes to its anticancer and autophagy-inducing effects.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydromyricetin Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(-)-Ampelopsin A as a potential therapeutic agent for neurodegenerative diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and ultimately, death. The pathological hallmarks of these diseases are multifaceted and include the aggregation of misfolded proteins (such as amyloid-beta and tau), oxidative stress, neuroinflammation, and impaired autophagy. Current therapeutic strategies offer symptomatic relief but fail to halt or reverse the underlying neurodegenerative processes. This necessitates the exploration of novel therapeutic agents that can target multiple pathological pathways.
(-)-Ampelopsin A, a flavonoid also known as dihydromyricetin (B1665482) (DHM), has emerged as a promising candidate for the treatment of neurodegenerative diseases.[1] Extracted from plants such as Ampelopsis grossedentata, this natural compound has demonstrated a range of neuroprotective effects in preclinical studies.[1][2] Its ability to modulate key signaling pathways involved in neuronal survival, inflammation, and protein clearance makes it a compelling subject for further investigation and drug development. This technical guide provides a comprehensive overview of the current understanding of (-)-Ampelopsin A as a potential therapeutic agent for neurodegenerative diseases, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental protocols.
Core Mechanisms of Neuroprotective Action
(-)-Ampelopsin A exerts its neuroprotective effects through a variety of interconnected mechanisms, targeting several key pathological features of neurodegenerative diseases.
Anti-Inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegeneration. (-)-Ampelopsin A has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways.[4]
Regulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and aggregated proteins. Impaired autophagy is a common feature of neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. (-)-Ampelopsin A has been shown to induce autophagy, a process that can help clear these pathological protein accumulations.[5][6][7] This induction of autophagy is often mediated through the modulation of the Akt/mTOR and AMPK/SIRT1 signaling pathways.[2][5][7][8]
Modulation of Protein Aggregation and Tau Phosphorylation
The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation of tau protein leading to neurofibrillary tangles are hallmark pathologies of Alzheimer's disease. Preclinical studies suggest that (-)-Ampelopsin A can interfere with these processes, although specific quantitative data on its direct inhibitory effects on Aβ aggregation are still emerging.[1] It has been shown to reduce tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles.[1]
Antioxidant Activity and Nrf2 Pathway Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage in neurodegenerative diseases. (-)-Ampelopsin A possesses antioxidant properties and can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of antioxidant and detoxification enzymes.
Promotion of Neuronal Survival and Synaptic Plasticity
(-)-Ampelopsin A has been shown to promote neuronal survival and enhance synaptic plasticity. It can restore impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[11] This effect is associated with the activation of the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal growth, differentiation, and survival.[11]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on (-)-Ampelopsin A. It is important to note that for some parameters, specific quantitative data from dose-response studies are not yet extensively published, and further research is required to fully populate these tables.
Table 1: Effects of (-)-Ampelopsin A on Inflammatory Cytokines
| Cell Type/Model | Treatment | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Reference |
| LPS-induced BV2 microglia | (-)-Ampelopsin A | 10, 20, 40 µM | Dose-dependent decrease | Dose-dependent decrease | Not Reported | [4] |
| AD rat model (hippocampus) | Ampelopsin | Not Specified | Attenuated upregulation | Attenuated upregulation | Attenuated upregulation | [3] |
Table 2: Effects of (-)-Ampelopsin A on Neuronal Viability and Apoptosis
| Cell Type/Model | Toxin/Insult | (-)-Ampelopsin A Concentration | Outcome Measure | Result | Reference |
| D-gal-induced aging rats (hippocampus) | D-galactose | Not Specified | Apoptosis (TUNEL) | Inhibited D-gal-induced apoptosis | [2] |
| Human glioma cells (U251 and A172) | None | 25, 50, 100 µM | Apoptosis | Induced apoptosis | [7] |
Table 3: Effects of (-)-Ampelopsin A on Cognitive Function (Morris Water Maze)
| Animal Model | Treatment | Escape Latency | Time in Target Quadrant | Reference |
| Scopolamine-induced dementia (mice) | (-)-Ampelopsin A (10 ng/µL, i.c.v.) | Ameliorated scopolamine-induced increase | Ameliorated scopolamine-induced decrease | [11] |
| AD rat model | Ampelopsin | Improved learning performance | Not Specified | [3] |
Table 4: Effects of (-)-Ampelopsin A on Signaling Pathways (Western Blot Quantification)
| Cell Type/Model | Pathway | Protein Target | (-)-Ampelopsin A Concentration | Fold Change/Effect | Reference |
| D-gal-induced aging rats | SIRT1/mTOR | p-mTOR/mTOR | Not Specified | Down-regulated | [2] |
| D-gal-induced aging rats | SIRT1/mTOR | SIRT1 | Not Specified | Up-regulated | [2] |
| Scopolamine-induced dementia (mice) | BDNF/CREB | p-CREB/CREB | 10 ng/µL, i.c.v. | Restored scopolamine-induced decrease | [11] |
| Scopolamine-induced dementia (mice) | BDNF/CREB | BDNF | 10 ng/µL, i.c.v. | Restored scopolamine-induced decrease | [11] |
| LPS-induced BV2 microglia | JAK2/STAT3 | p-JAK2/JAK2 | 10, 20, 40 µM | Dose-dependent decrease | [4] |
| LPS-induced BV2 microglia | JAK2/STAT3 | p-STAT3/STAT3 | 10, 20, 40 µM | Dose-dependent decrease | [4] |
| D-gal-induced aging rats | Autophagy | LC3-II/LC3-I ratio | Not Specified | Rescued impaired autophagy | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of (-)-Ampelopsin A's neuroprotective effects.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (-)-Ampelopsin A for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or amyloid-beta oligomers) and co-incubate for 24 hours. Include control groups (no treatment, toxin-only, and drug-only).
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs.[12][13]
Protocol:
-
Culture neuronal cells on coverslips or prepare brain tissue sections.
-
Fix the cells or tissue with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.
-
Wash with PBS.
-
Incubate the samples with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber for 1 hour at 37°C, protected from light.
-
Wash with PBS.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the coverslips or tissue sections on microscope slides.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Protein Expression Analysis (Western Blotting)
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Culture and treat neuronal cells or homogenize brain tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-tau, anti-LC3, anti-Nrf2, anti-BDNF, anti-p-CREB) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band densities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Assessment of Spatial Learning and Memory (Morris Water Maze)
Principle: The Morris Water Maze (MWM) is a behavioral test used to assess spatial learning and memory in rodents. The test relies on the animal's ability to use distal cues to locate a hidden platform in a circular pool of water.[13][14][15]
Protocol:
-
Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface.
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, each animal undergoes multiple trials per day (e.g., 4 trials).
-
For each trial, the animal is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues in the room.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded using a video tracking system.
-
-
Data Analysis:
-
Escape Latency: A decrease in escape latency over the training days indicates learning.
-
Time in Target Quadrant: A significantly greater amount of time spent in the target quadrant during the probe trial compared to the other quadrants indicates good spatial memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (-)-Ampelopsin A and a typical experimental workflow for its evaluation.
Caption: Key neuroprotective signaling pathways modulated by (-)-Ampelopsin A.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Item - Western Blot analysis of Tau phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of IL 6, IL 1 A, IL 1 beta and TNF alpha production in LPS-stimulated human monocytes: role of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Tau Phosphorylation and Aggregation in the Developing Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Role of (-)-Ampelopsin A in Plant Defense Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound found in a variety of plants, most notably in Ampelopsis grossedentata. It is a key player in the plant's innate immune system, acting as a potent phytoalexin to defend against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the role of (-)-Ampelopsin A in plant defense, detailing its biosynthesis, mode of action, and the signaling pathways that regulate its production. The guide also includes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of (-)-Ampelopsin A, along with quantitative data on its presence in plant tissues and its efficacy against pathogens.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogenic microorganisms. These chemical defenses include a vast array of secondary metabolites, many of which have antimicrobial properties. Phytoalexins are a class of these compounds that are synthesized de novo and accumulate in plants in response to stress, including microbial infection. (-)-Ampelopsin A is a prominent stilbenoid phytoalexin that has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the technical aspects of (-)-Ampelopsin A's function in plant defense, providing researchers and drug development professionals with a detailed resource to understand and harness its potential.
Biosynthesis of (-)-Ampelopsin A
The biosynthesis of (-)-Ampelopsin A is a multi-step process that begins with the phenylpropanoid pathway, a major route for the production of a wide range of plant secondary metabolites. The key enzyme in the biosynthesis of stilbenoids is stilbene (B7821643) synthase (STS).
The biosynthesis of (-)-Ampelopsin A can be summarized in the following key steps:
-
Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of the amino acid phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.
-
Cinnamic Acid to p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated by 4-coumaroyl-CoA ligase (4CL) to yield p-coumaroyl-CoA.
-
Formation of the Stilbene Backbone: Stilbene synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resulting in the production of resveratrol.
-
Hydroxylation to (-)-Ampelopsin A: Resveratrol is then subjected to a series of hydroxylation steps catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) to produce (-)-Ampelopsin A (dihydromyricetin).
Mode of Action in Plant Defense
(-)-Ampelopsin A exhibits a multi-pronged mode of action against invading pathogens, contributing to the overall defense response of the plant.
-
Direct Antimicrobial Activity: (-)-Ampelopsin A has been shown to possess direct antibacterial and antifungal properties. Its proposed mechanisms of antibacterial action include:
-
Antioxidant Activity: During a pathogen attack, plants often produce reactive oxygen species (ROS) in a process known as the oxidative burst. While ROS can be directly toxic to pathogens, excessive levels can also damage the plant's own cells. (-)-Ampelopsin A is a potent antioxidant that can scavenge these harmful ROS, thereby protecting the plant from oxidative damage.[1][4]
-
Induction of Defense-Related Genes: There is evidence to suggest that stilbenoids can also act as signaling molecules, modulating the expression of other defense-related genes, including pathogenesis-related (PR) proteins.[5][6][7][8]
Quantitative Data
The concentration of (-)-Ampelopsin A can vary significantly between plant species, tissues, and in response to environmental stimuli. Ampelopsis grossedentata is known for its exceptionally high content of this compound.
Table 1: Dihydromyricetin (DHM) Content in Different Leaf Stages of Ampelopsis grossedentata
| Leaf Stage | DHM Content (mg/g dry weight) |
| Bud | 210.31 |
| Young Leaf | 359.12 |
| Mature Leaf | Not Reported |
(Data adapted from a comparative transcriptome analysis of A. grossedentata)[9]
Table 2: Antibacterial Activity of Dihydromyricetin (DMY) against Food-Borne Bacteria
| Bacterium | Concentration (mg/mL) | Diameter of Inhibition Zone (mm) |
| Staphylococcus aureus | 3.78 | 10.6 ± 0.5 |
| 11.34 | 15.0 - 18.0 | |
| Bacillus subtilis | 3.78 | 8.1 ± 0.2 |
| Escherichia coli | 3.78 | 9.8 ± 0.3 |
| 11.34 | 15.0 - 18.0 | |
| Salmonella paratyphi | 3.78 | 10.5 ± 0.3 |
| Pseudomonas aeruginosa | 3.78 | 10.1 ± 0.3 |
| 11.34 | 15.0 - 18.0 |
(Data adapted from a study on the antibacterial activity of DMY from Ampelopsis grossedentata leaves)[2]
Signaling Pathways in Plant Defense
The production of phytoalexins like (-)-Ampelopsin A is tightly regulated by a complex network of signaling pathways. The two major phytohormones involved in plant defense are salicylic (B10762653) acid (SA) and jasmonic acid (JA).
-
Salicylic Acid (SA) Pathway: The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens. Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a large suite of defense genes, including stilbene synthases.
-
Jasmonic Acid (JA) Pathway: The JA pathway is typically induced by necrotrophic pathogens and wounding by herbivores. The bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), binds to its receptor COI1 (CORONATINE INSENSITIVE 1), which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (JASMONATE ZIM-DOMAIN) repressor proteins, thereby releasing transcription factors such as MYC2, which in turn activate the expression of JA-responsive defense genes, including those involved in stilbenoid biosynthesis.
Experimental Protocols
Extraction of (-)-Ampelopsin A from Plant Material
This protocol is a general guideline and may need optimization depending on the plant species and tissue.
Materials:
-
Fresh or freeze-dried plant material (e.g., leaves of Ampelopsis grossedentata)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (B129727) (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Grind 1 g of fresh plant material to a fine powder in a mortar and pestle with liquid nitrogen. For dried material, use a grinder.
-
Transfer the powder to a 50 mL centrifuge tube and add 20 mL of 80% methanol.
-
Vortex thoroughly and incubate at 4°C for 24 hours with occasional shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Repeat the extraction of the pellet with another 20 mL of 80% methanol and combine the supernatants.
-
Concentrate the combined supernatants to near dryness using a rotary evaporator at 40°C.
-
Resuspend the extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the (-)-Ampelopsin A with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen gas and resuspend the residue in a known volume of methanol for analysis.
Quantification of (-)-Ampelopsin A by HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Gradient Elution:
-
A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-22 min, 5% B.
MS/MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: The specific precursor and product ion masses for (-)-Ampelopsin A (dihydromyricetin) need to be determined by direct infusion of a standard. A likely precursor ion is [M-H]⁻ at m/z 319.
Quantification:
-
Prepare a series of standard solutions of (-)-Ampelopsin A of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the extracted samples and determine the concentration of (-)-Ampelopsin A based on the calibration curve.
In Vitro Antifungal Bioassay (Poisoned Food Technique)
Materials:
-
Pure culture of a plant pathogenic fungus (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
(-)-Ampelopsin A stock solution in a suitable solvent (e.g., DMSO)
-
Sterile cork borer
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C.
-
Add the (-)-Ampelopsin A stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Take a 5 mm mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Experimental Workflows
Conclusion
(-)-Ampelopsin A is a vital component of the chemical defense system in many plants. Its multifaceted mode of action, encompassing direct antimicrobial activity and antioxidant properties, makes it an effective deterrent against a range of pathogens. A thorough understanding of its biosynthesis, regulation, and biological activity is crucial for the development of novel strategies for crop protection and for the exploration of its therapeutic potential in medicine. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this remarkable natural compound.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity and Mode of Action of Dihydromyricetin from Ampelopsis grossedentata Leaves against Food-Borne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Water Extract of Ampelopsis grossedentata Alleviates Oxidative Stress and Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Emerging Insights into the Functions of Pathogenesis-Related Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Challenges of (-)-Ampelopsin A: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a wide array of promising pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its progression from a promising candidate to a viable therapeutic is significantly hampered by its poor aqueous solubility and inherent chemical instability.[1][3] This technical guide provides an in-depth analysis of the solubility and stability of (-)-Ampelopsin A in various solvents, offering crucial data and methodologies for researchers in the field of drug development.
Solubility Profile of (-)-Ampelopsin A
The low water solubility of (-)-Ampelopsin A is a primary obstacle to its oral bioavailability.[3] Various strategies have been explored to enhance its dissolution in aqueous media. Below is a summary of quantitative data on the solubility of (-)-Ampelopsin A in different solvent systems and with various solubilization techniques.
| Solubilization Technique | Solvent/Carrier | Concentration | Solubility Enhancement | Reference |
| Hydrotropic Solubilization | 10% Urea (B33335) Solution | 10% (w/v) | - | [4] |
| 15% Urea Solution | 15% (w/v) | - | [4] | |
| 10% Sodium Citrate (B86180) Solution | 10% (w/v) | - | [4] | |
| 15% Sodium Citrate Solution | 15% (w/v) | - | [4] | |
| Mixed Hydrotropy | Blend A (10% Urea + 10% Sodium Citrate) | - | 72.69-fold | [4] |
| Blend B (10% Urea + 5% Sodium Citrate) | - | 232.52-fold | [4] | |
| Inclusion Complexation | β-Cyclodextrin (β-CD) | - | ~5% increase compared to water | [3] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | - | ~19% increase compared to water | [3] | |
| Solid Dispersions | Polyethylene Glycol 6000 (PEG 6000) | - | Significant increase | [5] |
| Polyvinylpyrrolidone K-30 (PVP K30) | - | Significant increase | [5] |
Note: The solubility enhancement for hydrotropic agents was reported as equilibrium solubility percentages of 0.051% and 0.062% for 10% and 15% urea respectively, and 0.019% and 0.038% for 10% and 15% sodium citrate respectively.[4] The baseline solubility of pure ampelopsin was not explicitly stated in the same units in the source, hence the enhancement ratio is highlighted for mixed hydrotropy.
The improvement in solubility with inclusion complexes and solid dispersions follows the order: HP-β-CD ≈ β-CD > PVP K30 > PEG 6000.[5]
Stability of (-)-Ampelopsin A
(-)-Ampelopsin A is susceptible to degradation under various conditions, including changes in pH, temperature, and the presence of metal ions.[1] Understanding its stability profile is critical for formulation development and ensuring shelf-life.
| Condition | Solvent/System | Temperature | Duration | Stability Outcome | Reference |
| Inclusion Complex | β-Cyclodextrin (β-CD) | 25°C | 60 days | Stable | [3] |
| 40°C | 60 days | Stable | [3] | ||
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 25°C | 60 days | More stable than with β-CD | [3] | |
| 40°C | 60 days | More stable than with β-CD | [3] | ||
| Different Solvents | 50% Ethanol | Not specified | Not specified | Not influenced by light, temperature, and pH | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility and stability studies. The following sections outline the key experimental protocols cited in the literature.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]
-
Preparation of Supersaturated Solution: An excess amount of (-)-Ampelopsin A is added to the solvent system of interest in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove the excess solid.
-
Quantification: The concentration of (-)-Ampelopsin A in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[8]
Caption: Workflow for Solubility Determination.
Stability Testing: ICH Guidelines
Stability studies for active pharmaceutical ingredients (APIs) like (-)-Ampelopsin A are typically conducted following the International Council for Harmonisation (ICH) guidelines.[9][10]
-
Sample Preparation: (-)-Ampelopsin A is stored in the chosen solvent or formulation in a container-closure system that mimics the proposed packaging.
-
Storage Conditions: Samples are stored under various environmental conditions, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[10]
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).[11]
-
Analysis: At each time point, the samples are analyzed for various parameters, including:
-
Assay: To determine the amount of remaining (-)-Ampelopsin A.
-
Degradation Products: To identify and quantify any impurities that have formed.
-
Physical Characteristics: Such as appearance, pH, and dissolution (for formulated products).
-
-
Analytical Method: A stability-indicating analytical method, typically HPLC, is used for the analysis.[12]
Caption: Workflow for Stability Testing.
Potential Degradation Pathways
While specific degradation pathways for (-)-Ampelopsin A are not extensively detailed in the reviewed literature, flavonoids are known to be susceptible to oxidation and hydrolysis.[13][14] The multiple hydroxyl groups in the structure of (-)-Ampelopsin A are likely sites for oxidative degradation. Stress testing, involving exposure to heat, humidity, light, and a range of pH values, is crucial to elucidate the specific degradation products and pathways.[9]
Signaling Pathways of Biological Activity
While not directly related to chemical stability, understanding the biological mechanisms of (-)-Ampelopsin A is vital for its development. For instance, it has been shown to attenuate brain aging through the miR-34a-mediated SIRT1/mTOR signaling pathway.[2]
Caption: (-)-Ampelopsin A Signaling Pathway.
Conclusion
The data and protocols presented in this guide underscore the critical importance of addressing the solubility and stability challenges of (-)-Ampelopsin A. Techniques such as hydrotropy, inclusion complexation, and solid dispersions have shown significant promise in enhancing its aqueous solubility. Comprehensive stability testing under ICH guidelines is essential to establish a suitable shelf-life and storage conditions. Further research into the specific degradation pathways will enable the development of robust formulations that can deliver the full therapeutic potential of this promising natural compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roquette.com [roquette.com]
- 4. scispace.com [scispace.com]
- 5. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. almacgroup.com [almacgroup.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Ampelopsin A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as (-)-Dihydromyricetin, is a flavonoid compound that has garnered significant interest within the scientific community due to its wide array of potential therapeutic properties. These properties include neuroprotective, anti-inflammatory, and anticancer activities. This document provides detailed application notes and protocols for the total synthesis of (-)-Ampelopsin A and its analogues, alongside methods for evaluating their biological activities. The information is intended to serve as a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Synthetic Strategies and Protocols
While a definitive, detailed enantioselective total synthesis of (-)-Ampelopsin A has yet to be published, the synthesis of its analogues and derivatives provides a strategic blueprint. The primary challenge lies in the stereocontrolled construction of the chiral centers. A plausible retro-synthetic approach and general protocols for key transformations are outlined below.
Retrosynthetic Analysis of (-)-Ampelopsin A
A logical retrosynthetic pathway for (-)-Ampelopsin A would involve the disconnection of the C-ring, leading back to a chalcone (B49325) intermediate. This chalcone can be synthesized from appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) precursors. The crucial stereocenter at C2 and C3 can be introduced through an asymmetric dihydroxylation or a chiral auxiliary-based approach during the cyclization of the chalcone to the flavanonol core.
Caption: Retrosynthetic analysis of (-)-Ampelopsin A.
General Protocol for the Synthesis of Dihydromyricetin (B1665482) Derivatives[1]
This protocol describes the synthesis of 7-O-substituted myricetin (B1677590) derivatives from dihydromyricetin (DHM), which involves an oxidation step. While not a direct synthesis of (-)-Ampelopsin A, it provides a foundational method for modifying the core structure.
Materials:
-
Dihydromyricetin (DHM)
-
Potassium carbonate (K₂CO₃)
-
Appropriate bromo-carboxylate substituent
-
Dimethylformamide (DMF)
-
10% aqueous acetic acid
-
Ethyl acetate (B1210297)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a 10 mL round-bottom flask charged with DMF (2.0 mL), add DHM (1.0 mmol), potassium carbonate (0.5 mmol), and the desired bromo-carboxylate substituent (0.5 mmol).
-
Stir and reflux the mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add 10% aqueous acetic acid and extract the product with ethyl acetate (4 x 10 mL).
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by octadecyl silane (B1218182) (ODS) chromatography using a methanol-water gradient as the eluent to yield the desired derivative.
Biological Activity Evaluation Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Neuroprotective Activity Assay (H₂O₂-induced SH-SY5Y cell injury model)
This assay evaluates the ability of the compounds to protect neuronal cells from oxidative stress-induced injury.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce cell injury by exposing the cells to H₂O₂ (final concentration 100 µM) for 24 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Calculate the half-maximal effective concentration (EC₅₀) values, representing the concentration at which the compound exhibits 50% of its maximal protective effect.
Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration.
-
Calculate the IC₅₀ values for the inhibition of NO production.
Quantitative Biological Activity Data
The following tables summarize the reported biological activities of (-)-Ampelopsin A (Dihydromyricetin) and its analogues.
| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Cytotoxicity | ||||
| Dihydromyricetin derivative 3 | Vero E6 (SARS-CoV-2) | Antiviral | 15.84 | [1] |
| Dihydromyricetin derivative 10 | Vero E6 (SARS-CoV-2) | Antiviral | 11.52 | [1] |
| Neuroprotection | ||||
| Spirosteroid analog S15 | PC12 (Glutamate-induced) | Neuroprotective | 10.97 | [2] |
| Anti-inflammatory Activity | ||||
| Dihydropyridine derivative 4d | Primary rat glial cultures (LPS) | Anti-inflammatory | 0.78 | [3] |
| Dihydropyridine derivative 4k | Primary rat glial cultures (LPS) | Anti-inflammatory | 22.3 | [3] |
Signaling Pathways Modulated by (-)-Ampelopsin A (Dihydromyricetin)
(-)-Ampelopsin A has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.
Anti-inflammatory Signaling Pathway
(-)-Ampelopsin A exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.
Caption: Inhibition of NF-κB and JAK2/STAT3 pathways by (-)-Ampelopsin A.
Pro-survival and Anti-apoptotic Signaling Pathway
(-)-Ampelopsin A can promote cell survival and inhibit apoptosis through the PI3K/Akt signaling pathway.
Caption: Activation of the PI3K/Akt survival pathway by (-)-Ampelopsin A.
Conclusion
The total synthesis of (-)-Ampelopsin A remains a challenging yet important goal for synthetic organic chemists. The protocols and data presented here provide a solid foundation for researchers to build upon, both in the synthesis of this promising natural product and its analogues, and in the exploration of their diverse biological activities. Further research into the enantioselective synthesis will be crucial for unlocking the full therapeutic potential of (-)-Ampelopsin A.
References
- 1. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of (-)-Ampelopsin A in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DMY), is a flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2] This bioactive molecule has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] As research into the therapeutic potential of (-)-Ampelopsin A and plant extracts containing it continues to grow, the need for accurate and reliable analytical methods for its quantification is paramount for quality control, standardization of herbal products, and pharmacokinetic studies.[3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of active compounds in complex mixtures like plant extracts.[3][5] This application note provides a detailed protocol for the quantification of (-)-Ampelopsin A in plant extracts using a validated HPLC method.
Experimental Protocols
Sample Preparation: Extraction of (-)-Ampelopsin A
The following protocol outlines a common method for the extraction of (-)-Ampelopsin A from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Ampelopsis grossedentata)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material accurately and place it into a 50 mL conical flask.
-
Add 25 mL of 70% methanol in deionized water to the flask.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction by placing the flask in an ultrasonic bath for 30 minutes at room temperature.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Standard Solution Preparation
Materials:
-
(-)-Ampelopsin A reference standard (purity > 98%)
-
Methanol, HPLC grade
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (-)-Ampelopsin A reference standard and dissolve it in a 10 mL volumetric flask with methanol. Fill to the mark with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and fill to the mark with methanol.
HPLC Method
The following HPLC conditions are recommended for the quantification of (-)-Ampelopsin A.
| Parameter | Condition |
| HPLC System | Waters e2695 separations module or equivalent |
| Detector | Photodiode Array (PDA) Detector, Waters 2998 or equivalent[6] |
| Column | ODS-C18, 250 x 4.6 mm, 5 µm particle size[6][7] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Methanol[6] |
| Gradient Elution | 0-13 min, 70-40% A; 13-16 min, 40-20% A; 16-18 min, 20% A; 18-20 min, 20-70% A; 20-23 min, 70% A[6] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 291 nm[6] |
Data Presentation: Method Validation Summary
Method validation is crucial to ensure the reliability of the analytical results.[8][9] The following tables summarize the typical validation parameters for the quantification of (-)-Ampelopsin A by HPLC.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| (-)-Ampelopsin A | 1.47 - 4.97 | > 0.9994 |
Table 2: Precision
| Analyte | Intra-day RSD (%) | Inter-day RSD (%) |
| (-)-Ampelopsin A | < 2.0 | < 3.0 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |
| (-)-Ampelopsin A | Low, Medium, High | 104.1 | 2.94 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| (-)-Ampelopsin A | 1.47 | 2.93 |
(Note: The data presented in these tables are compiled from literature and represent typical values.[7] It is essential to perform in-house validation for any specific application.)
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of (-)-Ampelopsin A in plant extracts.
Caption: Experimental workflow for HPLC quantification of (-)-Ampelopsin A.
Conclusion
The described HPLC method provides a reliable and accurate approach for the quantification of (-)-Ampelopsin A in plant extracts. The detailed protocol for sample preparation, standard preparation, and HPLC analysis, along with the summarized validation data, offers a comprehensive guide for researchers and professionals in the field. This method is suitable for the quality control of herbal raw materials and finished products, as well as for supporting further research and development of (-)-Ampelopsin A as a potential therapeutic agent.
References
- 1. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahnxtb.cn [ahnxtb.cn]
- 3. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of (-)-Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation of (-)-Ampelopsin A, a naturally occurring resveratrol (B1683913) dimer with significant biological activities. The information presented here is intended to guide researchers in the isolation, purification, and detailed structural characterization of this compound.
Introduction to (-)-Ampelopsin A
(-)-Ampelopsin A is a chiral stilbenoid, specifically a dimer of resveratrol, belonging to the family of oligostilbenes. These compounds are known for their diverse pharmacological properties. The precise determination of the three-dimensional structure of (-)-Ampelopsin A is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. The structural elucidation of (-)-Ampelopsin A relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Overall Workflow for Structural Elucidation
The structural elucidation of (-)-Ampelopsin A follows a systematic workflow, beginning with the isolation and purification of the compound from its natural source, followed by spectroscopic analysis to determine its planar structure and stereochemistry.
Experimental Protocols
Isolation and Purification of (-)-Ampelopsin A
A general protocol for the isolation of stilbenoids from plant material is described below. The specific plant source and extraction solvent may vary.
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., stem bark).
-
Extract the powdered material with a suitable organic solvent (e.g., acetone (B3395972) or methanol) at room temperature for an extended period (e.g., 48 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to fractionate the components. (-)-Ampelopsin A is expected to be in the more polar fractions.
-
-
Chromatographic Separation:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing (-)-Ampelopsin A using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile (B52724) and water).
-
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of (-)-Ampelopsin A.
Protocol:
-
Sample Preparation:
-
Dissolve a pure sample of (-)-Ampelopsin A (typically 1-5 mg) in a deuterated solvent (e.g., acetone-d₆, ~0.5 mL) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform two-dimensional (2D) NMR experiments to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
-
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and to gain further structural information through fragmentation analysis.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified (-)-Ampelopsin A in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, using electrospray ionization (ESI).
-
Acquire the full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID). This will generate a fragmentation pattern that provides valuable structural information.
-
Data Presentation
The following tables summarize the expected spectroscopic data for (-)-Ampelopsin A based on the analysis of related resveratrol oligomers. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 1: Expected ¹H NMR Data for (-)-Ampelopsin A (in Acetone-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | ~6.8 | d | ~2.0 |
| 6 | ~6.5 | d | ~2.0 |
| 1' | ~5.4 | d | ~6.0 |
| 2', 6' | ~7.2 | d | ~8.5 |
| 3', 5' | ~6.8 | d | ~8.5 |
| 4' | - | - | - |
| 7 | ~4.5 | d | ~6.0 |
| 8 | ~4.0 | d | ~6.0 |
| 1'' | - | - | - |
| 2'', 6'' | ~6.2 | s | - |
| 3'', 5'' | - | - | - |
| 4'' | - | - | - |
| 7' | ~5.2 | d | ~6.0 |
| 8' | ~3.8 | d | ~6.0 |
Table 2: Expected ¹³C NMR Data for (-)-Ampelopsin A (in Acetone-d₆)
| Position | δ (ppm) |
| 1 | ~118.0 |
| 2 | ~107.0 |
| 3 | ~159.0 |
| 4 | ~102.0 |
| 5 | ~159.0 |
| 6 | ~107.0 |
| 1' | ~132.0 |
| 2', 6' | ~129.0 |
| 3', 5' | ~116.0 |
| 4' | ~158.0 |
| 7 | ~93.0 |
| 8 | ~58.0 |
| 1'' | ~130.0 |
| 2'', 6'' | ~105.0 |
| 3'', 5'' | ~159.0 |
| 4'' | ~108.0 |
| 7' | ~88.0 |
| 8' | ~55.0 |
Table 3: High-Resolution Mass Spectrometry Data for (-)-Ampelopsin A
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₂₈H₂₂O₈ | 487.1393 | To be determined |
| [M-H]⁻ | C₂₈H₂₂O₈ | 485.1236 | To be determined |
| [M+Na]⁺ | C₂₈H₂₂O₈Na | 509.1212 | To be determined |
Visualization of Key Structural Relationships
The connectivity between the different resveratrol units in (-)-Ampelopsin A can be visualized to understand the overall molecular architecture.
By following these protocols and utilizing the provided data as a reference, researchers can confidently undertake the structural elucidation of (-)-Ampelopsin A and related compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
Application Notes and Protocols for Testing (-)-Ampelopsin A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in various plants, notably in the leaves of Ampelopsis grossedentata. It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. These properties make (-)-Ampelopsin A a promising candidate for drug development. This document provides detailed application notes and experimental protocols for the preclinical evaluation of (-)-Ampelopsin A in various animal models, focusing on its therapeutic efficacy, toxicity profile, and pharmacokinetic characteristics. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the in vivo effects of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of (-)-Ampelopsin A (Dihydromyricetin) in Rats
| Parameter | Administration Route | Dose | Cmax | Tmax | t1/2 (half-life) | Absolute Bioavailability | Reference |
| (-)-Ampelopsin A | Intravenous | 2 mg/kg | 165.67 ± 16.35 ng/mL | - | 2.05 ± 0.52 h | - | [1][2][3] |
| (-)-Ampelopsin A | Oral | 20 mg/kg | 21.63 ± 3.62 ng/mL | 2.67 h | 3.70 ± 0.99 h | 4.02% | [1][2][3][4] |
| (-)-Ampelopsin A | Oral (with Verapamil) | - | Increased | - | Decreased | 6.84% | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
Table 2: Efficacy of (-)-Ampelopsin A in Animal Models
| Animal Model | Compound | Dose | Effect | Reference |
| Carrageenan-Induced Paw Edema in Mice | (-)-Ampelopsin A | 50 mg/kg | 76.00% reduction in paw edema | |
| High-Fat Diet-Induced Obese Mice | (-)-Ampelopsin A | 250 and 500 mg/kg | Significant suppression of increases in body weight, liver weight, and epididymal and perirenal fat volumes. | |
| Alzheimer's Disease Rat Model | Dihydromyricetin | 100 and 200 mg/kg | Ameliorated cognitive function, inhibited inflammatory responses and hippocampal cell apoptosis. | [6][7] |
| Acute Liver Injury in Mice (CCl4-induced) | Dihydromyricetin | - | Reduced apoptosis and accelerated proliferation of hepatocytes. | [8] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (LD50 Determination)
This protocol is designed to determine the median lethal dose (LD50) of (-)-Ampelopsin A following a single oral administration in rodents.
Materials:
-
(-)-Ampelopsin A
-
Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water)
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide the animals into several groups (e.g., 5-6 groups) of 5 male and 5 female rats each. One group will serve as the control and receive the vehicle only.
-
Dose Preparation: Prepare a range of doses of (-)-Ampelopsin A suspended in the vehicle. The doses should be selected based on a preliminary range-finding study.
-
Administration: Administer a single oral dose of (-)-Ampelopsin A to each animal in the respective treatment groups using an oral gavage needle. The volume administered should be based on the animal's body weight.
-
Observation: Observe the animals for signs of toxicity and mortality continuously for the first 4 hours after administration, and then daily for 14 days. Record all clinical signs, including changes in behavior, appearance, and physiological functions.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Protocol 2: Pharmacokinetic Study in Rats
This protocol describes the procedure to determine the pharmacokinetic profile of (-)-Ampelopsin A in rats after oral and intravenous administration.
Materials:
-
(-)-Ampelopsin A
-
Vehicle suitable for oral and intravenous administration
-
Male Sprague-Dawley rats with jugular vein cannulation
-
Syringes and infusion pumps
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate repeated blood sampling. Acclimate the animals as described in Protocol 1.
-
Grouping: Divide the rats into two groups: an oral administration group and an intravenous (IV) administration group.
-
Dose Administration:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of (-)-Ampelopsin A in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, bioavailability) using appropriate pharmacokinetic software.
Protocol 3: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This protocol is a widely used model to evaluate the acute anti-inflammatory effects of (-)-Ampelopsin A.
Materials:
-
(-)-Ampelopsin A
-
Carrageenan solution (1% in saline)
-
Vehicle
-
Male Wistar rats or Swiss albino mice
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate the animals for at least one week.
-
Grouping: Divide the animals into a control group, a standard drug group (e.g., indomethacin), and (-)-Ampelopsin A treatment groups at different doses.
-
Drug Administration: Administer (-)-Ampelopsin A or the vehicle orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Mechanisms of Action
(-)-Ampelopsin A exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
PI3K/Akt/mTOR Signaling Pathway
(-)-Ampelopsin A has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer and inflammatory diseases. By inhibiting this pathway, (-)-Ampelopsin A can induce autophagy and apoptosis in cancer cells and alleviate inflammatory responses.[9][10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by (-)-Ampelopsin A.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines and enzymes. (-)-Ampelopsin A has been demonstrated to suppress the activation of NF-κB.[13][14][15] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Suppression of the NF-κB signaling pathway by (-)-Ampelopsin A.
SIRT1/AMPK Signaling Pathway
(-)-Ampelopsin A can activate the SIRT1/AMPK signaling pathway, which is involved in regulating cellular energy homeostasis, reducing oxidative stress, and promoting cell survival.[6][7][9][16] Activation of this pathway contributes to the neuroprotective and anti-aging effects of (-)-Ampelopsin A.
Caption: Activation of the SIRT1/AMPK pathway by (-)-Ampelopsin A.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for conducting in vivo efficacy studies of (-)-Ampelopsin A in a disease model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. Effects of verapamil on the pharmacokinetics of dihydromyricetin in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective role of Dihydromyricetin in Alzheimer's disease rat model associated with activating AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin alleviates inflammatory bowel disease associated intestinal fibrosis by inducing autophagy through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway [frontiersin.org]
- 12. Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Ampelopsin A in Scopolamine-Induced Dementia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, a resveratrol (B1683913) dimer found in species like Vitis vinifera, has demonstrated significant neuroprotective effects in preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for utilizing (-)-Ampelopsin A in a scopolamine-induced dementia model in mice. Scopolamine (B1681570), a muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce cognitive deficits that mimic certain aspects of neurodegenerative diseases like Alzheimer's disease.[1][3][4][5] These protocols are designed to guide researchers in evaluating the therapeutic potential of (-)-Ampelopsin A to ameliorate learning and memory impairments.
The central mechanism of action for (-)-Ampelopsin A in this model involves the restoration of cholinergic function and the modulation of key signaling pathways associated with memory formation and neuronal survival, such as the CREB/BDNF pathway.[1][2][6]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of (-)-Ampelopsin A on scopolamine-induced cognitive deficits and associated biochemical markers.
Table 1: Effect of (-)-Ampelopsin A on Passive Avoidance Task Performance
| Treatment Group | Step-Through Latency (seconds) - Training Trial | Step-Through Latency (seconds) - Test Trial |
| Control | Not significantly different among groups | Significantly higher than Scopolamine + Vehicle |
| Scopolamine + Vehicle | Not significantly different among groups | Significantly decreased compared to Control |
| Scopolamine + (-)-Ampelopsin A | Not significantly different among groups | Significantly increased compared to Scopolamine + Vehicle |
Data synthesized from findings indicating that (-)-Ampelopsin A recovered scopolamine-induced memory impairment in the passive avoidance test.[1]
Table 2: Effect of (-)-Ampelopsin A on Cholinergic System Markers in the Hippocampus
| Treatment Group | Acetylcholine (ACh) Levels | Acetylcholinesterase (AChE) Activity | Choline Acetyltransferase (ChAT) Activity |
| Control | Baseline | Baseline | Baseline |
| Scopolamine + Vehicle | Decreased | Increased | Decreased |
| Scopolamine + (-)-Ampelopsin A | Restored towards baseline | Inhibited/Reduced | Restored towards baseline |
This table is based on findings that scopolamine treatment decreases ACh and ChAT activities while increasing AChE activity, and (-)-Ampelopsin A can restore these cholinergic deficits.[1][7]
Table 3: Effect of (-)-Ampelopsin A on CREB/BDNF Signaling Pathway mRNA Expression in the Hippocampus
| Gene | Scopolamine + Vehicle (Fold Change vs. Control) | Scopolamine + (-)-Ampelopsin A (Fold Change vs. Scop + Veh) |
| CREB1 | Down-regulated | Up-regulated |
| BDNF | Down-regulated | Up-regulated |
| CaMK2 | Down-regulated | Up-regulated |
| Akt | Down-regulated | Up-regulated |
| TrkB | Down-regulated | Up-regulated |
Data derived from a study showing that (-)-Ampelopsin A administration up-regulated the mRNA levels of key genes in the CREB/BDNF pathway that were down-regulated by scopolamine.[1]
Experimental Protocols
Animal Model and Treatment Regimen
A validated workflow for inducing dementia and administering treatment is crucial for reproducible results.
Caption: Experimental workflow for the (-)-Ampelopsin A study.
Protocol Details:
-
Animals: Male C57BL/6 mice (10 weeks old) are commonly used.[1][2]
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
(-)-Ampelopsin A Administration:
-
Scopolamine-Induced Amnesia:
-
Control Groups:
-
Vehicle Control: Receive vehicle (e.g., PBS) instead of (-)-Ampelopsin A and a saline injection instead of scopolamine.
-
Scopolamine Control: Receive vehicle instead of (-)-Ampelopsin A, followed by a scopolamine injection.
-
Passive Avoidance Test
This test assesses fear-motivated long-term memory.[9][10]
Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
Protocol:
-
Training (Acquisition Trial):
-
Place a mouse in the light compartment.
-
When the mouse enters the dark compartment (which they do instinctively), close the opening and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[9]
-
Record the initial step-through latency.
-
-
Testing (Retention Trial):
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to evaluate spatial learning and memory.[11][12][13][14]
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
Protocol:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim freely to find the hidden platform. If the platform is not found within 60-90 seconds, guide the mouse to it.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Track the swimming path and measure the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.[15]
-
Acetylcholinesterase (AChE) Activity Assay
This assay measures the activity of AChE, the enzyme that degrades acetylcholine, in brain tissue homogenates.[16][17][18][19]
Principle (Ellman's Method): AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be quantified spectrophotometrically at 412 nm.[19]
Protocol:
-
Tissue Preparation:
-
Euthanize the mice and dissect the hippocampus on ice.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Centrifuge the homogenate and collect the supernatant for the assay.
-
-
Assay Procedure (using a commercial kit or prepared reagents):
-
Add the supernatant (sample), DTNB solution, and ATCh solution to a 96-well plate.
-
Incubate at room temperature.
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of the reaction.
-
Calculate AChE activity based on a standard curve and normalize to the total protein concentration of the sample.[20]
-
Signaling Pathway
(-)-Ampelopsin A exerts its neuroprotective effects by counteracting the scopolamine-induced disruption of critical signaling pathways. Scopolamine impairs the cholinergic system and downregulates the CREB/BDNF pathway, which is essential for synaptic plasticity and memory formation.[1] (-)-Ampelopsin A helps restore these functions.
Caption: (-)-Ampelopsin A signaling in the scopolamine model.
References
- 1. Central Administration of Ampelopsin A Isolated from Vitis vinifera Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Mechanisms Involved in Scopolamine-Induced Memory Degradation [archrazi.areeo.ac.ir]
- 4. njppp.com [njppp.com]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Administration of Ampelopsin A Isolated from Vitis vinifera Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 11. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 18. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. protocols.io [protocols.io]
Application of (-)-Ampelopsin A in Elucidating the SIRT1/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound that has garnered significant interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Emerging evidence highlights its role as a modulator of the Sirtuin 1 (SIRT1) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. This intricate interplay positions (-)-Ampelopsin A as a valuable research tool for investigating cellular metabolism, growth, autophagy, and apoptosis.
The SIRT1/mTOR signaling cascade is a critical regulatory hub that integrates intracellular and extracellular signals to govern cell fate. SIRT1, a NAD+-dependent deacetylase, is a key sensor of cellular energy status and plays a crucial role in promoting cell survival and longevity. Conversely, mTOR, a serine/threonine kinase, is a central regulator of cell growth and proliferation. The pathway is often dysregulated in various diseases, including cancer and neurodegenerative disorders.
(-)-Ampelopsin A has been shown to upregulate the expression and activity of SIRT1 while concurrently inhibiting the mTOR signaling pathway.[1][2][3] This dual regulatory action makes it a potent agent for studying the reciprocal relationship between these two pathways. In cancer biology, particularly in breast cancer models such as MDA-MB-231 and MCF-7 cell lines, (-)-Ampelopsin A has been demonstrated to inhibit mTOR activity, suppress the formation of both mTORC1 and mTORC2 complexes, and consequently decrease the phosphorylation of downstream targets like p70S6K and 4E-BP1.[4] This inhibition of the mTOR pathway by (-)-Ampelopsin A is often linked to the suppression of the upstream Akt signaling.[4][5]
Furthermore, in the context of aging and neuroprotection, studies utilizing D-galactose-induced aging models in rats have revealed that (-)-Ampelopsin A can ameliorate age-related cognitive decline by up-regulating SIRT1 and down-regulating mTOR signaling in the brain.[1][2][3] This effect is, in part, mediated through the regulation of microRNA-34a (miR-34a), which is a known regulator of SIRT1.[1][2][3]
The application of (-)-Ampelopsin A in research focused on the SIRT1/mTOR pathway allows for the detailed investigation of:
-
Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, (-)-Ampelopsin A can be used to induce and study the molecular mechanisms of autophagy.
-
Apoptosis: The compound's ability to modulate both SIRT1 and mTOR pathways provides a tool to explore the crosstalk between cell survival and programmed cell death.
-
Cancer Metabolism: Researchers can utilize (-)-Ampelopsin A to probe the metabolic vulnerabilities of cancer cells that are dependent on the mTOR pathway for growth and proliferation.
-
Neuroprotection and Aging: Its effects on SIRT1 and mTOR in the brain make it a relevant compound for studying potential therapeutic strategies for age-related neurodegenerative diseases.
These application notes provide a framework for utilizing (-)-Ampelopsin A as a specific and effective modulator to dissect the complexities of the SIRT1/mTOR signaling network in various physiological and pathological contexts.
Quantitative Data Presentation
Table 1: In Vitro Efficacy of (-)-Ampelopsin A on Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Effect | Reference |
| MDA-MB-231 | (-)-Ampelopsin A | 50 | 48 | Significant inhibition of cell growth | |
| MCF-7 | (-)-Ampelopsin A | 50 | 48 | Significant inhibition of cell growth | |
| MDA-MB-231 | (-)-Ampelopsin A | 50 | 24 | Inhibition of mTOR activity | [4] |
Table 2: In Vivo Efficacy of (-)-Ampelopsin A in a D-galactose-Induced Aging Rat Model
| Animal Model | Treatment | Dosage (mg/kg·d) | Duration | Effect on SIRT1/mTOR Pathway | Reference |
| Sprague-Dawley Rats | D-galactose + (-)-Ampelopsin A | 100 or 200 | 6 weeks | Upregulation of SIRT1, Downregulation of mTOR signaling |
Experimental Protocols
Protocol 1: Analysis of SIRT1 and Phospho-mTOR Protein Expression by Western Blot
This protocol describes the analysis of SIRT1 and phosphorylated mTOR (p-mTOR) levels in cell lysates after treatment with (-)-Ampelopsin A.
Materials:
-
(-)-Ampelopsin A (DHM)
-
MDA-MB-231 or MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SIRT1, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 or MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of (-)-Ampelopsin A (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT1, p-mTOR, total mTOR, and β-actin (as a loading control) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).
-
Protocol 2: Immunoprecipitation of mTORC1 to Assess Complex Formation
This protocol is designed to assess the effect of (-)-Ampelopsin A on the integrity of the mTORC1 complex by immunoprecipitating the core component, Raptor.
Materials:
-
(-)-Ampelopsin A (DHM)
-
MDA-MB-231 or MCF-7 cells
-
Complete cell culture medium
-
PBS
-
Immunoprecipitation (IP) lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)
-
Anti-Raptor antibody
-
Control IgG (e.g., rabbit IgG)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Western blot reagents (as in Protocol 1)
-
Primary antibodies: anti-mTOR, anti-Raptor
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with (-)-Ampelopsin A as described in Protocol 1.
-
-
Cell Lysis:
-
Lyse the cells using IP lysis buffer following a similar procedure as in Protocol 1.
-
-
Pre-clearing the Lysate:
-
Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Raptor antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western blotting using antibodies against mTOR and Raptor to assess their co-immunoprecipitation.
-
Visualizations
Caption: (-)-Ampelopsin A modulates the SIRT1/mTOR signaling pathway.
Caption: Workflow for studying (-)-Ampelopsin A's effects on SIRT1/mTOR.
References
- 1. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [ouci.dntb.gov.ua]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of (-)-Ampelopsin A in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a flavonoid compound predominantly found in plants of the Ampelopsis genus.[1][2] It has garnered significant attention in the scientific community for its wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The antioxidant properties of (-)-Ampelopsin A are central to its therapeutic potential, as oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases.
These application notes provide a comprehensive guide for the in vitro assessment of the antioxidant capacity of (-)-Ampelopsin A. Detailed protocols for four widely accepted assays are presented: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. Additionally, this document outlines the key signaling pathways modulated by flavonoids like (-)-Ampelopsin A in exerting their antioxidant effects.
Data Presentation: Antioxidant Capacity of (-)-Ampelopsin A
The following table summarizes the reported antioxidant capacity of (-)-Ampelopsin A from various in vitro assays. It is important to note that direct comparisons of values between different studies should be made with caution due to variations in experimental conditions.
| Assay | Parameter | Reported Value for (-)-Ampelopsin A | Reference Compound | Reported Value for Reference |
| DPPH Radical Scavenging Activity | IC50 (µg/mL) | 22.60 | BHA | > 10 (less efficient) |
| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalents) | Higher than BHA | Trolox | Standard |
| Ferric Reducing Antioxidant Power (FRAP) | µmol Trolox Equivalents/g | Data not readily available | Trolox | Standard |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol Trolox Equivalents/g | Data not readily available | Trolox | Standard |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. BHA: Butylated hydroxyanisole. Data for FRAP and ORAC assays for (-)-Ampelopsin A were not readily available in the reviewed literature and should be determined experimentally.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H.[3] The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[3]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.
-
(-)-Ampelopsin A Stock Solution: Prepare a stock solution of (-)-Ampelopsin A in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to the desired concentrations.
-
Positive Control: A standard antioxidant such as Ascorbic Acid, Trolox, or BHA should be used.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of (-)-Ampelopsin A, positive control, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
-
Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution.[4] In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.[4]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
(-)-Ampelopsin A Stock Solution: Prepare as described for the DPPH assay.
-
Positive Control: Trolox is commonly used as the standard.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of various concentrations of (-)-Ampelopsin A, Trolox, or blank to the wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
Experimental workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5][6] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored by the change in absorbance at 593 nm.[5][7] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
(-)-Ampelopsin A Stock Solution: Prepare as previously described.
-
Standard: A solution of FeSO₄·7H₂O or Trolox is used to create a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of (-)-Ampelopsin A, standard, or blank to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.[5]
-
Measure the absorbance at 593 nm.
-
-
Data Calculation: The FRAP value is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.
Experimental workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8] The antioxidant's capacity to scavenge these radicals is quantified by measuring the area under the fluorescence decay curve. The protective effect of the antioxidant is proportional to its concentration.[8]
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Fluorescein (B123965) Stock Solution (1 µM): Prepare in 75 mM phosphate buffer.
-
AAPH Solution (153 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.
-
(-)-Ampelopsin A Stock Solution: Prepare as previously described.
-
Standard: Trolox is used as the standard.
-
-
Assay Procedure (96-well black microplate):
-
Add 25 µL of (-)-Ampelopsin A, Trolox, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Calculation: The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) and is expressed as µmol of Trolox equivalents per gram of sample.
Experimental workflow for the ORAC assay.
Signaling Pathways Involved in Antioxidant Activity
Flavonoids, including (-)-Ampelopsin A, exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems.[9][10] Key pathways involved include the Nrf2, MAPK, and PI3K/Akt pathways.[9][10]
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or the presence of activators like (-)-Ampelopsin A can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10]
MAPK and PI3K/Akt Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated in the antioxidant effects of flavonoids.[9] Activation of certain MAPK pathways, such as ERK, can contribute to the activation of Nrf2.[11] The PI3K/Akt pathway is a crucial cell survival pathway that can be activated by antioxidants to protect cells from oxidative stress-induced apoptosis.[12] (-)-Ampelopsin A has been shown to suppress the activation of Akt in certain inflammatory conditions, suggesting a complex regulatory role.[12]
Signaling pathways modulated by (-)-Ampelopsin A.
References
- 1. Oxygen-radical absorbance capacity assay for antioxidants [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. echemi.com [echemi.com]
- 4. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 10. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydromyricetin Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Cancer Activity of (-)-Ampelopsin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(-)-Ampelopsin A, also known as dihydromyricetin, is a natural flavonoid compound that has garnered significant interest for its potential anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit the growth and proliferation of various cancer cells, including those of the breast, lung, colon, liver, and leukemia.[3] This document provides detailed application notes and standardized protocols for evaluating the anti-cancer activity of (-)-Ampelopsin A, designed to assist researchers in the fields of oncology and drug development.
Overview of Anti-Cancer Evaluation Methods
The anti-cancer effects of (-)-Ampelopsin A can be assessed through a variety of in vitro assays that measure its impact on key cellular processes.[4] These methods are crucial for initial screening, mechanism of action studies, and preclinical evaluation.[5][6][7] The primary areas of investigation include:
-
Cell Viability and Proliferation: To determine the cytotoxic and cytostatic effects of the compound.
-
Apoptosis Induction: To assess the ability of the compound to trigger programmed cell death.
-
Cell Cycle Arrest: To investigate the compound's impact on cell cycle progression.
-
Signaling Pathway Modulation: To elucidate the molecular mechanisms underlying the anti-cancer activity.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of (-)-Ampelopsin A in various cancer cell lines. This data provides a reference for determining appropriate concentration ranges for in vitro experiments.
Table 1: IC50 Values of (-)-Ampelopsin A in Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| MDA-MB-231 | 24 hours | 41.07 | [8] |
| MCF-7 | 24 hours | 50.61 | [8] |
Table 2: IC50 Values of (-)-Ampelopsin A in Leukemia Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HL-60 | Not Specified | Not Specified | [3][9] |
| K562 | Not Specified | Not Specified | [3][9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anti-cancer activity of (-)-Ampelopsin A.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of (-)-Ampelopsin A in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound.[1] Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[14][15]
Protocol:
-
Cell Treatment: Treat cells with (-)-Ampelopsin A at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS.[13]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13][14] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[13]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] (-)-Ampelopsin A has been shown to induce cell cycle arrest in leukemia cells.[9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with (-)-Ampelopsin A and harvest as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add dropwise to cold 70% ethanol (B145695) for fixation.[20] Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of (-)-Ampelopsin A on cancer-related signaling pathways.[21][22][23] Studies have shown that (-)-Ampelopsin A can modulate pathways such as PI3K/Akt/mTOR and MAPK.[24][25][26][27][28]
Protocol:
-
Protein Extraction: After treatment with (-)-Ampelopsin A, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[29]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][29]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[29]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK) overnight at 4°C.[21][29]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by (-)-Ampelopsin A and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]
- 9. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanocellect.com [nanocellect.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. medium.com [medium.com]
- 23. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]
- 29. benchchem.com [benchchem.com]
Navigating the In Vivo Administration of (-)-Ampelopsin A in Rodent Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound lauded for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1] Preclinical evaluation of this promising therapeutic agent in rodent models is a critical step in its translational journey. This document provides a comprehensive overview of the in vivo administration routes for (-)-Ampelopsin A in mice and rats, complete with detailed protocols and quantitative data summaries to facilitate experimental design and execution.
I. Routes of Administration: A Comparative Overview
The choice of administration route is paramount in preclinical studies as it significantly influences the bioavailability, pharmacokinetics, and ultimately, the therapeutic efficacy of the compound.[2][3] Studies in mice and rats have explored several routes for the delivery of (-)-Ampelopsin A, primarily oral, intraperitoneal, and intravenous injections.
Quantitative Data Summary
The following tables provide a consolidated view of the dosages, vehicles, and experimental contexts for (-)-Ampelopsin A administration in mice and rats as reported in various studies.
Table 1: In Vivo Administration of (-)-Ampelopsin A in Mice
| Route of Administration | Dosage Range | Vehicle | Frequency | Mouse Strain | Experimental Context | Reference(s) |
| Oral (gavage) | 100 mg/kg/day | Not specified | Daily for 4 weeks | C57BL/6J | Diet-induced obesity | [4] |
| Oral (in diet) | 6 mg/mL in liquid diet | Lieber DeCarli liquid diet | Daily for 5 weeks | C57BL/6J (female) | Alcohol-associated liver disease | [5] |
| Intraperitoneal (i.p.) | 5 - 10 mg/kg | Not specified | Not specified | Not specified | Ethanol-induced steatosis | [5] |
| Intraperitoneal (i.p.) | 50 mg/kg | 10% DMSO | Single dose | C57BL/6J | Anti-ethanol intoxication | [2][3] |
| Intragastric | 10 mg/ml | Not specified | Daily for 7 days prior and throughout experiment | Not specified | CCl4-induced myocardial injury | [6] |
Table 2: In Vivo Administration of (-)-Ampelopsin A in Rats
| Route of Administration | Dosage Range | Vehicle | Frequency | Rat Strain | Experimental Context | Reference(s) |
| Oral (gavage) | 40, 80, 160 mg/kg | Not specified | Single dose 30 min prior to MCAO | Not specified | Focal cerebral ischemia | [7][8] |
| Oral (gavage) | 100 mg/kg | 0.5% Sodium carboxymethylcellulose (CMC-Na) | Single dose | Not specified | Tissue distribution and excretion study | [9] |
| Intraperitoneal (i.p.) | 100, 200 mg/kg/day | Not specified | Daily for 6 weeks | Sprague-Dawley | D-galactose-induced skeletal muscle atrophy | [10] |
II. Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
A. Oral Administration (Gavage) in Rats for Neuroprotection Studies
This protocol is based on studies investigating the neuroprotective effects of (-)-Ampelopsin A in a rat model of focal cerebral ischemia.[7][8]
Objective: To administer a single oral dose of (-)-Ampelopsin A to rats prior to inducing middle cerebral artery occlusion (MCAO).
Materials:
-
(-)-Ampelopsin A
-
Vehicle (e.g., distilled water, 0.5% CMC-Na)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Rat scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of (-)-Ampelopsin A to achieve the desired doses (e.g., 40, 80, 160 mg/kg).
-
Suspend or dissolve the compound in the chosen vehicle to a final volume suitable for gavage (typically 1-2 mL for a rat).[11] Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to administer.
-
Gently restrain the rat.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.[12]
-
-
Timing:
B. Intraperitoneal (i.p.) Injection in Mice for Anti-Intoxication Studies
This protocol is derived from research examining the effects of (-)-Ampelopsin A on ethanol-induced loss of righting reflex in mice.[2][3]
Objective: To administer a single intraperitoneal dose of (-)-Ampelopsin A to mice prior to ethanol (B145695) administration.
Materials:
-
(-)-Ampelopsin A
-
Vehicle (e.g., 10% DMSO in saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)[13]
-
Mouse scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve (-)-Ampelopsin A in the vehicle to the desired concentration (e.g., to deliver 50 mg/kg).
-
Ensure the final solution is sterile.
-
-
Animal Handling and Injection:
-
Weigh each mouse to calculate the injection volume. The maximum recommended i.p. injection volume for a mouse is typically < 10 ml/kg.[13]
-
Properly restrain the mouse.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle, being careful to avoid internal organs.[13]
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
-
Timing:
III. Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for Oral Administration in a Rat MCAO Model.
Caption: Workflow for Intraperitoneal Injection in a Mouse Ethanol Intoxication Model.
Caption: (-)-Ampelopsin A's Role in the AMPK/SIRT1/PGC-1α Signaling Pathway.[5]
IV. Conclusion
The successful in vivo evaluation of (-)-Ampelopsin A in rodent models is contingent on the appropriate selection and meticulous execution of the administration protocol. This guide provides a foundational resource for researchers, summarizing key quantitative data and offering detailed procedural outlines for common administration routes. By leveraging this information and the accompanying visual aids, scientists can design robust preclinical studies to further elucidate the therapeutic potential of (-)-Ampelopsin A. It is important to note that the bioavailability of (-)-Ampelopsin A can be low, particularly with oral administration, and can be influenced by the administration route and the sex of the animal.[2][3] Therefore, careful consideration of these factors is crucial for the interpretation of experimental outcomes.
References
- 1. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyricetin ameliorates diet-induced obesity and promotes browning of white adipose tissue by upregulating IRF4/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin improving myocardial function in the mice induced by CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral administration of ampelopsin protects against acute brain injury in rats following focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ampelopsin attenuates the atrophy of skeletal muscle from d-gal-induced aging rats through activating AMPK/SIRT1/PGC-1α signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
(-)-Ampelopsin A: Application Notes and Protocols for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound found in various medicinal plants. It has garnered significant attention in pharmacological research due to its diverse biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and hepatoprotective effects. As a tool compound, (-)-Ampelopsin A is valuable for investigating multiple cellular signaling pathways implicated in a range of diseases. These application notes provide detailed protocols for utilizing (-)-Ampelopsin A in pharmacological research, with a focus on its effects on cell viability, key signaling pathways, and experimental workflows.
Data Presentation: Quantitative Analysis of (-)-Ampelopsin A Activity
The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of (-)-Ampelopsin A in various cancer cell lines. This data is crucial for designing experiments and interpreting results.
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Reference |
| MCF-7 | Breast Cancer | Cell Viability (CCK-8) | 20-80 µM (dose-dependent inhibition) | [1] |
| MDA-MB-231 | Breast Cancer | Cell Viability (CCK-8) | 20-80 µM (dose-dependent inhibition) | [1] |
| HL60 | Acute Promyelocytic Leukemia | Cell Proliferation | Significant inhibition | [2] |
| K562 | Chronic Myelogenous Leukemia | Cell Proliferation | Significant inhibition | [2] |
| Various | Influenza | RNA-dependent RNA polymerase | IC50 of 22 μM | [3] |
Signaling Pathways Modulated by (-)-Ampelopsin A
(-)-Ampelopsin A has been shown to modulate several key signaling pathways involved in cell growth, proliferation, apoptosis, and inflammation. Understanding these interactions is fundamental to elucidating its mechanism of action.
TRAIL Signaling Pathway
(-)-Ampelopsin A can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is a critical pathway in cancer therapeutics as TRAIL selectively induces apoptosis in cancer cells.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and proliferation. (-)-Ampelopsin A has been identified as an inhibitor of mTOR, suppressing the formation of both mTORC1 and mTORC2 complexes.[3]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. (-)-Ampelopsin A has been shown to activate the SIRT1 signaling pathway, contributing to its neuroprotective and anti-aging effects.[4][5]
References
- 1. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ampelopsin attenuates the atrophy of skeletal muscle from d-gal-induced aging rats through activating AMPK/SIRT1/PGC-1α signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (-)-Ampelopsin A from Ampelopsis grossedentata
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as (-)-dihydromyricetin (B1252320), is a chiral flavonoid compound abundant in the medicinal plant Ampelopsis grossedentata. This molecule has garnered significant interest within the scientific community for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. As a specific stereoisomer, the isolation of enantiomerically pure (-)-Ampelopsin A is crucial for targeted drug development and elucidation of its precise biological mechanisms.
These application notes provide a comprehensive overview of the techniques for extracting and isolating (-)-Ampelopsin A from Ampelopsis grossedentata. The protocols described herein cover initial crude extraction from the plant material followed by chiral separation to obtain the desired (-)-enantiomer.
Extraction Methodologies: An Overview
The extraction of (-)-Ampelopsin A is a two-stage process. The first stage involves the extraction of a mixture of dihydromyricetin (B1665482) enantiomers from the plant material. Several methods can be employed for this initial extraction, each with its own set of advantages and considerations. The second, critical stage involves the chiral separation of the enantiomers to isolate (-)-Ampelopsin A.
Initial Extraction Techniques:
-
Solvent Extraction: A conventional method utilizing organic solvents to solubilize dihydromyricetin from the plant matrix. Ethanol is a commonly used solvent.
-
Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.
-
Chelation Extraction: A novel method that utilizes metal ions (e.g., Zn²⁺) to form a complex with dihydromyricetin, facilitating its separation and purification. This method can also help prevent oxidation of the target compound.
Chiral Separation Technique:
-
Supercritical Fluid Chromatography (SFC): This is a highly effective method for separating enantiomers. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from various extraction and purification methods for dihydromyricetin (DHM) from Ampelopsis grossedentata.
Table 1: Comparison of Initial Extraction Methods for Dihydromyricetin
| Extraction Method | Key Parameters | Yield | Purity | Reference |
| Chelation Extraction | Time: 2 h, pH: 2, Temperature: 90 °C | 12.2% | 94.3% | [1][2] |
| Ultrasonic-Assisted Extraction | Solvent: 75% Ethanol, Power: 500 W, Time: 3 x 25 min | 16.21% | Not Specified | [3] |
| Water Extraction | Liquid-to-Solid Ratio: 20:1, Time: 90 min, Temp: 90 °C | Not Specified | Up to 98% (after purification) | [4] |
Table 2: Optimized Parameters for Supercritical Fluid Chromatography (SFC) for Chiral Separation of DHM Enantiomers
| Parameter | Optimized Condition | Reference |
| Chiral Stationary Phase | Amylose tris(3, 5-dimethylphenylcarbamate)-coated | [5] |
| Mobile Phase | CO₂-methanol mixture (60:40, v/v) | [5] |
| Resolution | 5.11 | [5] |
| Productivity | Up to 0.27 g (racemate) /g (CSP) /24 h | [5] |
| Methanol Consumption | Reduced to 1.76 L/g (racemate) | [5] |
Experimental Protocols
Protocol 1: Initial Extraction of Dihydromyricetin using Chelation Method
This protocol describes a novel chelation-based extraction method which has been shown to be efficient and can help prevent the oxidation of dihydromyricetin.[1][2]
Materials and Reagents:
-
Dried and powdered Ampelopsis grossedentata leaves
-
Deionized (DI) water
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Hydrochloric acid (HCl) solution (2 mol/L)
-
Sodium hydroxide (B78521) (NaOH) solution (1 mol/L)
-
EDTA-2Na
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine 20 g of dried Ampelopsis grossedentata powder with 400 mL of DI water (solid-liquid ratio of 1:20) and 5 g of ZnSO₄·7H₂O powder in a 500 mL round-bottom flask.
-
Stir the mixture thoroughly.
-
Adjust the pH of the mixture to 2 using a 2 mol/L HCl solution.
-
Heat the mixture in a water bath at 90 °C for 2 hours with continuous stirring.
-
Filter the mixture while hot and retain the filtrate.
-
Adjust the pH of the filtrate to 5 using a 1 mol/L NaOH solution and stir for 5 minutes.
-
Filter the mixture and retain the filter residue (this contains the DMY-Zn chelate).
-
To the filter residue, add a solution of EDTA-2Na to compete with the dihydromyricetin for zinc ions, thereby releasing the purified dihydromyricetin.
-
Filter the solution to separate the purified dihydromyricetin.
Protocol 2: Chiral Separation of (-)-Ampelopsin A using Semi-Preparative Supercritical Fluid Chromatography (SFC)
This protocol outlines the optimized conditions for the separation of dihydromyricetin enantiomers to isolate (-)-Ampelopsin A.[5]
Instrumentation and Columns:
-
Semi-preparative Supercritical Fluid Chromatography (SFC) system
-
Chiral column: Amylose tris(3, 5-dimethylphenylcarbamate)-coated stationary phase
Mobile Phase and Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol
-
Composition: 60% CO₂, 40% Methanol (v/v)
-
Flow rate, temperature, and back pressure should be optimized for the specific SFC system and column dimensions.
Procedure:
-
Dissolve the crude dihydromyricetin extract (obtained from Protocol 1 or other initial extraction methods) in a suitable solvent (e.g., methanol) to prepare the sample solution.
-
Set up the SFC system with the specified chiral column and mobile phase conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform stacked injections of the sample solution onto the column. The loading amount per injection can be optimized (e.g., starting from 40 mg and increasing to 120 mg) to maximize productivity while maintaining good resolution.[5]
-
Monitor the separation of the enantiomers using a suitable detector (e.g., UV-Vis).
-
Collect the fractions corresponding to the (-)-dihydromyricetin peak.
-
Combine the collected fractions and evaporate the solvent to obtain purified (-)-Ampelopsin A.
-
Confirm the enantiomeric purity of the final product using analytical chiral SFC or other appropriate analytical techniques.
Visualizations
Workflow for Extraction and Chiral Separation of (-)-Ampelopsin A
References
- 1. New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Extraction and Determination of Dihydromyricetin Content from Local and Introduced Ampelopsis grossedentata to Zhejiang Province [zjlykj.xml-journal.net]
- 4. Research on the Extraction and Purification of Dihydromyricetin from Ampelopsis grossedentata | Scientific.Net [scientific.net]
- 5. Semi-preparative separation of dihydromyricetin enantiomers by supercritical fluid chromatography and determination of anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of (-)-Ampelopsin A in Cosmetic and Dermatological Research: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2] This potent bioactive molecule is gaining significant traction in the fields of cosmetics and dermatology due to its diverse pharmacological properties. Extensive research has highlighted its efficacy as an antioxidant, anti-inflammatory, anti-aging, and skin-whitening agent, making it a promising ingredient for advanced skincare formulations and dermatological therapies.[1][3]
This document provides detailed application notes and experimental protocols for researchers and professionals interested in the dermatological applications of (-)-Ampelopsin A. It summarizes key quantitative data, outlines methodologies for crucial experiments, and visualizes the underlying molecular pathways.
Antioxidant Applications
(-)-Ampelopsin A exhibits robust antioxidant activity, protecting skin cells from the damaging effects of reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution.[1][4][5] This protective effect is fundamental to preventing premature skin aging and maintaining overall skin health.
Quantitative Data: Antioxidant Activity
| Assay Type | Test System | Key Findings | Reference |
| DPPH Radical Scavenging | Cell-free | IC50: 5.4 µM | |
| DPPH Radical Scavenging | Cell-free | IC50: 6.57 µg/mL | [3][6] |
| ABTS Radical Scavenging | Cell-free | IC50: 13.91 µg/mL | [3][6] |
| Cellular Antioxidant Activity (CAA) | Human Hepatocarcinoma (HepG2) Cells | EC50: 226.26 µmol/L | [6] |
| ROS Reduction | UVA-irradiated Human Keratinocytes (HaCaT) | Significant reduction in ROS generation at 1.25-10µM | [2][7] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.
-
Materials: (-)-Ampelopsin A, DPPH solution (0.065 mg/mL in ethanol), Ethanol, 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare serial dilutions of (-)-Ampelopsin A in ethanol.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ethanol is used as a blank, and a solution without the test compound serves as the control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.[6][8]
-
This protocol details the measurement of intracellular ROS levels in human keratinocytes (e.g., HaCaT cells) using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).
-
Materials: HaCaT cells, (-)-Ampelopsin A, DCFH-DA probe, Phosphate-buffered saline (PBS), Cell culture medium, 96-well black plate, Fluorometer or fluorescence microscope.
-
Procedure:
-
Seed HaCaT cells in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (-)-Ampelopsin A for a specified time (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a ROS-generating agent (e.g., H₂O₂ or UVB radiation).
-
Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 20 µM in serum-free medium) for 30 minutes in the dark at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
The fluorescence intensity is directly proportional to the intracellular ROS levels.[3][9][10]
-
Anti-Inflammatory Applications
(-)-Ampelopsin A demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators in skin cells.[11][12][13] This makes it a valuable ingredient for soothing irritated skin and managing inflammatory skin conditions.
Quantitative Data: Anti-Inflammatory Effects
| Target | Cell Line | Inducer | Concentration of (-)-Ampelopsin A | % Inhibition / Effect | Reference |
| IL-6 Secretion | Human Keratinocytes (NHEK) | Lipopolysaccharide (LPS) | 15 µM | Significant reduction | [14][15] |
| IL-8 Secretion | Human Keratinocytes (NHEK) | Lipopolysaccharide (LPS) | 15 µM | Significant reduction | [14][15] |
| TNF-α Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Non-cytotoxic levels | Dose-dependent inhibition | [13] |
| NF-κB Activation | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Non-cytotoxic levels | Inhibition of IκB phosphorylation and nuclear translocation | [13] |
Experimental Protocols
This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of cultured skin cells.
-
Materials: Human keratinocytes or fibroblasts, (-)-Ampelopsin A, Lipopolysaccharide (LPS) or another inflammatory stimulus, Commercially available ELISA kits for the specific cytokines, Cell culture medium, 96-well plates, Plate reader.
-
Procedure:
-
Culture skin cells in 24-well plates until they reach 70-80% confluency.
-
Pre-treat the cells with different concentrations of (-)-Ampelopsin A for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
This method is used to assess the effect of (-)-Ampelopsin A on the activation of the NF-κB signaling pathway by analyzing the phosphorylation of key proteins like IκBα and the nuclear translocation of p65.
-
Materials: Skin cells, (-)-Ampelopsin A, LPS, Lysis buffer, Protein assay kit, SDS-PAGE gels, Transfer apparatus, PVDF membrane, Primary antibodies (against phospho-IκBα, IκBα, p65, Lamin B1, and β-actin), HRP-conjugated secondary antibodies, Chemiluminescence substrate.
-
Procedure:
-
Treat cells with (-)-Ampelopsin A and/or LPS as described for the cytokine assay.
-
For nuclear translocation analysis, separate the cytoplasmic and nuclear fractions of the cell lysates.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates). A decrease in cytoplasmic p65 and an increase in nuclear p65, along with increased phosphorylation of IκBα, indicates NF-κB activation, which can be inhibited by (-)-Ampelopsin A.[13]
-
Signaling Pathway Diagram
Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.
Anti-Aging Applications
(-)-Ampelopsin A combats skin aging through multiple mechanisms, including stimulating collagen synthesis, inhibiting matrix metalloproteinases (MMPs) that degrade the extracellular matrix, and activating sirtuin-1 (SIRT1), a key longevity-associated protein.[3][9][16]
Quantitative Data: Anti-Aging Effects
| Target/Assay | Cell Line | Effect of (-)-Ampelopsin A | Reference |
| Collagen Synthesis | Human Dermal Fibroblasts | Upregulation of collagen gene expression | [16] |
| MMP-1 Inhibition | Human Dermal Fibroblasts | Decreased level of MMP-1 | [14][15] |
| SIRT1 Activation | D-gal-induced aging rat brain | Upregulation of SIRT1 | [8] |
| SIRT1/AMPK Pathway | D-gal-induced aging rat skeletal muscle | Upregulation of SIRT1 and AMPK | [9] |
Experimental Protocols
This assay quantifies the amount of newly synthesized collagen by fibroblasts.
-
Materials: Normal Human Dermal Fibroblasts (NHDFs), (-)-Ampelopsin A, Cell culture medium, Sircol™ Soluble Collagen Assay kit.
-
Procedure:
-
Culture NHDFs in 24-well plates.
-
Treat the cells with various concentrations of (-)-Ampelopsin A for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's protocol. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.
-
Measure the absorbance of the resulting complex and calculate the collagen concentration based on a standard curve.
-
This protocol measures the ability of (-)-Ampelopsin A to inhibit the activity of MMPs, such as MMP-1 (collagenase).
-
Materials: Recombinant human MMP-1, Fluorogenic MMP-1 substrate, (-)-Ampelopsin A, Assay buffer, 96-well black plate, Fluorometer.
-
Procedure:
-
In a 96-well black plate, add the assay buffer, the fluorogenic MMP-1 substrate, and various concentrations of (-)-Ampelopsin A.
-
Initiate the reaction by adding the recombinant MMP-1 enzyme to the wells.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes. The substrate is cleaved by active MMP-1, releasing a fluorescent signal.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of MMP-1 inhibition for each concentration of (-)-Ampelopsin A and calculate the IC50 value.[14][15][17]
-
Signaling Pathway Diagram
Caption: Anti-aging mechanisms of (-)-Ampelopsin A.
Skin Whitening (Tyrosinase Inhibition) Applications
(-)-Ampelopsin A can inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1] This property makes it a promising natural ingredient for skin brightening products and for the treatment of hyperpigmentation disorders.
Quantitative Data: Tyrosinase Inhibition
| Enzyme Source | Substrate | IC50 of (-)-Ampelopsin A | Positive Control | IC50 of Positive Control | Reference |
| Mushroom Tyrosinase | L-DOPA | 849.88 µM | Kojic Acid | 82.61 µM | [18] |
Experimental Protocol
This is a common in vitro method to screen for tyrosinase inhibitors.
-
Materials: Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), (-)-Ampelopsin A, Phosphate (B84403) buffer (pH 6.8), 96-well microplate, Spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer and various concentrations of (-)-Ampelopsin A.
-
Add the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a set period.
-
The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Calculate the percentage of tyrosinase inhibition for each concentration of (-)-Ampelopsin A and determine the IC50 value. A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.[18]
-
Signaling Pathway Diagram
Caption: Inhibition of melanogenesis by (-)-Ampelopsin A via tyrosinase inhibition.
Conclusion
(-)-Ampelopsin A is a scientifically validated, multi-functional ingredient with significant potential in cosmetics and dermatology. Its well-documented antioxidant, anti-inflammatory, anti-aging, and skin-whitening properties, supported by a growing body of research, position it as a valuable component in the development of next-generation skincare products and dermatological treatments. The protocols and data presented here offer a solid foundation for researchers and developers to explore and harness the full potential of this remarkable natural compound. Further clinical studies are warranted to fully elucidate its efficacy and optimal application in human skin care.
References
- 1. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Sirtuin-1 Promotes Renal Fibroblast Activation and Aggravates Renal Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]
- 6. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis inhibition effect of Dihydromyricetin against UVA-exposed human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM | MDPI [mdpi.com]
- 12. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tyrosinase activity ic50: Topics by Science.gov [science.gov]
- 14. Effect of the natural flavonoids myricetin and dihydromyricetin on the wound healing process in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Consumption of ellagic acid and dihydromyricetin synergistically protects against UV-B induced photoaging, possibly by activating both TGF-β1 and wnt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Application Notes and Protocols: (-)-Ampelopsin A for Alcohol Use Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including the Japanese raisin tree (Hovenia dulcis).[1][2] Preclinical research has identified (-)-Ampelopsin A as a promising therapeutic candidate for the treatment of alcohol use disorders (AUDs).[2] These application notes provide a comprehensive overview of the current understanding of (-)-Ampelopsin A's effects on AUDs, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in-vivo and in-vitro experiments.
Mechanism of Action
(-)-Ampelopsin A exerts its effects on alcohol use disorders through a multi-faceted mechanism, primarily targeting the central nervous system and the liver.
Central Nervous System Effects:
The primary neurological target of (-)-Ampelopsin A is the γ-aminobutyric acid type A (GABAa) receptor, a major inhibitory neurotransmitter receptor in the brain.[1][3] Alcohol enhances the inhibitory effects of GABAa receptors, leading to the sedative and anxiolytic effects of intoxication.[4] (-)-Ampelopsin A has been shown to counteract acute alcohol intoxication and withdrawal symptoms by modulating these receptors.[1][3] It appears to competitively inhibit the binding of benzodiazepines to their site on the GABAa receptor, suggesting an interaction with the allosteric modulation of the receptor complex.[3] This action helps to normalize the brain's inhibitory tone during alcohol consumption and withdrawal.
Hepatoprotective Effects:
Chronic and excessive alcohol consumption leads to significant liver damage, including fatty liver (steatosis). (-)-Ampelopsin A has demonstrated protective effects on the liver by modulating the enzymes responsible for alcohol metabolism.[5][6] It enhances the expression and activity of aldehyde dehydrogenase (ALDH), the enzyme that breaks down the toxic acetaldehyde (B116499), a primary metabolite of alcohol.[5][6][7] Simultaneously, it suppresses the expression of cytochrome P450 2E1 (CYP2E1), an enzyme that contributes to alcohol metabolism and the generation of reactive oxygen species, which cause oxidative stress and liver damage.[5][6][8] By accelerating the clearance of acetaldehyde and reducing oxidative stress, (-)-Ampelopsin A helps to mitigate alcohol-induced liver injury.[7]
Signaling Pathways
The therapeutic effects of (-)-Ampelopsin A in the context of alcohol use disorders are linked to its modulation of specific signaling pathways.
GABAergic Neurotransmission
Hepatic Alcohol Metabolism
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on (-)-Ampelopsin A.
Table 1: In-Vivo Efficacy of (-)-Ampelopsin A
| Species | Model | Treatment | Dosage | Outcome | Reference |
| Rat | Acute Alcohol Intoxication & Withdrawal | (-)-Ampelopsin A | 1 mg/kg (i.p.) | Counteracted intoxication and withdrawal signs | [3] |
| Mouse | Alcohol Diet-Induced Fatty Liver | (-)-Ampelopsin A | 250 mg/kg | Significantly reduced serum GPT and liver triglycerides | [5][6][8] |
Table 2: In-Vitro Activity of (-)-Ampelopsin A
| Assay | Target | Compound | IC50 | Outcome | Reference |
| Radioligand Binding | GABAa Receptor (Benzodiazepine site) | Dihydromyricetin (DHM) | 4.36 μM | Competitively inhibited [3H]flunitrazepam binding | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of (-)-Ampelopsin A's effects.
Two-Bottle Choice Drinking Paradigm
This is a widely used behavioral model to assess voluntary alcohol consumption in rodents.
Materials:
-
Standard mouse cages
-
Two calibrated drinking bottles per cage
-
Ethanol (e.g., 200 proof)
-
Tap water
-
Animal scale
Procedure:
-
Habituation: Individually house mice and provide them with two bottles of tap water for at least one week to acclimate them to the two-bottle setup.
-
Ethanol Introduction: Replace the water in one bottle with an ethanol solution (e.g., 10% or 20% v/v). The position of the ethanol bottle should be alternated daily to avoid place preference.
-
Baseline Measurement: Measure the volume of fluid consumed from each bottle daily for at least two weeks to establish a stable baseline of ethanol intake and preference. Also, record the body weight of each mouse daily.
-
Treatment Administration: Divide the mice into treatment groups. Administer (-)-Ampelopsin A (dissolved in a suitable vehicle) or the vehicle alone via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified time before the drinking session.
-
Data Collection: Continue to measure daily fluid consumption and body weight throughout the treatment period.
-
Data Analysis: Calculate the daily ethanol intake in g/kg of body weight and the preference ratio (volume of ethanol solution consumed / total volume of fluid consumed).
Assessment of Alcohol Withdrawal-Induced Seizures
Handling-induced convulsions are a common method to quantify the severity of alcohol withdrawal in rodents.
Materials:
-
Ethanol
-
Liquid diet
-
Apparatus for gentle spinning or handling
Procedure:
-
Induction of Alcohol Dependence: Administer a liquid diet containing ethanol to mice for a period of several days to induce physical dependence.
-
Alcohol Withdrawal: After the induction period, withdraw the ethanol-containing diet and replace it with a control liquid diet.
-
Assessment of Seizure Susceptibility: At various time points after withdrawal (e.g., 2, 4, 6, 8, 10, 12 hours), assess the severity of withdrawal by scoring handling-induced convulsions. This is done by gently lifting the mouse by the tail and observing for signs of convulsions.
-
Scoring: Use a standardized scoring system to rate the severity of the convulsions.
-
Treatment: Administer (-)-Ampelopsin A or a control substance prior to the withdrawal period or at the time of withdrawal to assess its effect on reducing the severity of withdrawal seizures.
In-Vitro GABAa Receptor Binding Assay
This assay is used to determine the binding affinity of (-)-Ampelopsin A to the benzodiazepine (B76468) site on the GABAa receptor.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or hippocampus)
-
[3H]Flunitrazepam (radioligand)
-
(-)-Ampelopsin A
-
Unlabeled flunitrazepam (for non-specific binding)
-
Incubation buffer
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from the brain tissue by homogenization and centrifugation.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of [3H]Flunitrazepam and varying concentrations of (-)-Ampelopsin A.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of (-)-Ampelopsin A that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50 value). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled flunitrazepam) from the total binding.
Conclusion
(-)-Ampelopsin A shows significant promise as a therapeutic agent for alcohol use disorders, with a dual mechanism of action that addresses both the neurological and hepatic consequences of excessive alcohol consumption. The protocols and data presented here provide a foundation for further research and development of this compound as a novel treatment for AUDs. Further clinical studies in humans are warranted to confirm its efficacy and safety.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withdrawal Syndromes Treatment & Management: Approach Considerations, Prehospital Care, Emergency Department Care [emedicine.medscape.com]
- 4. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder [jove.com]
- 7. Two-Bottle Choice Paradigm for Alcohol Studies - JoVE Journal [jove.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes: (-)-Ampelopsin A as a Potential Autophagy Inducer
Introduction
(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in the plant Ampelopsis grossedentata.[1][2][3] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer functions.[3] Emerging research has highlighted its role as a potent inducer of autophagy, a cellular catabolic process essential for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis.[1][4][5] The dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its modulation a promising therapeutic strategy.[6] (-)-Ampelopsin A has been shown to induce autophagy in various models, including breast cancer, head and neck squamous cell carcinoma, and models of neurodegeneration and liver fibrosis.[1][3][4][5]
Mechanism of Action
(-)-Ampelopsin A induces autophagy primarily through the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[2][7] Autophagy is negatively controlled by mTOR; thus, its inhibition is a key step in autophagy initiation.[1] Research has elucidated two principal pathways through which (-)-Ampelopsin A achieves this:
-
ER Stress-Mediated Inhibition of the Akt/mTOR Pathway: In models of breast cancer, (-)-Ampelopsin A induces endoplasmic reticulum (ER) stress.[1][2] This stress response leads to the suppression of the Akt/mTOR signaling cascade. The inhibition of mTOR relieves its suppression of the ULK1 complex, a critical initiator of autophagosome formation, thereby activating the autophagic process.[1][2][7]
-
miR-34a-Mediated Regulation of the SIRT1/mTOR Pathway: In a rat model of D-gal-induced brain aging, (-)-Ampelopsin A was found to suppress the expression of microRNA-34a (miR-34a).[3] Downregulation of miR-34a leads to the upregulation of its target, Sirtuin 1 (SIRT1). Activated SIRT1, in turn, inhibits the mTOR signaling pathway, resulting in the induction of autophagy and providing a neuroprotective effect.[3]
In some cancer contexts, the autophagy induced by (-)-Ampelopsin A appears to be a pro-survival mechanism, where inhibiting this process can enhance apoptosis, suggesting a potential for combination therapies.[1][4]
Quantitative Data Summary
The following table summarizes the observed effects of (-)-Ampelopsin A on autophagy markers across different experimental models.
| Cell Line / Model | Concentration of (-)-Ampelopsin A | Assay Used | Key Finding | Reference(s) |
| MCF-7 & MDA-MB-231 (Human Breast Cancer) | 60 µM | TEM, Western Blot (LC3, p62), Fluorescence Microscopy (GFP-LC3) | Increased formation of double-membraned autophagosomes. Time-dependent increase in LC3-II/LC3-I ratio and decrease in p62 levels. Increased number of GFP-LC3 puncta per cell. | [1][2] |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | Not Specified | Western Blot (LC3) | Induced conversion of LC3-I to LC3-II, indicating autophagosome formation. | [4] |
| H4 (Human Neuroglioma) | 10 µM & 50 µM | Western Blot (LAMP-1, LAMP-2A), Immunofluorescence | Increased levels of lysosomal markers LAMP-1 and LAMP-2A, suggesting enhanced chaperone-mediated autophagy. Reduced α-synuclein levels. | [8] |
| LX2 (Human Hepatic Stellate Cells) | Not Specified | Western Blot (LC3, p62), TEM | Significantly increased LC3-II protein levels and decreased p62 levels. Increased presence of autophagic vesicles observed via TEM. | [5] |
| HepG2 (Human Liver Cancer) | 10 µM | Western Blot (Beclin 1, ATG5, LC3-II) | Elevated levels of Beclin 1, ATG 5, and LC3-II, indicating autophagy induction. | [9] |
| D-gal-induced Aging Rat Model (Hippocampus) | Not Specified | Western Blot | Rescued impaired autophagy by up-regulating SIRT1 and down-regulating the mTOR pathway. | [3] |
Signaling Pathways and Experimental Workflow Diagrams
Caption: ER Stress-mediated inhibition of the Akt/mTOR pathway by (-)-Ampelopsin A.
Caption: Regulation of the SIRT1/mTOR pathway by (-)-Ampelopsin A via miR-34a.
Caption: General experimental workflow for studying (-)-Ampelopsin A-induced autophagy.
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blot (LC3 and p62 Turnover)
This protocol is used to quantify the levels of key autophagy marker proteins. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmarks of autophagy.[10][11]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62 and other proteins)[11][12]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat cells with desired concentrations of (-)-Ampelopsin A for various time points. For autophagic flux analysis, co-treat a set of cells with a lysosomal inhibitor like Bafilomycin A1 (5 nM) or Chloroquine (50 µM) for the final 2-4 hours of the Ampelopsin A treatment.[1][13]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
-
Lysate Preparation: Incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[11]
-
Sample Preparation: Normalize protein amounts (20-40 µg per sample). Add Laemmli buffer and boil at 95°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load samples onto the appropriate percentage polyacrylamide gel. Run electrophoresis and then transfer the separated proteins to a PVDF membrane.[11][13]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate with primary antibodies (e.g., anti-LC3 1:1000, anti-p62 1:1000) overnight at 4°C.[12][14]
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using software like ImageJ, normalizing to the loading control.[11] An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates increased autophagic flux.[1]
Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation
This method allows for the direct visualization and quantification of autophagosomes within cells.[10][15]
Materials:
-
Cells stably or transiently transfected with a GFP-LC3 plasmid
-
Glass coverslips or imaging-grade plates
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24 hours).
-
Treatment: Treat cells with (-)-Ampelopsin A as described in Protocol 1.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Mounting: Wash cells with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.[16]
-
Under basal conditions, GFP-LC3 shows a diffuse cytoplasmic signal. Upon autophagy induction, GFP-LC3 is recruited to autophagosomes, appearing as distinct green dots (puncta).[10]
-
Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. An increase in the average number of puncta per cell indicates the accumulation of autophagosomes.[1]
-
Protocol 3: Monitoring Autophagic Flux with Tandem mCherry-GFP-LC3
This advanced assay distinguishes between autophagosomes (neutral pH) and autolysosomes (acidic pH), providing a more accurate measure of autophagic flux.[10][17][18]
Principle: The mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow) in the neutral environment of the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.[17][18]
Procedure:
-
Cell Line Generation: Generate a stable cell line expressing the mCherry-GFP-LC3 construct or perform transient transfection as in Protocol 2.
-
Cell Seeding and Treatment: Seed cells in imaging-grade dishes and treat with (-)-Ampelopsin A.
-
Live-Cell Imaging or Fixation:
-
Live-Cell Imaging: Image the cells directly using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Fixed-Cell Imaging: Fix the cells with 4% PFA as described in Protocol 2 (note: some protocols advise against permeabilization to preserve lysosomal integrity).
-
-
Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.
-
Analysis:
-
Count the number of yellow (mCherry+/GFP+, autophagosomes) and red (mCherry+/GFP-, autolysosomes) puncta per cell.
-
An increase in the total number of puncta indicates autophagy induction.
-
An increase in the ratio of red puncta to yellow puncta signifies an increase in autophagic flux.[18]
-
This analysis can also be adapted for high-throughput quantification using flow cytometry.[19][20]
-
References
- 1. Ampelopsin-induced autophagy protects breast cancer cells from apoptosis through Akt-mTOR pathway via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin-induced autophagy protects breast cancer cells from apoptosis through Akt-mTOR pathway via endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin promotes autophagy and apoptosis through ROS-STAT3 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin and Salvianolic acid B inhibit alpha-synuclein aggregation and enhance chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. proteolysis.jp [proteolysis.jp]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing the extraction yield of (-)-Ampelopsin A from natural sources
Technical Support Center: Optimizing (-)-Ampelopsin A Extraction
Welcome to the technical support center for the optimization of (-)-Ampelopsin A (also known as Dihydromyricetin) extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the yield and purity of (-)-Ampelopsin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting (-)-Ampelopsin A?
A1: (-)-Ampelopsin A is predominantly extracted from the leaves and stems of Ampelopsis grossedentata (vine tea), where its content can be as high as 20-40% of the dry weight.[1] Other notable sources include plants from the Ampelopsis genus such as Ampelopsis japonica and Ampelopsis megalophylla, as well as Hovenia dulcis.[2]
Q2: Which solvent is best for extracting (-)-Ampelopsin A?
A2: The choice of solvent is critical for efficient extraction. Due to the polar nature of (-)-Ampelopsin A, polar solvents are generally most effective. Ethanol (B145695) and methanol (B129727), particularly in aqueous solutions (e.g., 60-90% ethanol), are widely used and have shown high extraction yields.[3][4] The optimal solvent concentration can depend on the specific extraction method and the plant material.
Q3: What are the key parameters to optimize for maximizing the extraction yield?
A3: Several factors significantly influence the extraction yield of (-)-Ampelopsin A. These include:
-
Solvent Type and Concentration: The polarity of the solvent must match that of (-)-Ampelopsin A.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the compound.[2]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: A lower ratio (more solvent) generally increases the yield, but an excessively high ratio can lead to unnecessary solvent waste.
-
Particle Size: A smaller particle size increases the surface area for extraction, but particles that are too fine can cause issues with filtration.
-
pH: The pH of the extraction medium can affect the stability and solubility of flavonoids like (-)-Ampelopsin A.
Q4: How can I purify the crude extract of (-)-Ampelopsin A?
A4: Purification of the crude extract is essential to remove impurities. Common methods include:
-
Recrystallization: This technique relies on the differential solubility of (-)-Ampelopsin A and impurities in a solvent at different temperatures.[3][4]
-
Column Chromatography: Techniques like silica (B1680970) gel chromatography or macroporous resin chromatography can effectively separate (-)-Ampelopsin A from other compounds.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for sample clean-up and purification before analytical techniques like LC-MS.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent polarity may not be optimal for (-)-Ampelopsin A. 2. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough. 4. Inadequate Solid-to-Liquid Ratio: Too little solvent may result in incomplete extraction. 5. Large Particle Size: Reduced surface area for solvent interaction. | 1. Solvent Screening: Test a range of polar solvents and their aqueous mixtures (e.g., ethanol, methanol at concentrations from 50% to 95%). 2. Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction at lower temperatures. 3. Time Optimization: Perform a time-course study to determine the point of diminishing returns for extraction. 4. Ratio Optimization: Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 w/v). 5. Particle Size Reduction: Grind the plant material to a fine, uniform powder (e.g., 40-60 mesh). |
| Degradation of (-)-Ampelopsin A | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. 2. Exposure to Light: Flavonoids can be light-sensitive. 3. Oxidation: Presence of oxidative enzymes or exposure to air can lead to degradation. 4. Extreme pH: Unfavorable pH conditions can alter the chemical structure. | 1. Use Lower Temperatures: Employ vacuum evaporation at a lower temperature (e.g., <40°C) for solvent removal. Consider extraction methods that operate at lower temperatures. 2. Protect from Light: Use amber glassware or cover equipment with aluminum foil. Store extracts in the dark. 3. Inert Atmosphere: Conduct extractions under an inert atmosphere (e.g., nitrogen) if possible. Blanching the plant material before extraction can deactivate enzymes. 4. Control pH: Maintain a neutral or slightly acidic pH during extraction unless otherwise specified. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be dissolving a wide range of compounds from the plant matrix. 2. Suboptimal Extraction Conditions: The chosen parameters may favor the extraction of impurities. | 1. Solvent Polarity Adjustment: Use a solvent system with polarity tailored to (-)-Ampelopsin A. A step-wise extraction with solvents of increasing polarity can be effective. 2. Method Optimization: Fine-tune extraction parameters (time, temperature) to selectively extract the target compound. 3. Purification: Employ post-extraction purification techniques like column chromatography or recrystallization. |
| Difficulty in Solvent Removal | 1. High Boiling Point Solvent: Solvents like water require more energy and time to evaporate. 2. Large Solvent Volume: A high solid-to-liquid ratio results in a large volume of solvent to be removed. | 1. Use of Rotary Evaporator: A rotary evaporator under reduced pressure is highly effective for removing solvents at lower temperatures. 2. Optimize Solid-to-Liquid Ratio: Use the minimum volume of solvent necessary for efficient extraction. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (w/v) | Reported Yield/Efficiency | Reference |
| Reflux Extraction | 90% Ethanol | Boiling point | 1.5 hours (x4) | Not specified | High yield and purity | [3][4] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 40 - 60 | 20 - 60 min | 1:10 - 1:70 g/mL | Generally higher yield than conventional methods in a shorter time. | |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol/Water | 70 - 100 | 1 - 5 min | 1:8 g/mL | Higher yields and purity compared to conventional thermal extraction. | |
| Chelating Extraction (with Zn²⁺) | Water | 90 | Not specified | Not specified | Higher yield (11.4%) compared to traditional batch extraction (7.2%). | |
| Deep Eutectic Solvents (DESs) - UAE | L-carnitine-1,4-butanediol | Not specified | 46 min | 1:35.5 mL/g | 15.32% ± 0.12% total polyphenol yield. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of (-)-Ampelopsin A
-
Sample Preparation:
-
Dry the plant material (e.g., Ampelopsis grossedentata leaves) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it into a 50 mL flask.
-
Add 20 mL of 60% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Set the sonication parameters: Power at 200 W, frequency at 40 kHz, and temperature at 50°C.
-
Sonicate for 30 minutes.
-
-
Post-Extraction:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant. The extract can be used for analysis or further purification.
-
For solvent removal, use a rotary evaporator at a temperature below 40°C.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of (-)-Ampelopsin A
-
Sample Preparation:
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Prepare the dried and powdered plant material as described in the UAE protocol.
-
-
Extraction:
-
Place 0.5 g of the powdered material into a microwave extraction vessel.
-
Add 10 mL of 70% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: Temperature at 80°C and extraction time of 3 minutes.
-
After the extraction cycle, allow the vessel to cool to room temperature.
-
-
Post-Extraction:
-
Filter the extract to separate the solid residue.
-
The filtrate can be analyzed or subjected to purification.
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Concentrate the extract using a rotary evaporator.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of (-)-Ampelopsin A.
Signaling Pathway: AMPK/Sirt-1 Activation by (-)-Ampelopsin A
(-)-Ampelopsin A has been shown to exert hepatoprotective effects by activating the AMPK/Sirt-1/PGC-1α signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and function.[3]
Caption: Activation of the AMPK/Sirt-1 pathway by (-)-Ampelopsin A.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 3. Dihydromyricetin improves mitochondrial outcomes in the liver of alcohol-fed mice via the AMPK/Sirt-1/PGC-1α signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
challenges in the chemical synthesis of (-)-Ampelopsin A
Technical Support Center: Synthesis of (-)-Ampelopsin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of (-)-Ampelopsin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Protecting Group Strategies
Q1: What are the primary challenges in selecting and managing protecting groups for the numerous phenolic hydroxyls in (-)-Ampelopsin A synthesis?
A1: The synthesis of (-)-Ampelopsin A, a polyphenolic compound, requires a robust and carefully planned protecting group strategy to differentiate the various hydroxyl groups and prevent unwanted side reactions. Key challenges include:
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Harsh Deprotection Conditions: Standard protecting groups for phenols, such as methyl ethers, often require harsh cleavage conditions (e.g., BBr₃). These conditions can lead to low yields, side reactions, or decomposition of the complex molecular backbone. In the synthesis of related resveratrol (B1683913) dimers, removing methyl ethers to facilitate the final cyclization proved difficult and resulted in unacceptable yields.[1]
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Chemoselectivity: With multiple phenolic groups of similar reactivity, achieving selective protection and deprotection is a significant hurdle. This necessitates an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[2][3]
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Compatibility: The chosen protecting groups must be stable to the reaction conditions used in subsequent synthetic steps, such as cyclizations, reductions, or coupling reactions.
Troubleshooting:
-
Issue: Low yield or decomposition during final deprotection using BBr₃.
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Solution: Avoid robust protecting groups like methyl ethers for phenols that need to be cleaved in late stages. Consider protecting groups that can be removed under milder conditions. The use of cyclopropylmethyl (cPrMe) ethers has been successful in the synthesis of (±)-Ampelopsin B, allowing for an acid-promoted, one-pot deprotection–cyclization–epimerization sequence.[1][4] Silyl (B83357) ethers (e.g., TBDMS) are also an option for temporary protection, removable with fluoride (B91410) sources like TBAF.[5]
-
-
Issue: Non-selective deprotection.
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Solution: Implement an orthogonal strategy. For example, use a combination of silyl ethers (removed by fluoride), benzyl (B1604629) ethers (removed by hydrogenolysis), and acyl groups (removed by hydrolysis) to mask different hydroxyl groups selectively.[2][3]
-
Category 2: Stereocontrol
Q2: How can the diastereoselectivity of the dihydrobenzofuran core be controlled during its formation?
A2: Establishing the correct relative stereochemistry of the substituents on the dihydrobenzofuran ring is one of the most critical and challenging aspects of synthesizing (-)-Ampelopsin A. The desired trans configuration is often thermodynamically less favorable than the cis isomer.
Troubleshooting:
-
Issue: Formation of an undesired mixture of diastereomers during cyclization or reduction steps.
-
Solution 1 (Diastereoselective Reduction): If the stereocenter is set by reducing a ketone, a thorough screening of reducing agents is necessary. While standard conditions may fail, specific reagent and solvent combinations can provide the desired selectivity.[6] For example, chelation-controlled reductions can be effective if a coordinating group is present near the ketone.
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Solution 2 (Catalyst Control): Employing chiral catalysts in key bond-forming reactions can effectively control the stereochemical outcome, overriding the intrinsic substrate bias.[7]
-
Solution 3 (Epimerization): In some strategies, it is possible to form a mixture of isomers and then epimerize the undesired isomer to the desired one under specific conditions (e.g., acid or base catalysis), as demonstrated in the synthesis of Ampelopsin B.[1][4]
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Category 3: Key Bond Formation and Cyclization
Q3: I am experiencing low yields and multiple side products during the key Friedel-Crafts or oxidative cyclization step to form the bicyclic core. What are potential issues and solutions?
A3: The construction of the core structure of Ampelopsin A often relies on intramolecular cyclization reactions. These reactions can be sensitive to substrates, catalysts, and reaction conditions.
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Biomimetic Oxidative Dimerization: This approach mimics the natural biosynthetic pathway but often suffers from a lack of selectivity, producing a complex mixture of oligomers. Achieving high yields of the specific precursor for Ampelopsin A is a significant challenge.[1][4]
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Intramolecular Friedel-Crafts Cyclization: This reaction is typically promoted by a Lewis acid. Issues can include incorrect regioselectivity, reaction failure due to deactivating groups on the aromatic ring, or degradation of the substrate under harsh acidic conditions.[6][8]
Troubleshooting:
-
Issue: Poor selectivity in oxidative dimerization of resveratrol units.
-
Issue: Low yield in Friedel-Crafts cyclization.
-
Solution: Systematically screen Lewis acids (e.g., BBr₃, TsOH, AlCl₃), solvents, and temperatures to find the optimal conditions.[6][8] Starting the reaction at a low temperature and slowly warming it can sometimes minimize side reactions. Ensure that the protecting groups on the molecule are stable to the Lewis acid used.
-
Quantitative Data Summary
Table 1: Comparison of Phenolic Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Potential Issues & Remarks |
| Methyl (Me) | Me₂SO₄, K₂CO₃ | BBr₃, CH₂Cl₂, 0 °C to r.t.[6] | Very harsh deprotection; can cause side reactions and decomposition in complex molecules.[1] |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C | May not be suitable if other reducible functional groups (e.g., alkenes) are present. |
| TBDMS | TBDMSCl, Imidazole | TBAF, THF[5] | Generally mild; may be too labile for multi-step synthesis. |
| Cyclopropylmethyl (cPrMe) | cPrMeBr, K₂CO₃ | 12 M HCl, THF[1][4] | Offers a good balance of stability and cleavability under acidic conditions. Successfully used in Ampelopsin B synthesis.[1][4] |
Table 2: Representative Reaction Conditions for Key Transformations in Related Syntheses
| Reaction Step | Reagents & Conditions | Product | Yield | Reference |
| Friedel-Crafts Alkylation | Br₂, CH₂Cl₂, -78 °C to r.t., 4 h | Brominated Intermediate | 53% | Snyder (Ampelopsin F)[8] |
| Prins Reaction | TsOH, CH₂Cl₂, -50 °C to r.t., 17.5 h | Cyclized Intermediate | 65% | Snyder (Ampelopsin F)[8] |
| Methyl Ether Cleavage | BBr₃, CH₂Cl₂, 0 °C to r.t. | Deprotected Phenols | ~90% | Snyder (Ampelopsin F)[8] |
| One-Pot Deprotection/Cyclization | 12 M HCl, THF | (±)-Ampelopsin B | 21% | Elofsson (Ampelopsin B)[1][4] |
| Dihydrobenzofuran Reduction | Catalytic Transfer Hydrogenation | Racemic Dihydrobenzofuran | Excellent | Elofsson (Ampelopsin B)[1][4] |
Experimental Protocols
Protocol 1: One-Pot cPrMe-Deprotection and Cyclization to form the Ampelopsin Core (Adapted from Ampelopsin B Synthesis[1][4])
This protocol describes a key final step to deprotect the phenolic hydroxyls and induce cyclization to form the core bicyclic structure.
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Preparation: Dissolve the fully protected precursor (e.g., cPrMe-protected "cis-viniferin" analogue) (1.0 eq) in tetrahydrofuran (B95107) (THF, approx. 0.1 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add concentrated hydrochloric acid (12 M, approx. 10-20 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed and the desired product is formed.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ethyl acetate.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final compound.
Visualizations
Caption: Figure 1: Decision workflow for protecting group strategy.
Caption: Figure 2: Troubleshooting workflow for a low-yield cyclization.
References
- 1. Total Synthesis of the Resveratrol Oligomers (±)‐Ampelopsin B and (±)‐ϵ‐Viniferin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. media.neliti.com [media.neliti.com]
- 4. diva-portal.org [diva-portal.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
troubleshooting (-)-Ampelopsin A stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-Ampelopsin A (also known as Dihydromyricetin (B1665482) or DHM) in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My (-)-Ampelopsin A solution appears to be degrading. What are the common causes?
A1: (-)-Ampelopsin A is susceptible to degradation in aqueous solutions, primarily due to several factors:
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pH: The stability of (-)-Ampelopsin A is highly pH-dependent. It is relatively stable in acidic to weakly acidic conditions (pH 1.2-4.6) but becomes unstable in neutral to alkaline solutions.[1] Degradation is particularly accelerated in weak alkaline environments.[2][3]
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Temperature: Elevated temperatures can significantly increase the degradation rate of (-)-Ampelopsin A.[1][2][3] One study noted a 41.47% loss of the compound in water after 16 days at 60°C.[1]
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Light: As a flavonoid, (-)-Ampelopsin A is sensitive to light, which can induce photolytic degradation.
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Presence of Metal Ions: Certain metal ions, specifically Cu²⁺ and Fe³⁺, have been shown to significantly accelerate the degradation of (-)-Ampelopsin A in solution.[2][3]
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Oxidation: The phenol (B47542) hydroxyl structure of (-)-Ampelopsin A makes it prone to oxidation, which can lead to the formation of dimers and other oxidized products.[1][4]
Q2: I'm observing a color change and precipitation in my (-)-Ampelopsin A stock solution. What should I do?
A2: A color change or precipitation is a visual indicator of degradation. To troubleshoot this issue, consider the following:
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Verify Solution pH: Check the pH of your aqueous solution. If it is neutral or alkaline, the stability of (-)-Ampelopsin A will be compromised. For optimal stability, maintain a slightly acidic pH (ideally between 4 and 6).[1]
-
Control Storage Temperature: Store your stock solutions at low temperatures. Refrigeration (2-8°C) or freezing (-20°C or -80°C) can significantly slow down the degradation process.[4]
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Protect from Light: Always store (-)-Ampelopsin A solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
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Use High-Purity Water: Ensure the water used to prepare your solutions is free from metal ion contamination. Consider using metal-free water or adding a chelating agent like EDTA to your buffer if metal ion contamination is suspected.
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Prepare Fresh Solutions: Due to its limited stability, it is best practice to prepare fresh working solutions of (-)-Ampelopsin A for each experiment.
Q3: How can I improve the stability of (-)-Ampelopsin A in my cell culture medium for in-vitro experiments?
A3: The complex composition of cell culture media, which is often buffered at a physiological pH (around 7.4), can promote the degradation of (-)-Ampelopsin A. Here are some strategies to enhance its stability:
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Co-administration with Antioxidants: The addition of an antioxidant, such as ascorbic acid (Vitamin C), has been shown to significantly increase the stability of (-)-)-Ampelopsin A in solution, likely by mitigating oxidative degradation.[2][3][4]
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Lower Incubation Temperature: If your experimental design allows, performing experiments at a lower temperature can help to reduce the rate of degradation.[4]
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Minimize Exposure Time: Add (-)-Ampelopsin A to the cell culture medium immediately before starting the experiment to minimize the time it is exposed to destabilizing conditions.
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Use of Delivery Systems: For longer-term experiments, consider using drug delivery systems like cyclodextrin (B1172386) inclusion complexes, which can improve both the solubility and stability of (-)-Ampelopsin A.[1]
Quantitative Stability Data
The degradation of (-)-Ampelopsin A in aqueous solutions typically follows first-order kinetics.[2][3] The following tables summarize the degradation rate constant (k) and half-life (t₁/₂) under various conditions.
Table 1: Effect of pH on the Stability of (-)-Ampelopsin A at 25°C
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 6.0 | 0.003 | 231.0 |
| 7.0 | 0.012 | 57.8 |
| 8.0 | 0.108 | 6.4 |
Data sourced from Zhang et al. (2020).
Table 2: Effect of Temperature on the Stability of (-)-Ampelopsin A at pH 8.0
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 4 | 0.021 | 33.0 |
| 25 | 0.108 | 6.4 |
| 37 | 0.281 | 2.5 |
Data sourced from Zhang et al. (2020).
Experimental Protocols
Protocol 1: Stability Testing of (-)-Ampelopsin A in Aqueous Solution using HPLC
This protocol outlines a general procedure for assessing the stability of (-)-Ampelopsin A under different stress conditions (e.g., pH, temperature, light).
1. Materials and Reagents:
-
(-)-Ampelopsin A standard
-
High-purity water (HPLC grade)
-
Buffers of various pH values (e.g., phosphate (B84403) buffers)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase)
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Temperature-controlled incubator/water bath
-
Photostability chamber (optional)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of (-)-Ampelopsin A (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.
-
Prepare working solutions by diluting the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
3. Stability Study Design:
-
pH Stability: Prepare working solutions in buffers of different pH values (e.g., pH 4, 6, 7.4, 8). Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Temperature Stability: Prepare a working solution in a buffer of a specific pH (e.g., pH 7.4). Aliquot the solution into several vials and store them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) in the dark.
-
Photostability: Prepare a working solution and expose it to a controlled light source (e.g., in a photostability chamber) according to ICH guidelines. A control sample should be kept in the dark at the same temperature.
4. Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
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Inject the samples into the HPLC system. A typical HPLC method for (-)-Ampelopsin A might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic or phosphoric acid) at a flow rate of 1 mL/min, with detection at approximately 290 nm.[5]
-
Record the peak area of the (-)-Ampelopsin A peak at each time point.
5. Data Analysis:
-
Calculate the percentage of (-)-Ampelopsin A remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Troubleshooting workflow for (-)-Ampelopsin A stability issues.
Caption: Factors influencing the stability of (-)-Ampelopsin A.
References
- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and pharmacokinetic studies of dihydromyricetin and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the HPLC Analysis of (-)-Ampelopsin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) analysis of (-)-Ampelopsin A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of (-)-Ampelopsin A in a question-and-answer format.
Issue 1: Poor Peak Resolution or Co-elution
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Question: My (-)-Ampelopsin A peak is not well-resolved from other components in my sample matrix. How can I improve the separation?
-
Answer: Poor resolution is a common challenge, especially when analyzing complex mixtures like plant extracts. Here are several strategies to improve the separation of (-)-Ampelopsin A:
-
Optimize the Mobile Phase Gradient: A shallow gradient can enhance the separation of closely eluting peaks. For (-)-Ampelopsin A, which is often analyzed with a reverse-phase method using acetonitrile (B52724) and acidified water, try decreasing the rate of acetonitrile increase.[1]
-
Adjust the Mobile Phase pH: The retention of phenolic compounds like (-)-Ampelopsin A can be sensitive to the pH of the mobile phase. Using an acidic modifier, such as 0.1% phosphoric acid, ensures that the phenolic hydroxyl groups are protonated, leading to sharper peaks and more consistent retention times.[2] Experimenting with small pH adjustments may improve selectivity.
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Change the Organic Modifier: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity for flavonoids and may improve resolution in some cases.
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Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[1]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary change in selectivity.[3]
-
Issue 2: Variable Retention Times
-
Question: The retention time for my (-)-Ampelopsin A peak is shifting between injections. What could be the cause and how do I fix it?
-
Answer: Retention time variability is a frequent issue in HPLC and can compromise the reliability of your results. Here are the common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before the first injection and between runs, especially when using a gradient. A stable baseline is a good indicator of an equilibrated column.[4]
-
Fluctuations in Column Temperature: Maintaining a consistent column temperature is crucial for reproducible retention times. Use a column oven to control the temperature, for example, at 30°C as is common for (-)-Ampelopsin A analysis.[2]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate mixing of the components. If using an online mixer, ensure it is functioning correctly. Inconsistent mobile phase composition is a primary cause of retention time drift.[4]
-
Pump and System Leaks: Check the HPLC system for any leaks, as this can cause fluctuations in flow rate and pressure, leading to retention time shifts.
-
Column Contamination: Over time, contaminants from the sample matrix can build up on the column, affecting retention. Regularly flush the column with a strong solvent and consider using a guard column to protect the analytical column.
-
Issue 3: Peak Tailing
-
Question: The peak for (-)-Ampelopsin A is showing significant tailing. How can I achieve a more symmetrical peak shape?
-
Answer: Peak tailing can interfere with accurate integration and quantification. The following are common causes and solutions for peak tailing of phenolic compounds like (-)-Ampelopsin A:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of (-)-Ampelopsin A, causing tailing. Using a well-end-capped C18 column and an acidic mobile phase (e.g., with 0.1% phosphoric acid) can minimize these interactions.[2]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.[1]
-
Mismatched Injection Solvent: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.
-
Column Contamination: Buildup of strongly retained compounds can create active sites that cause tailing. Use a guard column and a proper column cleaning procedure.
-
Issue 4: Baseline Noise or Drift
-
Question: My chromatogram has a noisy or drifting baseline, making it difficult to accurately integrate the (-)-Ampelopsin A peak. What can I do?
-
Answer: A stable baseline is essential for sensitive and accurate quantification. Here’s how to address baseline issues:
-
Mobile Phase Quality and Degassing: Use high-purity (HPLC grade) solvents and ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[4]
-
Contaminated Detector Cell: The detector flow cell may be contaminated. Flush the system with a suitable cleaning solvent.
-
Deteriorating Detector Lamp: A failing detector lamp can cause baseline noise. Check the lamp energy and replace it if necessary.
-
Temperature Fluctuations: Ensure the HPLC system is in a temperature-stable environment, away from direct sunlight or drafts. A column oven helps maintain a stable column temperature.[2]
-
Inadequate Mobile Phase Mixing: For gradient elution, ensure the pump's mixer is working correctly to provide a homogenous mobile phase.
-
Experimental Protocols
A detailed methodology for the HPLC analysis of (-)-Ampelopsin A is provided below, based on established methods.[2]
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of powdered plant material into a flask.
-
Add 25 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD Analysis
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Column: Dikma C18 column (250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 292 nm.[2]
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize quantitative data for a typical HPLC method for (-)-Ampelopsin A analysis.[2]
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time | ~12.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~1.47 µg/mL |
| Limit of Quantification (LOQ) | ~2.93 µg/mL |
| Recovery | 98 - 105% |
| RSD of Precision | < 2% |
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable solvent for preparing (-)-Ampelopsin A standard solutions?
-
A1: Methanol is a commonly used and effective solvent for preparing standard solutions of (-)-Ampelopsin A.
-
-
Q2: At what wavelength should I detect (-)-Ampelopsin A?
-
A2: A detection wavelength of 292 nm is suitable for the quantification of (-)-Ampelopsin A.[2] A Diode Array Detector (DAD) can be used to monitor a range of wavelengths to ensure peak purity.
-
-
Q3: Is a guard column necessary for the analysis of (-)-Ampelopsin A?
-
A3: While not strictly mandatory, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plant extracts. It will help protect the analytical column from contamination and extend its lifetime.
-
-
Q4: How can I confirm the identity of the (-)-Ampelopsin A peak in my sample?
-
A4: The most reliable method is to compare the retention time and the UV spectrum of the peak in your sample with that of a certified reference standard of (-)-Ampelopsin A. For unequivocal identification, especially in drug development, coupling the HPLC system to a mass spectrometer (HPLC-MS) is recommended.
-
-
Q5: My sample contains both (-)-Ampelopsin A and Resveratrol (B1683913). Can I quantify them simultaneously?
-
A5: Yes, the provided HPLC method with gradient elution is suitable for the simultaneous determination of (-)-Ampelopsin A and Resveratrol.[2] Resveratrol will elute later than (-)-Ampelopsin A under these conditions. You can use a DAD to monitor both compounds at their respective optimal wavelengths (292 nm for Ampelopsin A and 306 nm for Resveratrol).[2]
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of (-)-Ampelopsin A.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
overcoming poor permeability of (-)-Ampelopsin A in cell-based assays
Welcome to the technical support center for (-)-Ampelopsin A, also known as Dihydromyricetin (DHM). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor permeability of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected biological effect of (-)-Ampelopsin A in my cell-based assay?
A1: The primary reason for a lack of efficacy in cell-based assays is often the poor physicochemical properties of (-)-Ampelopsin A. It is a Biopharmaceutics Classification System (BCS) IV compound, meaning it has both low aqueous solubility and low membrane permeability.[1] Its water solubility at 25°C is only about 0.2 mg/mL.[2][3] This poor permeability (reported as 1.84 × 10⁻⁶ cm/s) limits its ability to cross the cell membrane and reach its intracellular targets, resulting in a lower-than-expected intracellular concentration.[4]
Q2: My results with (-)-Ampelopsin A are inconsistent. What could be the cause?
A2: Inconsistency can stem from the compound's low solubility and stability. (-)-Ampelopsin A can precipitate out of aqueous culture media, especially at higher concentrations or over longer incubation times.[1] Its stability is also pH-dependent; while stable in acidic conditions (pH 1.0-5.0), it undergoes partial degradation in the neutral to slightly alkaline conditions (pH 6.8 and above) typical of cell culture media.[5] Lowering the pH of the experimental buffer from 8.0 to 6.0 has been shown to significantly improve its absorption in Caco-2 cell models.[5]
Q3: What is the maximum concentration of (-)-Ampelopsin A I can use in my aqueous-based assay?
A3: Given its low water solubility (approximately 0.2 mg/mL at 25°C and 0.9 mg/mL at 37°C), preparing high-concentration stock solutions in aqueous buffers is challenging.[3] Researchers often use organic solvents like DMSO to create high-concentration stocks, but it is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Even when using a DMSO stock, the compound may precipitate upon dilution into the aqueous assay medium. Using a solubility-enhancing formulation is recommended for achieving higher effective concentrations.
Q4: Are there any known cellular pathways affected by (-)-Ampelopsin A that I can use as positive controls?
A4: Yes, (-)-Ampelopsin A has been shown to modulate several key signaling pathways. You can measure markers within these pathways to confirm cellular uptake and activity. These include:
-
Anti-inflammatory pathways: Inhibition of IKKβ activity and subsequent p65 phosphorylation in the NF-κB pathway.[6]
-
Apoptosis pathways: Upregulation of p53 and a higher Bax/Bcl-2 ratio.[5][7]
-
Metabolic and aging pathways: Modulation of the miR-34a-mediated SIRT1/mTOR signaling pathway.[8]
-
Oxidative Stress Response: Reduction of intracellular Reactive Oxygen Species (ROS) and an increase in glutathione (B108866) (GSH) levels.[9][10]
Troubleshooting Guide
If you are encountering issues with (-)-Ampelopsin A, this guide provides a logical workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for (-)-Ampelopsin A assays.
Strategies to Enhance Cellular Permeability
Several methods can be employed to overcome the delivery challenges of (-)-Ampelopsin A.
Liposomal Formulation
Liposomes are vesicles that can encapsulate hydrophilic and lipophilic drugs, improving stability and cellular delivery.[3][11] Formulating (-)-Ampelopsin A in liposomes has been shown to be an effective strategy.[12]
Nanoparticle Encapsulation
Various nanoparticle systems can enhance the bioavailability and cellular uptake of (-)-Ampelopsin A.[2][13] These include protein-based nanoparticles (e.g., zein, albumin) and polysaccharide-based nanoparticles (e.g., chitosan).[2][13]
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD) have been shown to improve the solubility of (-)-Ampelopsin A.[16][17]
Use of Permeability-Enhancing Excipients
For in vitro permeability models like the Caco-2 assay, certain excipients can be used to increase the solubility of test compounds without compromising monolayer integrity.[18] These include Poloxamer 188 and Bovine Serum Albumin (BSA).[18]
Quantitative Data Summary
The following tables summarize key data related to the physicochemical properties of (-)-Ampelopsin A and the efficacy of various enhancement strategies.
Table 1: Physicochemical Properties of (-)-Ampelopsin A
| Parameter | Value | Reference(s) |
| Classification | Biopharmaceutics Classification System (BCS) Class IV | [1] |
| Aqueous Solubility (25°C) | ~0.2 mg/mL | [2][3] |
| Aqueous Solubility (37°C) | ~0.9 mg/mL | [3] |
| Cellular Permeability (Papp) | 1.84 × 10⁻⁶ cm/s | [4] |
Table 2: Efficacy of Permeability Enhancement Strategies
| Enhancement Strategy | Formulation Details | Improvement Noted | Reference(s) |
| Co-crystals | (+)-DMY with caffeine/urea + 2.0 mg/mL PVP K30 | ~5-fold increase in oral bioavailability | [1] |
| Co-crystals | DMY with ciprofloxacin (B1669076) salts | 8-fold enhancement in relative bioavailability | [19] |
| Liposomes | Film-ultrasonic dispersion technique | Entrapment ratio of 62.3% | [11][12] |
| Cyclodextrins | Complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~19% increase in solubility | [16] |
| Solid Dispersions | Polymers: HPBCD > BCD > PVP K30 > PEG 6000 | Significant increase in solubility and dissolution | [17] |
| Polymeric Micelles | Self-assembled with Solutol® HS15 | Significantly improved solubility and intestinal permeability | [3][19] |
Key Experimental Protocols
Protocol 1: Preparation of Liposomal (-)-Ampelopsin A
This protocol is based on the film-ultrasonic dispersion technique.[11][12]
Materials:
-
(-)-Ampelopsin A
-
Soybean Phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
Method:
-
Dissolve (-)-Ampelopsin A, lipid, and cholesterol in a chloroform/methanol mixture in a round-bottom flask. A common lipid-to-cholesterol molar ratio is 2:1.
-
Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS containing dissolved (-)-Ampelopsin A for passive loading, or plain PBS for active loading later) and vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs) and reduce the particle size, sonicate the MLV suspension using a probe sonicator on ice or in a bath sonicator.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 200 nm).
-
Remove any unencapsulated (-)-Ampelopsin A by dialysis or size exclusion chromatography.
-
Characterize the final liposome formulation for particle size, zeta potential, and encapsulation efficiency.
Caption: Workflow for preparing liposomal (-)-Ampelopsin A.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal drug absorption.[20][21]
Materials:
-
Caco-2 cells
-
DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well plate format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability)
-
LC-MS/MS for compound quantification
Method:
-
Cell Seeding: Seed Caco-2 cells onto the apical (A) side of the Transwell® inserts at a high density. Culture for 21 days, replacing the medium every 2-3 days.
-
Monolayer Integrity Check: After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >600 Ω·cm² to indicate confluent, tight monolayers.[20]
-
Permeability Experiment:
-
Wash the monolayers carefully with pre-warmed HBSS.
-
Prepare the donor solution by dissolving (-)-Ampelopsin A (and controls) in HBSS to the final desired concentration. If using a formulation (e.g., liposomes), prepare it in HBSS.
-
Apical to Basolateral (A→B) Transport: Add the donor solution to the apical chamber and fresh HBSS to the basolateral (B) chamber.
-
Basolateral to Apical (B→A) Transport: Add the donor solution to the basolateral chamber and fresh HBSS to the apical chamber. This is done to determine if the compound is a substrate for efflux transporters.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Immediately replace the removed volume with fresh, pre-warmed HBSS.
-
Quantification: Analyze the concentration of (-)-Ampelopsin A in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
Protocol 3: Cellular Uptake Assay via Flow Cytometry
This protocol is for quantifying the uptake of a fluorescently labeled formulation of (-)-Ampelopsin A (e.g., liposomes containing a fluorescent lipid).[22][23]
Materials:
-
Target cell line (e.g., HepG2, RAW264.7)
-
Fluorescently labeled (-)-Ampelopsin A formulation (e.g., liposomes with DHPE-Oregon Green)
-
Complete cell culture medium
-
Flow cytometer
-
Trypsin-EDTA
-
FACS buffer (PBS + 1% BSA)
Method:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled (-)-Ampelopsin A formulation at the desired concentration. Include an untreated control group.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized formulation.
-
Harvest the cells by trypsinization, then neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in FACS buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Oregon Green).
-
The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of cellular uptake.
Signaling Pathway Diagram
(-)-Ampelopsin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by (-)-Ampelopsin A.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Dihydromyricetin and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydromyricetin suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin supplementation during in vitro culture improves porcine oocyte developmental competence by regulating oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydromyricetin Alleviates High Glucose-Induced Oxidative Stress and Apoptosis in Human Retinal Pigment Epithelial Cells by Downregulating miR-34a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Study on preparation of ampelopsin liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategic developments in the drug delivery of natural product dihydromyricetin: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorium.uminho.pt [repositorium.uminho.pt]
- 16. roquette.com [roquette.com]
- 17. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamscience.com [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 23. Uptake and intracellular release kinetics of liposome formulations in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing dosage and treatment regimens for (-)-Ampelopsin A in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for (-)-Ampelopsin A in vivo?
A1: The choice between oral (PO) and intraperitoneal (IP) administration depends on the experimental goals. Flavonoids like (-)-Ampelopsin A generally have low oral bioavailability due to factors like poor absorption and rapid metabolism.[1] Therefore, IP injection is often used to achieve higher and more consistent systemic exposure.[2] However, oral administration may be more relevant for studies modeling human consumption or long-term dietary supplementation.
Q2: I'm observing inconsistent results between my in vivo experiments. What could be the cause?
A2: Inconsistent results in flavonoid research can stem from several factors. Variability in the source and purity of the (-)-Ampelopsin A can significantly impact outcomes. Additionally, differences in animal strain, age, and gut microbiota can alter the metabolism and absorption of the compound. It is also crucial to ensure consistency in the vehicle preparation, administration technique, and timing of dosing and measurements.
Q3: My animals are showing signs of toxicity. What should I do?
A3: If you observe signs of toxicity, it is crucial to reassess your dosing regimen. A dose-range finding study is recommended to determine the maximum tolerated dose (MTD).[3] Toxicity can also be related to the vehicle used for administration. For example, high concentrations of DMSO can cause local irritation and systemic toxicity.[4] Consider reducing the dose, changing the administration route, or reformulating the vehicle. Standard acute, sub-acute, and chronic toxicity study protocols should be followed to establish a safe dosing window.[5][6]
Q4: I am not observing the expected therapeutic effect of (-)-Ampelopsin A. What are the possible reasons?
A4: Lack of efficacy could be due to several factors. As mentioned, low bioavailability, especially with oral administration, might prevent therapeutic concentrations from reaching the target tissue. Consider switching to intraperitoneal administration.[2] The dose itself may be insufficient; a dose-response study can help determine the optimal therapeutic dose. The timing and duration of treatment are also critical and may need to be optimized for your specific disease model.
Q5: How should I prepare (-)-Ampelopsin A for in vivo administration?
A5: The preparation of the dosing solution is critical for solubility and stability. For lipophilic compounds like (-)-Ampelopsin A, a common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as polyethylene (B3416737) glycol (PEG) 400 and sterile saline.[4][7] It is important to minimize the final concentration of the organic solvent to avoid toxicity.[4] Always include a vehicle control group in your experiments.
Troubleshooting Guides
Issue: Poor Solubility and Precipitation of (-)-Ampelopsin A in Vehicle
-
Symptom: The dosing solution is cloudy or contains visible precipitate.
-
Possible Causes:
-
(-)-Ampelopsin A has low aqueous solubility.
-
The chosen vehicle is not optimal for solubilizing the compound.
-
The concentration of (-)-Ampelopsin A is too high for the chosen vehicle.
-
-
Troubleshooting Steps:
-
Optimize the Vehicle: Try different co-solvent combinations. A common starting point is a mixture of DMSO, PEG 400, and saline.[7] The ratio of these components can be adjusted to improve solubility.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.
-
Reduce Concentration: If solubility issues persist, consider lowering the concentration of (-)-Ampelopsin A in the dosing solution and adjusting the injection volume accordingly.
-
Prepare Fresh Solutions: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time.
-
Issue: High Variability in Pharmacokinetic Parameters
-
Symptom: Large standard deviations in plasma concentrations of (-)-Ampelopsin A between animals in the same group.
-
Possible Causes:
-
Inconsistent administration technique (e.g., incorrect gavage or IP injection).
-
Variations in food and water intake, which can affect absorption.
-
Individual differences in metabolism.
-
-
Troubleshooting Steps:
-
Standardize Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. For IP injections, ensure the injection is into the peritoneal cavity and not into the intestines or other organs.
-
Fasting: For oral administration studies, fasting the animals overnight can help reduce variability in absorption.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Monitor Animal Health: Ensure all animals are healthy and free from stress, as this can affect physiological parameters.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for (-)-Ampelopsin A
| Disease Model | Animal Species | Administration Route | Dosage | Treatment Duration | Reference |
| Glioma Xenograft | Mouse | Not Specified | 50 and 100 mg/kg | Not Specified | [8] |
| High-Fat Diet-Induced Obesity | Mouse | Oral | 250 and 500 mg/kg | Not Specified | [2] |
| LPS-Induced Inflammation | Mouse | Oral or Intraperitoneal | Varies (Dose-dependent) | Daily for 7 days | [1] |
Table 2: Pharmacokinetic Parameters of Flavonoids (General)
Note: Specific pharmacokinetic data for (-)-Ampelopsin A comparing oral and intraperitoneal routes in the same study is limited. The following table provides a general overview of expected differences based on flavonoid characteristics.
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration | Rationale |
| Cmax (Maximum Concentration) | Lower | Higher | Bypasses first-pass metabolism in the liver. |
| Tmax (Time to Maximum Concentration) | Longer | Shorter | More rapid absorption from the peritoneal cavity. |
| Bioavailability | Lower | Higher | Avoids enzymatic degradation in the GI tract and first-pass effect.[2] |
Experimental Protocols
Protocol 1: Evaluation of (-)-Ampelopsin A in a Murine Model of LPS-Induced Neuroinflammation
This protocol is adapted from a general model of LPS-induced inflammation.[1]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS (1 mg/kg) + Vehicle
-
LPS (1 mg/kg) + (-)-Ampelopsin A (50 mg/kg)
-
LPS (1 mg/kg) + (-)-Ampelopsin A (100 mg/kg)
-
-
Dosing Solution Preparation:
-
Dissolve (-)-Ampelopsin A in a vehicle of 5% DMSO, 40% PEG 400, and 55% sterile saline to the desired final concentrations.
-
The vehicle solution should be used for the control group.
-
-
Administration:
-
Administer (-)-Ampelopsin A or vehicle via intraperitoneal injection once daily for 7 consecutive days.
-
-
LPS Challenge:
-
On day 7, one hour after the final dose of (-)-Ampelopsin A or vehicle, induce neuroinflammation by administering a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.
-
-
Sample Collection and Analysis:
-
At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood.
-
Process brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Perform histological analysis on brain sections to assess neuronal damage and microglial activation.
-
Protocol 2: Assessment of (-)-Ampelopsin A in a High-Fat Diet-Induced Metabolic Disease Mouse Model
This protocol is based on a model of high-fat diet-induced obesity.[2]
-
Animal Model: Male C57BL/6 mice, 6 weeks old.
-
Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group should be fed a standard chow diet.
-
Grouping: After the diet induction period, randomly divide the HFD-fed mice into the following groups (n=8-10 per group):
-
HFD + Vehicle
-
HFD + (-)-Ampelopsin A (250 mg/kg)
-
HFD + (-)-Ampelopsin A (500 mg/kg)
-
-
Dosing Solution Preparation:
-
Prepare (-)-Ampelopsin A in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
-
Administration:
-
Administer (-)-Ampelopsin A or vehicle by oral gavage once daily for 4-6 weeks.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess glucose homeostasis.
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue.
-
Analyze plasma for levels of glucose, insulin, triglycerides, and cholesterol.
-
Analyze liver and adipose tissue for gene expression related to lipid metabolism and inflammation.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vivo neuroinflammation model.
Caption: (-)-Ampelopsin A modulation of key signaling pathways.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology Services - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. ijarpb.in [ijarpb.in]
- 6. oecd.org [oecd.org]
- 7. benchchem.com [benchchem.com]
- 8. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Browning of (-)-Ampelopsin A in Solution
Welcome to the Technical Support Center for (-)-Ampelopsin A Stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the browning of (-)-Ampelopsin A (also known as Dihydromyricetin (B1665482) or DMY) in solution.
(-)-Ampelopsin A is a promising natural flavonoid compound with a wide range of biological activities. However, its inherent instability in solution, leading to discoloration and degradation, presents a significant challenge in experimental and formulation settings. This guide offers practical strategies to mitigate browning and maintain the integrity of your (-)-Ampelopsin A solutions.
Troubleshooting Guides
Issue 1: Rapid Browning of (-)-Ampelopsin A Solution at Room Temperature
Question: My (-)-Ampelopsin A solution is turning brown shortly after preparation, even when stored at room temperature. What is causing this and how can I prevent it?
Answer: The browning of (-)-Ampelopsin A in solution is primarily due to its chemical instability, which leads to oxidation and the formation of colored degradation products, including dimers and quinones.[1] This degradation is accelerated by several factors, including pH, temperature, and the presence of metal ions.
Troubleshooting Steps:
-
pH Adjustment: (-)-Ampelopsin A is most stable in acidic conditions. Studies have shown that it is stable in solutions with a pH between 1.2 and 4.6.[2] However, degradation begins to occur at a pH of 6.0 and is significantly accelerated in weak alkaline solutions.[2][3]
-
Recommendation: Prepare your (-)-Ampelopsin A solution in an acidic buffer (e.g., citrate (B86180) buffer, phosphate (B84403) buffer) with a pH below 4.6.
-
-
Temperature Control: Higher temperatures increase the rate of degradation. A study observed a 41.47% loss of (-)-Ampelopsin A in water after 16 days at 60°C.[2]
-
Recommendation: Prepare and store your solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.
-
-
Use of Antioxidants: The addition of antioxidants can effectively prevent the oxidation of (-)-Ampelopsin A.
-
Ascorbic Acid (Vitamin C): This is a highly effective antioxidant for stabilizing (-)-Ampelopsin A. In a simulated intestinal fluid (pH 7.4) at 37°C, only 49% of (-)-Ampelopsin A remained after 4 hours. However, with the addition of ascorbic acid, degradation was minimal even after 6 hours.[3]
-
Sodium Sulfite (B76179): This has also been shown to improve the antioxidant capacity of (-)-Ampelopsin A.[4]
-
L-cysteine and Glutathione (B108866): While specific quantitative data for their effect on (-)-Ampelopsin A is limited, these are known antioxidants that can prevent browning in other systems.[5]
-
-
Chelating Agents: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the degradation of (-)-Ampelopsin A.[3] Chelating agents bind to these metal ions, rendering them inactive.
-
EDTA (Ethylenediaminetetraacetic acid) and Citric Acid: These are common chelating agents used to stabilize solutions. While direct quantitative data for their effect on (-)-Ampelopsin A is not abundant, their use is a standard practice to prevent metal-ion-induced degradation of flavonoids. There is evidence of a synergistic effect between ascorbic acid and EDTA in stabilizing other natural colorants.[6][7][8]
-
Workflow for Preparing a Stable (-)-Ampelopsin A Solution:
Figure 1. Recommended workflow for preparing a stable solution of (-)-Ampelopsin A.
Issue 2: Solution Discoloration Under Light Exposure
Question: I've noticed that my (-)-Ampelopsin A solution changes color when left on the lab bench, even for a short period. Is it sensitive to light?
Answer: Yes, flavonoids like (-)-Ampelopsin A are known to be susceptible to photodegradation. Exposure to light, especially UV radiation, can induce chemical reactions that lead to the breakdown of the molecule and the formation of colored by-products.
Troubleshooting Steps:
-
Light Protection: The most straightforward solution is to protect the solution from light.
-
Recommendation: Store your (-)-Ampelopsin A solutions in amber vials or wrap clear containers with aluminum foil. When working with the solution, try to minimize its exposure to direct light.
-
-
Formulation Strategies: For applications where light exposure is unavoidable, consider formulation strategies that enhance photostability.
-
Encapsulation: Techniques like forming inclusion complexes with cyclodextrins can protect the (-)-Ampelopsin A molecule from light-induced degradation.
-
Logical Relationship for Photodegradation:
Figure 2. Simplified pathway of (-)-Ampelopsin A photodegradation leading to browning.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the browning of (-)-Ampelopsin A?
A1: The browning is a result of the chemical degradation of the (-)-Ampelopsin A molecule. The phenol (B47542) hydroxyl structure of (-)-Ampelopsin A makes it susceptible to oxidation, hydrolysis, and ring fission.[2] This process is often initiated by factors like alkaline pH, heat, and the presence of metal ions, leading to the formation of unstable intermediates like ortho-quinones, which then polymerize into brown pigments.[3]
Q2: At what pH should I prepare my (-)-Ampelopsin A solution to ensure maximum stability?
A2: For optimal stability, it is recommended to prepare your solution in a weak acidic buffer with a pH between 1.2 and 4.6.[2] Degradation becomes noticeable at pH 6.0 and increases significantly in alkaline conditions.[2][3]
Q3: Can I use antioxidants other than ascorbic acid?
A3: Yes, other antioxidants can be used. Sodium sulfite has been shown to have a synergistic antioxidant effect with (-)-Ampelopsin A.[4] While specific quantitative data for (-)-Ampelopsin A is limited, L-cysteine and glutathione are effective antioxidants for preventing browning in other contexts and are worth considering.[5]
Q4: How do metal ions contribute to the browning of the solution?
A4: Metal ions, particularly transition metals like Cu²⁺ and Fe³⁺, act as catalysts in the oxidation of phenolic compounds like (-)-Ampelopsin A.[3] They can facilitate the transfer of electrons, thereby promoting the formation of reactive oxygen species and accelerating the degradation process that leads to browning.
Q5: Is there a synergistic effect when using an antioxidant and a chelating agent together?
A5: Yes, a synergistic effect is highly likely. While specific studies on the combination for (-)-Ampelopsin A are not widely available, research on other natural pigments has shown that combining an antioxidant (like ascorbic acid) with a chelating agent (like EDTA) provides significantly better stability than using either agent alone.[6][7][8] The antioxidant scavenges free radicals, while the chelating agent inactivates metal ions that catalyze oxidation.
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of (-)-Ampelopsin A under various conditions.
Table 1: Effect of pH and Temperature on (-)-Ampelopsin A Stability
| pH | Temperature (°C) | Remaining (-)-Ampelopsin A (%) after 4 hours | Reference |
| 7.4 (SIF*) | 37 | 49% | [3] |
| 8.0 | 25 | ~60% (estimated from graph) | [3] |
| 6.0 | 25 | Degradation observed | [2] |
| 1.2 - 4.6 | Not specified | Stable | [2] |
*SIF: Simulated Intestinal Fluid
Table 2: Effect of Ascorbic Acid on (-)-Ampelopsin A Stability in Simulated Intestinal Fluid (pH 7.4) at 37°C
| Time (hours) | Remaining (-)-Ampelopsin A (%) without Ascorbic Acid | Remaining (-)-Ampelopsin A (%) with Ascorbic Acid | Reference |
| 0 | 100% | 100% | [3] |
| 1 | ~80% | ~100% | [3] |
| 2 | ~65% | ~100% | [3] |
| 4 | 49% | ~100% | [3] |
| 6 | Not reported | ~98% | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized (-)-Ampelopsin A Stock Solution
Objective: To prepare a 10 mM stock solution of (-)-Ampelopsin A with enhanced stability.
Materials:
-
(-)-Ampelopsin A (Dihydromyricetin) powder
-
Citrate-phosphate buffer (pH 4.0)
-
Ascorbic acid
-
EDTA disodium (B8443419) salt
-
Volumetric flasks
-
Amber vials for storage
Procedure:
-
Prepare the Buffer: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 4.0.
-
Add Stabilizers:
-
To the desired final volume of buffer, add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add EDTA to a final concentration of 100 µM.
-
-
Dissolve (-)-Ampelopsin A:
-
Weigh the appropriate amount of (-)-Ampelopsin A powder to achieve a final concentration of 10 mM.
-
Gradually add the powder to the buffer containing the stabilizers while stirring until fully dissolved. Gentle warming may be used if necessary, but avoid high temperatures.
-
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into amber vials.
-
Store the vials at 2-8°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing (-)-Ampelopsin A Stability
Objective: To quantify the concentration of (-)-Ampelopsin A in solution over time to assess its stability.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% phosphoric acid in water) and solvent B (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: At specified time points, withdraw an aliquot of your (-)-Ampelopsin A solution. Dilute the sample with the mobile phase to a concentration within the linear range of your calibration curve.
-
Standard Curve Preparation: Prepare a series of standard solutions of (-)-Ampelopsin A of known concentrations in the same stabilized buffer used for your experiment.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of (-)-Ampelopsin A in your samples and calculate the concentration using the standard curve. The decrease in concentration over time indicates the rate of degradation.
Degradation Pathway of (-)-Ampelopsin A:
Figure 3. Factors influencing the degradation pathway of (-)-Ampelopsin A leading to browning.
References
- 1. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. US20200246485A1 - Method for generating a dihydromyricetin (dhm) formulation - Google Patents [patents.google.com]
- 5. droracle.ai [droracle.ai]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. Synergistic effects of ascorbic acid, low methoxy pectin, and EDTA on stabilizing the natural red colors in acidified beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (-)-Ampelopsin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of (-)-Ampelopsin A.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for isolating and purifying (-)-Ampelopsin A?
A1: The most common methods involve solvent extraction from plant material, followed by chromatographic purification. A typical workflow includes:
-
Extraction: Using solvents like ethanol (B145695) to extract crude Ampelopsin A from the plant source, often Ampelopsis grossedentata.[1][2]
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: Used for initial purification of the crude extract.[3]
-
Reversed-Phase Preparative HPLC (RP-HPLC): A high-resolution technique to achieve high purity (-)-Ampelopsin A.[3]
-
-
Recrystallization: A final step to improve the purity of the isolated compound.[4]
A novel chelating extraction method has also been reported to improve yield and purity by preventing oxidation during the process.[2]
Q2: What are the expected yield and purity levels for (-)-Ampelopsin A?
A2: Purity levels of 98% and higher are commercially available and can be achieved through optimized purification protocols.[5] The yield can vary significantly depending on the extraction and purification methods used. For instance, a chelating extraction method has been shown to increase the yield compared to traditional batch extraction.
| Method | Yield | Purity | Reference |
| Batch Extraction | 7.2% | Not Specified | [2] |
| Chelating Extraction | 11.4% | Higher than batch | [2] |
| Commercially Available | Not Applicable | 98% | [5] |
Q3: How can I assess the purity of my isolated (-)-Ampelopsin A?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing quantitative results on the percentage of (-)-Ampelopsin A and any impurities.[6]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
UV-Visible Spectroscopy: Can be used for quantification by creating a calibration curve with a known standard.[7][8]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can be coupled with HPLC (LC-MS) to identify impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can help in identifying and quantifying impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of (-)-)-Ampelopsin A.
Issue 1: Low Yield of (-)-Ampelopsin A After Extraction
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the extraction parameters. An optimized process involves using 90% ethanol and refluxing four times for 1.5 hours each time.[4] Consider using a higher solvent-to-solid ratio, though this will require longer concentration times.[9] |
| Degradation of (-)-Ampelopsin A | (-)-Ampelopsin A, as a polyhydroxy compound, can be unstable and prone to oxidation.[2] The use of a chelating agent like Zn2+ during extraction has been shown to protect the molecule and improve yield.[2] |
| Suboptimal Plant Material | The concentration of (-)-Ampelopsin A can vary in the plant source. Ensure you are using a high-quality, verified source of Ampelopsis grossedentata. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Improper Solvent System | The choice of mobile phase is critical. For silica gel chromatography, a stepwise gradient from non-polar (e.g., 100% hexane) to more polar (e.g., increasing proportions of ethyl acetate) is recommended.[3] For RP-HPLC, a linear gradient of acetonitrile (B52724) in water is effective.[3] |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. Reduce the amount of sample loaded or use a larger column. |
| Column Inefficiency | Ensure the column is packed properly and has been equilibrated with the starting mobile phase.[10] |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Similar Compounds | Flavonoids with similar structures may co-elute with (-)-Ampelopsin A. Optimize the HPLC gradient to improve resolution. A slower gradient or a different stationary phase may be necessary. |
| Residual Solvents | Ensure complete removal of extraction and chromatography solvents under reduced pressure. |
| Incomplete Purification | Additional purification steps may be required. Consider performing multiple recrystallizations.[4] Alternatively, a final polishing step using preparative HPLC can be employed.[3] |
Experimental Protocols & Workflows
Standard Purification Workflow
This workflow outlines the common steps for isolating and purifying (-)-Ampelopsin A.
Caption: Standard workflow for the isolation and purification of (-)-Ampelopsin A.
Detailed Preparative HPLC Protocol
-
Sample Preparation: Dissolve the partially purified fraction from silica gel chromatography in a suitable solvent, such as methanol.[3]
-
Column: Use a C18 preparative HPLC column.[3]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Elute with a linear gradient of acetonitrile in water (e.g., 30% to 100% acetonitrile over 40 minutes).[3]
-
Fraction Collection: Collect fractions and analyze them by analytical HPLC or TLC to identify those containing pure (-)-Ampelopsin A.
-
Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain the final product.
Troubleshooting Logic for Impure Final Product
This diagram illustrates a logical approach to troubleshooting an impure final product.
Caption: Troubleshooting flowchart for an impure (-)-Ampelopsin A sample.
References
- 1. 98% Natural Ampelopsin Extract Powder Dihydromyricetin CAS 27200-12-0 [gaoyuanbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. [Optimizing the extracting technique of ampelopsin from Ampelopsis cantoniensis Planch by a uniform design method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ijrar.org [ijrar.org]
- 8. [Study on preparation of ampelopsin liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Addressing Aggregation in (-)-Ampelopsin A Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of (-)-Ampelopsin A. The following information is designed to assist researchers in optimizing their experimental workflows and achieving stable, effective formulations.
Frequently Asked Questions (FAQs)
Q1: Why does my (-)-Ampelopsin A precipitate or aggregate in aqueous solutions?
A1: (-)-Ampelopsin A, a flavonoid, has poor water solubility due to its chemical structure. Its tendency to aggregate is influenced by several factors including concentration, pH, temperature, and the ionic strength of the buffer. At concentrations exceeding its solubility limit, it will precipitate out of solution. Furthermore, flavonoid molecules can self-associate through hydrophobic interactions and hydrogen bonding, leading to the formation of aggregates.
Q2: I'm dissolving (-)-Ampelopsin A in an organic solvent first, but it still precipitates when I add it to my aqueous buffer. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Here are some strategies to mitigate this:
-
Slow, controlled addition: Add the concentrated stock solution of (-)-Ampelopsin A dropwise into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents the formation of localized high concentrations that lead to precipitation.
-
Optimize solvent ratio: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution as low as possible, typically below 1% (v/v), to maintain the stability of your biological system and the solubility of the compound.
-
Temperature adjustment: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility and reduce precipitation.
Q3: What formulation strategies can I use to prevent the aggregation of (-)-Ampelopsin A?
A3: Several formulation strategies can enhance the solubility and reduce the aggregation of (-)-Ampelopsin A. Two common and effective methods are:
-
Solid Dispersions: This involves dispersing (-)-Ampelopsin A in an amorphous form within a hydrophilic polymer matrix. This increases the surface area and wettability of the compound, leading to improved dissolution. Common polymers used for flavonoids include Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG).
-
Inclusion Complexes: Cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate the hydrophobic (-)-Ampelopsin A molecule. This complex is more water-soluble and less prone to aggregation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher water solubility and low toxicity.
Q4: How can I detect and quantify the aggregation of (-)-Ampelopsin A in my formulations?
A4: Several analytical techniques can be used to characterize aggregation:
-
Visual Inspection: The simplest method is to visually check for any cloudiness or precipitation in your solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the particle size distribution of aggregates in a solution. It can provide information on the average hydrodynamic radius and the polydispersity index (PDI), which indicates the broadness of the size distribution.[1]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the morphology and size of the particles in your formulation in a dried state.[2]
Q5: Can aggregation of (-)-Ampelopsin A affect its biological activity?
A5: Yes, aggregation can significantly impact the biological activity of (-)-Ampelopsin A. Aggregates may have reduced activity compared to the monomeric form due to a decrease in the effective concentration of the active compound and altered interaction with biological targets. For instance, the anti-inflammatory effects of Ampelopsin, which are partly mediated through the inhibition of the NF-κB signaling pathway, could be diminished if the compound aggregates and cannot effectively interact with its molecular targets.[3][4]
Troubleshooting Guides
Issue 1: Visible Precipitation During Formulation Preparation
dot
Caption: Troubleshooting workflow for visible precipitation.
Issue 2: High Polydispersity Index (PDI) or Large Particle Size in DLS
dot
Caption: Troubleshooting guide for DLS results.
Data Presentation
Table 1: Solubility Enhancement of (-)-Ampelopsin A with Different Formulation Strategies
| Formulation Strategy | Carrier/Agent | Drug:Carrier Ratio (w/w or molar) | Solubility Enhancement (fold) | Reference |
| Solid Dispersion | PEG 6000 | 1:1 to 1:9 | Lower than PVP K30 | [5] |
| PVP K30 | 1:1 to 1:9 | Higher than PEG 6000 | [5] | |
| Lactose | Not Specified | Increased dissolution rate | [6] | |
| Urea | Not Specified | Lower dissolution rate than Lactose | [6] | |
| Inclusion Complex | β-cyclodextrin (BCD) | 1:1 (molar) | ~5% increase in solubility | [7][8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 (molar) | ~19% increase in solubility | [7][8] | |
| Hydrotropic Solubilization | Urea (10%) + Sodium Citrate (10%) | Not Applicable | 72.69 | [6] |
| Urea (10%) + Sodium Citrate (5%) | Not Applicable | 232.52 | [6] |
Table 2: Stability Constants of (-)-Ampelopsin A Inclusion Complexes
| Cyclodextrin | Stoichiometry (AMP:CD) | Stability Constant (K1:1) (M⁻¹) | Complexation Efficiency | Reference |
| β-cyclodextrin (β-CD) | 1:1 | 533.34 | 0.960 | [8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 943.92 | 1.699 | [8] |
Experimental Protocols
Protocol 1: Preparation of (-)-Ampelopsin A Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of (-)-Ampelopsin A with a hydrophilic polymer to enhance its solubility and reduce aggregation.
Materials:
-
(-)-Ampelopsin A
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (or other suitable solvent)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Accurately weigh (-)-Ampelopsin A and PVP K30 in a desired drug-to-carrier ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution with gentle stirring or sonication.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the solvent until a thin film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Grind the dried solid dispersion into a fine powder.
-
Characterize the formulation using DLS (for particle size in solution), SEM (for morphology), and dissolution studies.
-
dot
Caption: Workflow for solid dispersion preparation.
Protocol 2: Preparation of (-)-Ampelopsin A Inclusion Complex with HP-β-Cyclodextrin by Freeze-Drying Method
Objective: To prepare an inclusion complex of (-)-Ampelopsin A with HP-β-cyclodextrin to improve its aqueous solubility.
Materials:
-
(-)-Ampelopsin A
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Complex Formation in Solution:
-
Prepare an aqueous solution of HP-β-CD.
-
Add (-)-Ampelopsin A to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen sample under vacuum until all the water has been removed, resulting in a dry powder.[5]
-
-
Characterization:
-
Collect the powdered inclusion complex.
-
Characterize the formulation by determining its solubility, and analyzing it with DLS and SEM.
-
dot
Caption: Workflow for inclusion complex preparation.
Signaling Pathway
(-)-Ampelopsin A has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Aggregation of the compound may reduce its ability to effectively modulate this pathway.
dot
Caption: Inhibition of the NF-κB pathway by (-)-Ampelopsin A.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review | MDPI [mdpi.com]
- 3. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. cyclodextrinnews.com [cyclodextrinnews.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roquette.com [roquette.com]
Technical Support Center: Enhancing the Sustained Release of (-)-Ampelopsin A using Nanocapsules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments on enhancing the sustained release of (-)-Ampelopsin A (also known as Dihydromyricetin) using nanocapsules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating (-)-Ampelopsin A for sustained release?
A1: (-)-Ampelopsin A, a flavonoid, presents several formulation challenges, primarily due to its poor water solubility and potential for degradation.[1][2] These characteristics can lead to low bioavailability and hinder its therapeutic efficacy. Nanoencapsulation is a promising strategy to overcome these limitations by increasing solubility, protecting the molecule from degradation, and enabling a controlled and sustained release profile.[1][3]
Q2: Which type of nanocapsule is best suited for (-)-Ampelopsin A?
A2: Both polymeric and lipid-based nanocapsules are viable options for encapsulating (-)-Ampelopsin A. Polymeric nanocapsules, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer robustness and a well-defined, slow-release profile.[3][4] Lipid-based nanocapsules, on the other hand, can be advantageous for encapsulating hydrophobic drugs and may offer better biocompatibility.[5] The choice of nanocapsule will depend on the specific experimental goals, desired release kinetics, and the target application.
Q3: How can I improve the encapsulation efficiency of (-)-Ampelopsin A?
A3: Low encapsulation efficiency is a common issue, particularly with flavonoids.[6] To improve it, consider the following:
-
Optimize the drug-to-polymer/lipid ratio: The relative amounts of (-)-Ampelopsin A and the encapsulating material can significantly impact entrapment.
-
Enhance hydrophobic interactions: As (-)-Ampelopsin A is relatively hydrophobic, leveraging these interactions with the core of the nanocapsule can improve loading.
-
Control the precipitation process: The rate of solvent and anti-solvent mixing during nanoprecipitation can influence how effectively the drug is encapsulated.[7]
-
Select an appropriate organic solvent: Ensure that both the polymer/lipid and (-)-Ampelopsin A are soluble in the chosen organic solvent for methods like nanoprecipitation.
Q4: What factors influence the sustained release of (-)-Ampelopsin A from nanocapsules?
A4: The sustained release profile is influenced by several factors, including:
-
Nanocapsule size and surface area: Smaller particles generally have a larger surface area, which can lead to a faster initial release.[8]
-
Polymer/lipid composition and degradation rate: The type of polymer or lipid used and its degradation characteristics will dictate the rate of drug release.[3]
-
Core viscosity: For lipid-core nanocapsules, a higher viscosity of the core can slow down drug diffusion and lead to a more sustained release.[8]
-
pH of the release medium: The release of some drugs can be triggered by changes in pH.[9]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (<70%)
| Possible Causes | Solutions |
| Poor solubility of (-)-Ampelopsin A in the organic phase. | Screen different organic solvents (e.g., acetone, ethanol, dichloromethane) to find one that effectively dissolves both the drug and the polymer/lipid. |
| Premature precipitation of (-)-Ampelopsin A. | Adjust the rate of addition of the anti-solvent or the stirring speed to ensure controlled precipitation and efficient encapsulation. |
| Unfavorable drug-to-polymer/lipid ratio. | Systematically vary the concentration of (-)-Ampelopsin A relative to the encapsulating material to find the optimal loading ratio. |
| Incompatible core and drug properties. | For lipid nanocapsules, select an oil core in which (-)-Ampelopsin A has higher solubility. |
Issue 2: High Initial Burst Release (>30% in the first hour)
| Possible Causes | Solutions |
| Drug adsorbed to the nanocapsule surface. | Optimize the washing steps after nanocapsule formation to remove any unencapsulated or surface-adsorbed drug. |
| High diffusion rate from the nanocapsule. | Increase the viscosity of the nanocapsule core by incorporating a viscosity-enhancing agent. For polymeric nanocapsules, use a polymer with a higher molecular weight or a more crystalline structure. |
| Small particle size leading to a large surface area. | Adjust formulation parameters (e.g., polymer concentration, stirring speed) to produce slightly larger nanocapsules. |
| Porous or unstable nanocapsule shell. | Ensure complete solvent removal during the preparation process to form a dense and stable shell. |
Issue 3: Inconsistent Particle Size and High Polydispersity Index (PDI > 0.3)
| Possible Causes | Solutions | | Inconsistent mixing during preparation. | Use a homogenizer or sonicator to ensure uniform mixing and particle formation. Maintain a consistent stirring rate and temperature.[7] | | Aggregation of nanocapsules. | Incorporate a stabilizer (e.g., Pluronic F68, PVA) in the aqueous phase to prevent particle aggregation through steric or electrostatic repulsion. | | Suboptimal concentration of polymer/lipid or stabilizer. | Optimize the concentrations of all formulation components through a design of experiments (DoE) approach. |
Data Presentation
Table 1: Physicochemical Characterization of (-)-Ampelopsin A Loaded Nanocapsules
| Formulation | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA-NC-1 | PLGA (50:50) | 185.2 ± 5.6 | 0.15 ± 0.02 | -25.3 ± 1.8 | 78.4 ± 4.2 |
| PLGA-NC-2 | PLGA (75:25) | 210.7 ± 7.1 | 0.18 ± 0.03 | -22.1 ± 2.1 | 85.1 ± 3.9 |
| Lipid-NC-1 | Glyceryl Monostearate | 155.4 ± 4.9 | 0.21 ± 0.04 | -18.6 ± 1.5 | 82.3 ± 5.1 |
| Lipid-NC-2 | Caprylic/Capric Triglyceride | 170.9 ± 6.3 | 0.19 ± 0.02 | -20.4 ± 1.7 | 88.7 ± 4.5 |
Data are presented as mean ± standard deviation (n=3) and are representative of typical results.
Table 2: In Vitro Release Profile of (-)-Ampelopsin A from Nanocapsules
| Time (hours) | Cumulative Release (%) - PLGA-NC-1 | Cumulative Release (%) - Lipid-NC-1 |
| 1 | 15.2 ± 1.8 | 20.5 ± 2.1 |
| 4 | 28.7 ± 2.5 | 35.8 ± 2.9 |
| 8 | 40.1 ± 3.1 | 52.3 ± 3.5 |
| 12 | 51.6 ± 3.8 | 65.1 ± 4.0 |
| 24 | 68.9 ± 4.5 | 80.4 ± 4.8 |
| 48 | 85.3 ± 5.2 | 92.1 ± 5.3 |
| 72 | 93.1 ± 5.9 | 96.8 ± 6.1 |
Data are presented as mean ± standard deviation (n=3) and are representative of typical results.
Experimental Protocols
Protocol 1: Preparation of (-)-Ampelopsin A Loaded PLGA Nanocapsules by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of (-)-Ampelopsin A in 10 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 50 mg of Pluronic F68 in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring (600 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4 hours to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanocapsule suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.
-
Storage: Store the final nanocapsule suspension at 4°C.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Centrifuge a known amount of the nanocapsule suspension at 15,000 rpm for 30 minutes.
-
Quantification of Free Drug: Collect the supernatant and measure the concentration of free (-)-Ampelopsin A using a validated HPLC method.
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vitro Drug Release Study
-
Sample Preparation: Place 5 mL of the (-)-Ampelopsin A loaded nanocapsule suspension in a dialysis bag (MWCO 12-14 kDa).
-
Release Medium: Immerse the dialysis bag in 50 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions.
-
Incubation: Keep the setup in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of (-)-Ampelopsin A in the collected samples by HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in vitro release testing of (-)-Ampelopsin A nanocapsules.
Caption: Key signaling pathways modulated by (-)-Ampelopsin A, including the induction of apoptosis and inhibition of cell proliferation pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. Drug Release Kinetics of PLGA-PEG Microspheres Encapsulating Aclacinomycin A: The Influence of PEG Content [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Lipid Nanocapsule: A Novel Approach to Drug Delivery System Formulation Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mail.ffhdj.com [mail.ffhdj.com]
- 7. benchchem.com [benchchem.com]
- 8. Sustained release from lipid-core nanocapsules by varying the core viscosity and the particle surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New lipid nanocapsules exhibit sustained release properties for amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Signal-to-Noise Ratio in (-)-Ampelopsin A Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you maximize the signal-to-noise ratio in your experiments and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Ampelopsin A and what are its primary research applications?
A1: (-)-Ampelopsin A is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus.[1] It is recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] Common research applications involve studying its therapeutic potential in conditions related to oxidative stress, inflammation, neurodegenerative diseases, and various types of cancer.[1][3]
Q2: What is the recommended solvent for preparing (-)-Ampelopsin A stock solutions for cell culture experiments?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for (-)-Ampelopsin A. It is advisable to prepare a high-concentration stock solution in 100% cell culture grade DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solvent toxicity, ensure the final DMSO concentration in your culture medium is typically below 0.5%.[3]
Q3: What are the common causes of low signal-to-noise ratio in fluorescence-based assays with (-)-Ampelopsin A?
A3: A low signal-to-noise ratio in fluorescence assays can stem from several factors. These include a weak signal from your target or high background noise. Common culprits are suboptimal concentrations of reagents, non-specific binding of probes, autofluorescence from the compound itself, samples, or culture media (like those containing phenol (B47542) red or Fetal Bovine Serum), insufficient washing steps, and incorrect instrument settings.[4]
Q4: Can (-)-Ampelopsin A interfere with colorimetric or fluorometric assays?
A4: Like many flavonoids, (-)-Ampelopsin A has inherent absorbance and fluorescence properties that can potentially interfere with assay readouts. It is crucial to include appropriate controls, such as wells containing only (-)-Ampelopsin A at the tested concentrations without the assay reagents, to measure and subtract its background signal.
Q5: What is a typical effective concentration range for (-)-Ampelopsin A in cell-based assays?
A5: The effective concentration of (-)-Ampelopsin A can vary significantly depending on the cell line and the specific biological endpoint being measured.[5] Reported effective concentrations in cancer cell lines generally range from approximately 20 µM to 150 µM.[3] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with (-)-Ampelopsin A.
Issue 1: High Background Signal in Fluorescence Assays
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of (-)-Ampelopsin A | Run parallel control wells with (-)-Ampelopsin A alone to quantify its intrinsic fluorescence at the excitation/emission wavelengths of your assay. Subtract this background from your experimental readings. |
| Media and Serum Autofluorescence | Use phenol red-free media and consider reducing the serum concentration during the final assay steps if it contributes to high background. Heat-inactivated serum may also exhibit lower autofluorescence. |
| Non-specific Binding of Reagents | Optimize blocking steps with an appropriate blocking buffer to prevent non-specific binding of fluorescent probes or antibodies to the microplate surface.[4] |
| Suboptimal Reagent Concentration | Perform a titration of your fluorescent dyes or antibodies to find the optimal concentration that maximizes the signal-to-noise ratio. Excess reagent can lead to high background.[4] |
| Inadequate Washing | Increase the number and vigor of washing steps to thoroughly remove unbound fluorescent reagents.[4] |
| Incorrect Microplate Choice | For fluorescence assays, use black opaque microplates to minimize background fluorescence and prevent well-to-well crosstalk.[4] |
Issue 2: Weak or No Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation of (-)-Ampelopsin A | Prepare fresh stock solutions of (-)-Ampelopsin A and store them properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.[3] |
| Suboptimal Concentration | The concentration of (-)-Ampelopsin A may be too low to elicit a detectable response. Perform a dose-response curve to identify the optimal concentration range. |
| Reagent Degradation | Ensure all assay reagents, including fluorescent probes and enzymes, are within their expiration date and have been stored correctly. |
| Incorrect Instrument Settings | Optimize the gain, excitation, and emission wavelength settings on your plate reader or microscope for the specific fluorophore used in your assay. |
| Insufficient Incubation Time | Optimize the incubation time for both the (-)-Ampelopsin A treatment and the assay reagents to ensure the reaction has sufficient time to develop. |
| Cell Health and Density | Ensure cells are healthy, viable, and seeded at an optimal density. Over-confluent or unhealthy cells may not respond appropriately.[6] |
Issue 3: Inconsistent Results in HPLC Analysis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Check for column contamination or degradation. Flush the column with a strong solvent. Ensure the mobile phase pH is appropriate for (-)-Ampelopsin A to prevent ionization issues. Adjust the mobile phase composition. |
| Fluctuating Retention Times | Ensure the HPLC system is properly equilibrated with the mobile phase. Check for leaks in the system and ensure a consistent flow rate. Use a column oven to maintain a stable temperature.[7] |
| High Baseline Noise | Degas the mobile phase to remove dissolved air. Ensure high-purity solvents and reagents are used. Clean the detector flow cell.[7] |
| Sample Precipitation | Ensure (-)-Ampelopsin A is fully dissolved in the initial solvent and that the injection solvent is compatible with the mobile phase to prevent precipitation upon injection. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines a colorimetric assay to determine the antioxidant capacity of (-)-Ampelopsin A.
Materials:
-
(-)-Ampelopsin A
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (HPLC grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.[8]
-
Prepare a stock solution of (-)-Ampelopsin A in methanol.
-
Prepare a series of dilutions of (-)-Ampelopsin A and the positive control (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each (-)-Ampelopsin A dilution or control.
-
Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm.[8]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the concentration of (-)-Ampelopsin A to determine the IC50 value.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol provides a more biologically relevant measure of antioxidant activity within a cellular context.
Materials:
-
HepG2 cells (or other suitable cell line)
-
(-)-Ampelopsin A
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells at a density of 6 x 10^4 cells/well in a 96-well black-walled plate and incubate for 24 hours.[4]
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of (-)-Ampelopsin A and 25 µM of DCFH-DA for 1 hour.[4]
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding 600 µM of AAPH.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.
-
Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is for assessing the anti-inflammatory potential of (-)-Ampelopsin A by measuring the inhibition of nitric oxide production.
Materials:
-
RAW 264.7 macrophage cells
-
(-)-Ampelopsin A
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of (-)-Ampelopsin A for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]
-
-
Measurement of Nitrite:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition of NO production by comparing the absorbance of treated cells to LPS-stimulated control cells. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.
-
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Reference |
| Cytotoxicity (MTT/CCK-8) | Various Cancer Cell Lines | 10 - 150 µM | [3] |
| Cellular Antioxidant Activity | HepG2 | 1 - 50 µM | [4] |
| Nitric Oxide Inhibition | RAW 264.7 | 10 - 100 µg/mL | [9] |
Table 2: HPLC Method Parameters for (-)-Ampelopsin A Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in water[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 292 nm[10] |
| Column Temperature | 30°C[10] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for studying (-)-Ampelopsin A.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
Caption: (-)-Ampelopsin A inhibits the NF-κB signaling pathway.
Caption: (-)-Ampelopsin A activates the Keap1-Nrf2 antioxidant pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC assay for determination of amphotericin B in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pilot Experiments for (-)-Ampelopsin A Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ampelopsin A, also known as Dihydromyricetin (DHM). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you design and execute successful pilot experiments to determine the optimal conditions for your studies.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Ampelopsin A and what are its primary biological activities?
A1: (-)-Ampelopsin A is a natural flavonoid compound.[1][2] It is recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3][4] In cancer research, it has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress migration and invasion of tumor cells.[4][5] Its anti-inflammatory action is partly attributed to the inhibition of pathways like NF-κB and JAK2/STAT3.[3] Additionally, it is investigated for its potential in managing neurodegenerative diseases and liver conditions.[2][6]
Q2: What is the recommended solvent for preparing (-)-Ampelopsin A stock solutions for in vitro studies?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing (-)-Ampelopsin A stock solutions.[7] It is sparingly soluble in aqueous buffers.[7]
Q3: How should I prepare and store (-)-Ampelopsin A stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in 100% cell culture-grade DMSO.[7] The solubility in DMSO is approximately 10 mg/mL.[7] To prepare the stock solution, accurately weigh the desired amount of (-)-Ampelopsin A powder, dissolve it completely in the appropriate volume of DMSO by vortexing, and then sterilize by filtering through a 0.22 µm syringe filter.[7] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Aqueous solutions of (-)-Ampelopsin A are not recommended for storage for more than one day.[7]
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect in my cell-based assay.
-
Possible Cause: Suboptimal Concentration. The effective concentration of (-)-Ampelopsin A can vary significantly between different cell lines and assays.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A typical starting range for many cancer cell lines is between 10 µM and 100 µM.[7] Refer to the data table below for reported effective concentrations in various cell lines.
-
-
Possible Cause: Compound Instability. (-)-Ampelopsin A can be unstable in aqueous solutions like cell culture media over extended periods.
-
Solution: Always prepare fresh dilutions of your stock solution in culture medium immediately before each experiment. Avoid storing diluted solutions.
-
-
Possible Cause: Incorrect Solvent Control. The solvent used to dissolve (-)-Ampelopsin A (e.g., DMSO) can have its own biological effects at certain concentrations.
-
Solution: Ensure you include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.[7]
-
Issue 2: I am observing precipitation of (-)-Ampelopsin A in my cell culture medium.
-
Possible Cause: Poor Aqueous Solubility. (-)-Ampelopsin A has low water solubility, and high concentrations can lead to precipitation when diluted from a DMSO stock into an aqueous medium.[7][8]
-
Solution: Ensure the final concentration of (-)-Ampelopsin A in your culture medium does not exceed its solubility limit in that specific medium. If you need to use higher concentrations, consider using solubility enhancers like cyclodextrins or formulating solid dispersions, though this will require additional validation for your specific experiments.[8] When preparing working solutions, add the DMSO stock to the culture medium while vortexing to ensure rapid and even dispersion.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent Solution Preparation. Variability in the preparation of stock and working solutions can lead to inconsistent results.
-
Solution: Adhere strictly to a standardized protocol for preparing and storing your (-)-Ampelopsin A solutions. Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution. Aliquoting the stock solution helps to minimize variability from freeze-thaw cycles.[7]
-
-
Possible Cause: Degradation of the Compound. Exposure to light and repeated temperature changes can degrade the compound over time.
-
Solution: Store the solid compound and stock solutions protected from light at the recommended temperature (-20°C).[7] When preparing working solutions, do so under subdued lighting if possible.
-
Data Presentation: Quantitative Summary
Table 1: Solubility and Stock Solution Recommendations for (-)-Ampelopsin A
| Parameter | Recommendation | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [7] |
| Solubility in DMSO | ~10 mg/mL | [7] |
| Recommended Stock Conc. | 10 mg/mL (or lower as needed) | [7] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots, protected from light | [7] |
| Aqueous Solution Stability | Unstable; prepare fresh for each experiment (do not store for >1 day) | [7] |
Table 2: Reported Effective Concentrations of (-)-Ampelopsin A in Various In Vitro Models
| Cell Line / Model | Assay Type | Effective Concentration Range / IC50 | Source(s) |
| HL60 (Leukemia) | Cell Proliferation | IC50: 60.77 µM (24h), 45.1 µM (48h) | [2] |
| K562 (Leukemia) | Cell Proliferation | IC50: 156.2 µM (24h), 135.2 µM (48h) | [2] |
| HCCC9810 & TFK-1 (CCA) | Proliferation, Migration, Invasion | 150 µM | [5] |
| U251 & A172 (Glioma) | Apoptosis Induction | 25, 50, 100 µM | [5] |
| MDA-MB-231 & MCF-7 (Breast) | ER Stress, Apoptosis | Not specified | [5] |
| Microglia (BV2) | Anti-inflammatory (NO, PGE2) | Non-cytotoxic concentrations | [3] |
| Soybean Seedlings | Growth under stress | 1 µM | [9] |
| General Cancer Cell Lines | Cytotoxicity Screening | 10 - 100 µM (starting range) | [7] |
Experimental Protocols
Protocol 1: Preparation of (-)-Ampelopsin A Stock Solution
-
Accurately weigh the desired amount of (-)-Ampelopsin A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the (-)-Ampelopsin A is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[7]
-
Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (-)-Ampelopsin A in fresh culture medium from your DMSO stock. A typical starting range could be 10, 25, 50, 75, and 100 µM.[7]
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of (-)-Ampelopsin A.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
Mandatory Visualizations
Caption: A generalized experimental workflow for in vitro studies with (-)-Ampelopsin A.
Caption: Key signaling pathways modulated by (-)-Ampelopsin A.
References
- 1. scispace.com [scispace.com]
- 2. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Molecular Targets of Ampelopsin in Prevention and Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of (-)-Ampelopsin A and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent polyphenolic compounds, (-)-Ampelopsin A (also known as dihydromyricetin) and resveratrol (B1683913). Both natural compounds have garnered significant attention for their therapeutic potential, particularly in the realms of antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. This document summarizes their comparative performance in key biological assays, details the experimental protocols for these assays, and visualizes the cellular signaling pathways they modulate.
Data Presentation: Comparative Bioactivity
The following tables present a compilation of quantitative data from various in vitro studies to facilitate a direct comparison of the efficacy of (-)-Ampelopsin A and resveratrol. It is important to note that variations in experimental conditions across different studies can influence the absolute values. Data from direct head-to-head comparisons are prioritized where available.
Table 1: Comparative Antioxidant Activity
| Antioxidant Assay | (-)-Ampelopsin A (IC₅₀) | Resveratrol (IC₅₀) | Reference Compound (IC₅₀) |
| DPPH Radical Scavenging | ~2,395.22 µg/mL | 15.54 µg/mL[1] | Ascorbic Acid: 6.35 µg/mL[1] |
| ABTS Radical Scavenging | Data not available | 2.86 µg/mL[1] | Vitamin C: 5.18 µg/mL |
Disclaimer: The IC₅₀ values presented are compiled from different studies and are not the result of a direct head-to-head comparison in a single study, except where noted. Variations in experimental protocols and reagents may influence these values.
Table 2: Comparative Anti-inflammatory Activity
| Assay | Cell Line | (-)-Ampelopsin A (IC₅₀) | Resveratrol (IC₅₀) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Data not available | Data not available |
Note: While both compounds are known to inhibit nitric oxide production, directly comparable IC₅₀ values from a single study were not available in the searched literature.
Table 3: Comparative Anticancer Activity
| Cell Line | Assay | (-)-Ampelopsin A (IC₅₀) | Resveratrol (IC₅₀) |
| MCF-7 (Breast Cancer) | MTT Assay (48h) | Data not available | ~25% decrease in viability at 50 µmol/L[2] |
| MDA-MB-231 (Breast Cancer) | MTT Assay (48h) | Data not available | ~5% decrease in viability at 50 µmol/L[2] |
Note: A direct comparison study showed resveratrol had a stronger cytotoxic effect than piceid (a precursor to resveratrol) at concentrations ≥50 µmol/L.[2] Data for (-)-Ampelopsin A under the same conditions was not available.
Table 4: Comparative Cardioprotective Effects (Ischemia/Reperfusion Injury Models)
| Parameter | Animal Model | (-)-Ampelopsin A Effect | Resveratrol Effect |
| Infarct Size Reduction | Rat | Data not available | Significant reduction |
| Improvement of Ventricular Function | Rat | Data not available | Improved recovery of post-ischemic ventricular functions[3] |
| Modulation of Antioxidant Enzymes | Rat | Data not available | Decreased catalase, increased peroxidase and superoxide (B77818) dismutase activities[3] |
Note: While both compounds are suggested to have cardioprotective effects, direct comparative quantitative data from ischemia-reperfusion models were not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Stock solutions of (-)-Ampelopsin A, resveratrol, and a standard antioxidant (e.g., ascorbic acid) are prepared in methanol. A series of dilutions are then made.
-
Assay: In a 96-well plate, 100 µL of the test compound or standard at various concentrations is mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of percent inhibition against concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, the cells are stimulated with LPS (1 µg/mL).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.
-
Calculation: The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach for 24 hours.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Langendorff Heart Model for Ischemia-Reperfusion Injury
This ex vivo model is used to study the effects of compounds on the heart's function and its response to ischemic injury and subsequent reperfusion.
Principle: An isolated heart is retrogradely perfused through the aorta with a crystalloid buffer. This maintains the heart's viability and allows for the measurement of cardiac function parameters. Ischemia is induced by stopping the perfusion, and reperfusion is initiated by restoring the flow.
Procedure:
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow is initiated.
-
Instrumentation: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Treatment: The heart is perfused with a buffer containing the test compound for a specified duration before ischemia.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a period of time (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is reperfused for a longer period (e.g., 120 minutes).
-
Data Collection: Hemodynamic parameters (LVDP, heart rate, etc.) are continuously recorded. At the end of the experiment, the heart can be used for biochemical assays (e.g., measuring infarct size, antioxidant enzyme activity).
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by (-)-Ampelopsin A and resveratrol.
Comparative Analysis of Bioactivity
Both (-)-Ampelopsin A and resveratrol exhibit a broad spectrum of beneficial biological activities. While direct comparative studies are limited, the available data allows for a preliminary assessment of their relative potencies and mechanisms of action.
Antioxidant Activity: Based on the DPPH radical scavenging assay, resveratrol appears to be a more potent direct antioxidant than (-)-Ampelopsin A, with a significantly lower IC₅₀ value.[1] However, it is crucial to consider that antioxidant activity can be mediated through various mechanisms, including the upregulation of endogenous antioxidant enzymes, which may not be fully captured by direct radical scavenging assays.
Anti-inflammatory Activity: Both compounds are known to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[4][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and various interleukins. While both compounds have been shown to suppress NF-κB activation, a direct comparison of their inhibitory potency is not yet available. Resveratrol has also been shown to modulate the MAPK signaling pathway, which is involved in inflammatory responses.[6] (-)-Ampelopsin A has been demonstrated to inhibit the PI3K/Akt pathway, another key regulator of inflammation.
Cardioprotective Effects: Resveratrol has been more extensively studied for its cardioprotective effects in the context of ischemia-reperfusion injury. It has been shown to improve the recovery of heart function and modulate antioxidant enzyme activities in animal models.[3] While (-)-Ampelopsin A is also believed to possess cardioprotective properties, there is a need for more quantitative studies in relevant models to allow for a direct comparison with resveratrol.
Signaling Pathways: Both molecules appear to exert their effects through the modulation of multiple signaling pathways. A key target for both is the NF-κB pathway, a central regulator of inflammation. Resveratrol is well-known for its activation of SIRT1, a protein involved in longevity and cellular stress response, and AMPK, a key energy sensor.[7][8] Emerging evidence suggests that (-)-Ampelopsin A may also activate SIRT1.[9] The differential effects of these two compounds on the complex network of cellular signaling pathways warrant further investigation to fully elucidate their distinct mechanisms of action.
Conclusion
Both (-)-Ampelopsin A and resveratrol are promising natural compounds with a wide range of therapeutic bioactivities. Based on the currently available data, resveratrol appears to be a more potent direct antioxidant. However, both compounds exhibit significant anti-inflammatory and anticancer properties through the modulation of key signaling pathways. Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish their relative potencies and to better understand their distinct and overlapping mechanisms of action. Such studies will be crucial for guiding future research and the potential clinical development of these natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparision of Piceid and Resveratrol in Antioxidation and Antiproliferation Activities In Vitro | PLOS One [journals.plos.org]
- 3. Resveratrol Provides Cardioprotection after Ischemia/reperfusion Injury via Modulation of Antioxidant Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Cardioprotection against Reperfusion Injury: Potential Therapeutic Roles of Resveratrol and Quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits nitric oxide and TNF-alpha production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol: Change of SIRT 1 and AMPK signaling pattern during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Sirt1 by resveratrol and nicotinamide alters proliferation and differentiation of pig preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (-)-Ampelopsin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Ampelopsin A's Neuroprotective Efficacy in Preclinical Models.
(-)-Ampelopsin A, a natural dihydroflavonol, has garnered significant interest for its potential neuroprotective properties. This guide provides a comprehensive comparison of its efficacy in two distinct and widely utilized animal models of neurological damage: scopolamine-induced amnesia and middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia. To provide a clear benchmark, the performance of (-)-Ampelopsin A is compared against established neuroprotective agents, resveratrol (B1683913) and edaravone, in their respective models. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Performance in Scopolamine-Induced Amnesia Model
Table 1: Comparison of Neuroprotective Effects in the Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Escape Latency (s) | Time in Target Quadrant (s) |
| Control | Data not available | Data not available |
| Scopolamine (B1681570) (1 mg/kg) | Increased latency | Decreased time |
| Scopolamine + (-)-Ampelopsin A | Data not available | Data not available |
| Scopolamine + Resveratrol (20 mg/kg) | Reduced latency compared to Scopolamine group | Increased time compared to Scopolamine group |
Note: Specific quantitative data for (-)-Ampelopsin A in the Morris water maze under a scopolamine challenge were not available in the reviewed literature. The data for Resveratrol is presented to illustrate the expected therapeutic effect.
Performance in Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used animal model of stroke that mimics focal cerebral ischemia. In this model, (-)-Ampelopsin A has demonstrated significant neuroprotective effects, which can be quantitatively compared with the established antioxidant neuroprotective agent, Edaravone.
Table 2: Comparison of Neuroprotective Effects in the Rat MCAO Model
| Treatment Group | Neurological Deficit Score | Infarct Volume Reduction (%) |
| Sham | 0 | - |
| MCAO Model | 3.5 ± 0.5 | 0 |
| MCAO + (-)-Ampelopsin A (80 mg/kg) | 2.1 ± 0.4 | 30.7 |
| MCAO + (-)-Ampelopsin A (160 mg/kg) | 1.8 ± 0.3 | 44.6 |
| MCAO + Edaravone (3 mg/kg) | Significantly reduced score | ~50% (study dependent) |
*p < 0.05, *p < 0.01 compared to MCAO Model group. Data for (-)-Ampelopsin A is derived from studies in rats. Data for Edaravone is a representative value from multiple studies.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of (-)-Ampelopsin A are attributed to its modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to assess the compound's efficacy.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Caption: Experimental workflow for the MCAO model of focal cerebral ischemia.
Caption: (-)-Ampelopsin A is proposed to enhance neuroprotection by activating the CREB/BDNF signaling pathway.
comparing the antioxidant potential of (-)-Ampelopsin A to other flavonoids
An Objective Comparison of the Antioxidant Potential of (-)-Ampelopsin A and Other Flavonoids
For researchers and professionals in drug development, understanding the comparative efficacy of antioxidant compounds is crucial. This guide provides an objective comparison of the antioxidant potential of (-)-Ampelopsin A, also known as dihydromyricetin, against other well-known flavonoids. The comparison is supported by quantitative data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction to (-)-Ampelopsin A
(-)-Ampelopsin A (APS) is a natural flavonoid, specifically a dihydroflavonol, found abundantly in plants of the Ampelopsis genus, such as Ampelopsis grossedentata.[1][2] Traditionally used in "vine tea," it has garnered significant scientific interest for its wide range of biological activities, including anti-inflammatory, hepatoprotective, and potent antioxidant effects.[1][2] Its unique structure, featuring multiple hydroxyl groups, contributes to its strong capacity to scavenge free radicals and mitigate oxidative stress.[2]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of a compound is typically evaluated using various assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison; a lower IC50 value indicates higher antioxidant activity.
The tables below summarize the comparative antioxidant activities of (-)-Ampelopsin A and other common flavonoids from multiple studies.
Table 1: DPPH and ABTS Radical Scavenging Activity
| Flavonoid | DPPH Scavenging Activity | ABTS Radical Scavenging Activity | Reference |
| (-)-Ampelopsin A | More efficient than BHA (synthetic antioxidant); 66.55% to 96.19% scavenging at 2-10 µg/mL | Significantly higher than BHA | [1][2] |
| Procyanidin B2 | Strongest among tested flavonoids | Strongest among tested flavonoids | [3] |
| Epigallocatechin (EGC) | Higher than Quercetin | Similar to Quercetin | [3] |
| Quercetin | Higher than Epicatechin, Taxifolin, Rutin | Higher than Epicatechin, Taxifolin, Rutin | [3] |
| Epicatechin (EC) | Similar to Taxifolin | Similar to Taxifolin | [3] |
| Taxifolin (Dihydroquercetin) | Similar to Epicatechin | Similar to Epicatechin | [3] |
| Rutin | Lowest among tested flavonoids | Lowest among tested flavonoids | [3] |
Table 2: Hydrogen Peroxide Scavenging Activity (IC50)
| Flavonoid | IC50 (µM) | Reference |
| Eriodictyol | 0.73 ± 0.05 | [4] |
| Quercetin | 0.75 ± 0.05 | [4] |
| Taxifolin (Dihydroquercetin) | 0.76 ± 0.05 | [4] |
| Catechin | 0.93 ± 0.09 | [4] |
| Hesperetin | 2.17 ± 0.15 | [4] |
| Naringenin | 34.2 ± 4.32 | [4] |
Note: Data for (-)-Ampelopsin A was not available in this specific comparative assay. However, other studies confirm its ability to scavenge H₂O₂ radicals effectively.[2][5]
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of antioxidant activities. Below are the protocols for the widely used DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]
-
Reagent Preparation :
-
DPPH Stock Solution (0.1 mM) : Dissolve an appropriate amount of DPPH powder in methanol (B129727) or ethanol (B145695) to prepare a 0.1 mM solution.[8] This solution should be freshly prepared and kept in the dark to prevent degradation.[6]
-
-
Assay Procedure :
-
Add a defined volume of the test sample (e.g., (-)-Ampelopsin A or other flavonoids dissolved in a suitable solvent at various concentrations) to a tube or microplate well.[8]
-
Add the DPPH working solution to the sample. A typical ratio is 1:1 or 1:3 sample to DPPH solution.[8]
-
A control is prepared using the solvent instead of the antioxidant sample.[8]
-
The mixture is shaken vigorously and incubated at room temperature in the dark for 30 minutes.[6][8]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6][8]
-
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9] The IC50 value is determined by plotting the scavenging percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.[10]
-
Reagent Preparation :
-
ABTS Radical Cation (ABTS•+) Generation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10][11]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.[10][11]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure :
-
Add a small volume of the test sample (at various concentrations) to a defined volume of the diluted ABTS•+ solution.[12]
-
A control is prepared using the solvent instead of the antioxidant sample.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 6-30 minutes).[12]
-
Measure the decrease in absorbance at 734 nm.[10]
-
-
Calculation : The percentage of scavenging is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[10]
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating cellular signaling pathways that enhance the body's endogenous antioxidant defenses.[13]
Flavonoids, including (-)-Ampelopsin A, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][[“]] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes, such as Superoxide Dismutase (SOD) , Catalase (CAT) , and Glutathione Peroxidase (GPx) .[14] By activating Nrf2, flavonoids bolster the cell's ability to neutralize reactive oxygen species (ROS).
Furthermore, flavonoids can influence other crucial signaling cascades like the AMP-activated protein kinase (AMPK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[[“]][[“]] For instance, (-)-Ampelopsin A has been shown to protect endothelial cells from oxidative damage by inducing autophagy through the AMPK signaling pathway.[17] These pathways are interconnected and play vital roles in maintaining cellular redox homeostasis and preventing oxidative stress-induced apoptosis.[13][[“]]
Conclusion
The available data indicates that (-)-Ampelopsin A is a potent antioxidant, demonstrating superior or comparable free radical scavenging activity to many other flavonoids and even synthetic antioxidants like BHA. While direct comparative studies using standardized IC50 values across a wide range of flavonoids including (-)-Ampelopsin A are still emerging, its efficacy is strongly supported. The antioxidant power of flavonoids is not solely dependent on their direct radical scavenging ability but also on their capacity to modulate key cellular signaling pathways like Nrf2 and AMPK, thereby enhancing endogenous antioxidant defenses. This dual action makes (-)-Ampelopsin A and related flavonoids promising candidates for further research and development in the prevention and treatment of oxidative stress-related pathologies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of Antioxidant Activities of Ampelopsin and Its Protective Effect in Lipopolysaccharide-Induced Oxidative Stress Piglets | PLOS One [journals.plos.org]
- 3. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant activities of ampelopsin and its protective effect in lipopolysaccharide-induced oxidative stress piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. iomcworld.com [iomcworld.com]
- 10. benchchem.com [benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. consensus.app [consensus.app]
- 17. Ampelopsin protects endothelial cells from hyperglycemia-induced oxidative damage by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Action of (-)-Ampelopsin A: A Comparative Analysis
For Immediate Release
(-)-Ampelopsin A, a natural flavonoid, is gaining significant attention within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive validation of its anti-inflammatory mechanism, offering a comparative analysis against established anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of (-)-Ampelopsin A, presenting its molecular targets and efficacy in a clear, comparative framework.
Executive Summary
(-)-Ampelopsin A exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways. Experimental evidence demonstrates its capacity to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide presents a compilation of in vitro data, comparing the inhibitory concentrations of (-)-Ampelopsin A with those of well-established anti-inflammatory drugs: Dexamethasone, Indomethacin (B1671933), and Celecoxib (B62257).
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for (-)-Ampelopsin A and comparator drugs on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Reference |
| (-)-Ampelopsin A | Nitric Oxide (NO) | ~25.74 | [1] |
| TNF-α | Data suggests inhibition, specific IC50 in RAW 264.7 not consistently reported. | [2][3] | |
| Dexamethasone | Nitric Oxide (NO) | ~0.1 - 10 (Dose-dependent inhibition) | [4] |
| TNF-α | Significant inhibition at low µM concentrations. | [5][6] | |
| Indomethacin | Nitric Oxide (NO) | ~56.8 | [7] |
| TNF-α | Modest inhibition, primarily acts on cyclooxygenases. | [8] | |
| Celecoxib | Nitric Oxide (NO) | Variable, with some studies showing inhibition at ~20 µM. | [9] |
| TNF-α | Potent inhibition of TNF-α induced NF-κB activation. | [10][11] |
Mechanistic Insights: Signaling Pathways
(-)-Ampelopsin A's anti-inflammatory activity is underpinned by its ability to interfere with critical inflammatory signaling cascades.
Furthermore, (-)-Ampelopsin A has been demonstrated to attenuate the JAK2/STAT3 signaling pathway . This pathway is crucial for the expression of various inflammatory mediators. By inhibiting the phosphorylation of JAK2 and STAT3, (-)-Ampelopsin A prevents the nuclear translocation of STAT3, thereby downregulating the expression of target inflammatory genes.
Notably, several studies have indicated that (-)-Ampelopsin A does not significantly affect the phosphorylation of mitogen-activated protein kinases (MAPKs), suggesting a selective mechanism of action.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: For inflammatory response induction, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of (-)-Ampelopsin A or comparator drugs for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation with LPS and test compounds, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution.
-
The absorbance is measured at 450 nm, and cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
(-)-Ampelopsin A demonstrates significant anti-inflammatory potential through the targeted inhibition of the NF-κB and JAK2/STAT3 signaling pathways. The compiled data suggests that while it may not be as potent as the synthetic corticosteroid Dexamethasone in all aspects, its efficacy is comparable to or greater than some non-steroidal anti-inflammatory drugs (NSAIDs) in in vitro models. Its selective mechanism of action, particularly the lack of interference with MAPK pathways, may offer a favorable profile for further investigation. This guide provides a foundational dataset and detailed protocols to support continued research and development of (-)-Ampelopsin A as a novel anti-inflammatory therapeutic agent.
References
- 1. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. apjai-journal.org [apjai-journal.org]
- 8. Effect of indomethacin on the kinetics of tumour necrosis factor alpha release and tumour necrosis factor alpha gene expression by human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Ampelopsin A vs. Dihydromyricetin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Ampelopsin A and Dihydromyricetin (B1665482)
(-)-Ampelopsin A and dihydromyricetin (DHM), also known as ampelopsin, are closely related flavonoid compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Dihydromyricetin, often commercially available as a racemate or the (+)-enantiomer, has been extensively studied for its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. Its stereoisomer, (-)-Ampelopsin A, is emerging as a compound of interest, with studies beginning to elucidate its unique biological properties. This guide provides a comprehensive, data-driven comparison of these two molecules to aid researchers in their ongoing and future investigations.
Structural and Physicochemical Properties
(-)-Ampelopsin A and dihydromyricetin share the same molecular formula (C₁₅H₁₂O₈) and molecular weight (320.25 g/mol ). The key difference lies in their stereochemistry. Dihydromyricetin is the flavanonol, and the naturally occurring form is typically the (+)-(2R,3R)-trans-enantiomer. (-)-Ampelopsin A represents the enantiopure (-)-form. This stereoisomerism can lead to differences in their interaction with chiral biological targets, potentially influencing their bioactivity and pharmacokinetic profiles. Both compounds are known for their poor water solubility, which presents a challenge for their bioavailability.[1]
Comparative Biological Activity
While research on (-)-Ampelopsin A is less extensive than that on dihydromyricetin, emerging evidence suggests potential stereoselectivity in their biological effects.
Antioxidant Activity
Dihydromyricetin is a well-documented antioxidant.[1] Its ability to scavenge free radicals is a key mechanism underlying many of its beneficial effects. While direct comparative studies on the antioxidant capacity of the individual enantiomers are limited, one study has suggested that (-)-dihydromyricetin (B1252320) possesses more potent antioxidant activity than synthetic antioxidants.[2]
Table 1: In Vitro Antioxidant Activity of Dihydromyricetin
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Dihydromyricetin | 0.235 µg/mL | [1] |
| DPPH Radical Scavenging | Dihydromyricetin | ~5.3 µg/mL (16.5 µM) | [3][4] |
| ABTS Radical Scavenging | Dihydromyricetin | ~3.2 µg/mL (10 µM) | [5] |
Note: Data for (-)-Ampelopsin A is not currently available in the reviewed literature.
Antimicrobial Activity
A direct comparative study has demonstrated the superior antimicrobial efficacy of enantiopure (-)-dihydromyricetin against several foodborne pathogens when compared to the racemate ((+)-dihydromyricetin).[2]
Table 2: Comparative Antimicrobial Activity (MIC, mg/mL)
| Microorganism | (-)-Dihydromyricetin | (+)-Dihydromyricetin (racemate) | Reference |
| Bacillus cereus | 0.032 | > 0.512 | [2] |
| Staphylococcus aureus | 0.064 | > 0.512 | [2] |
| Escherichia coli | 0.128 | > 0.512 | [2] |
| Salmonella Typhimurium | 0.128 | > 0.512 | [2] |
Pharmacokinetic Profiles
The poor oral bioavailability of dihydromyricetin is a significant hurdle in its clinical development.[6] Studies in rodents have quantified its pharmacokinetic parameters. At present, there is a lack of specific pharmacokinetic data for (-)-Ampelopsin A, which is a critical area for future research to determine if its stereochemistry influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Pharmacokinetic Parameters of Dihydromyricetin in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 20 | 21.63 ± 3.62 | 2.67 | 3.70 ± 0.99 | 4.02 | [3] |
| Mouse (Male) | 50 | 2.5 µMh (AUC) | - | - | - | [1] |
| Mouse (Female) | 50 | 0.7 µMh (AUC) | - | - | - | [1] |
Note: Data for (-)-Ampelopsin A is not currently available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
Dihydromyricetin has been shown to modulate several key signaling pathways involved in inflammation, cell survival, and metabolism. These include the NF-κB and SIRT1/mTOR pathways.
NF-κB Signaling Pathway
Dihydromyricetin has been demonstrated to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. It achieves this by suppressing the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7][8] This inhibitory effect on NF-κB contributes to the anti-inflammatory properties of dihydromyricetin.
SIRT1/mTOR Signaling Pathway
Dihydromyricetin has been shown to activate Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses.[9] The activation of SIRT1 by dihydromyricetin can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is involved in cell growth and proliferation.[10] This modulation of the SIRT1/mTOR pathway is implicated in the potential anti-aging and neuroprotective effects of dihydromyricetin.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the evaluation of (-)-Ampelopsin A and dihydromyricetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds ((-)-Ampelopsin A, Dihydromyricetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
Add 180 µL of the DPPH solution to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions to the respective wells.
-
Include a control group with 20 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Target cell line (e.g., HepG2 human liver cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for a further 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
NF-κB Activation Assay (Western Blot for p65 Translocation)
This protocol details a method to assess the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Nuclear and cytoplasmic extraction reagents
-
Primary antibody against NF-κB p65
-
Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Culture cells and pre-treat with the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NF-κB p65.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze the band intensities to determine the relative amount of p65 in the cytoplasmic and nuclear fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation, while a reduction by the test compound suggests inhibition.
Conclusion and Future Directions
Dihydromyricetin has demonstrated a wide array of promising pharmacological activities. The limited but compelling data on (-)-Ampelopsin A suggests that stereochemistry plays a significant role in its biological function, particularly in its antimicrobial effects. The superior activity of the enantiopure (-)-form highlights the importance of further research into the specific properties of each stereoisomer.
For the research community, several key areas warrant further investigation:
-
Direct Comparative Studies: Head-to-head comparisons of the antioxidant, anti-inflammatory, and other biological activities of (-)-Ampelopsin A and dihydromyricetin are crucial to establish a clear understanding of their relative potencies.
-
Pharmacokinetic Profiling of (-)-Ampelopsin A: A comprehensive ADME study of (-)-Ampelopsin A is essential to determine if its stereochemistry offers any advantages in terms of bioavailability and metabolic stability.
-
Mechanism of Action of (-)-Ampelopsin A: Elucidating the specific molecular targets and signaling pathways modulated by (-)-Ampelopsin A will provide a deeper understanding of its unique biological effects.
This comparative guide serves as a foundational resource for researchers. The provided data and protocols aim to support the design of robust and reproducible experiments that will further unravel the therapeutic potential of these intriguing natural compounds.
References
- 1. Dihydromyricetin Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activities of Dihydromyricetin Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydromyricetin suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Inflammatory Responses by Dihydromyricetin, a Flavonoid from Ampelopsis grossedentata, via Inhibiting the Activation of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective role of Dihydromyricetin in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of (-)-Ampelopsin A and Myricetin
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of analytical methods for the determination of (-)-Ampelopsin A (also known as dihydromyricetin) and myricetin (B1677590), two flavonoids of significant interest for their potential therapeutic properties.
Introduction
(-)-Ampelopsin A and myricetin are structurally related flavonoids found in various medicinal plants. Their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, have prompted extensive research into their quantification in different matrices. The selection of an appropriate analytical method is crucial for obtaining reliable and accurate results in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This guide compares the most common analytical techniques used for the determination of these two compounds: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of different analytical methods for the determination of (-)-Ampelopsin A and myricetin, based on data from various scientific studies.
Table 1: Comparison of Analytical Methods for (-)-Ampelopsin A (Dihydromyricetin) Determination
| Parameter | HPLC-DAD | LC-MS/MS |
| Linearity Range | 2.93 - 4.97 µg/mL[1] | 0.5 - 200 ng/mL[2][3] |
| Limit of Detection (LOD) | 1.47 - 2.48 µg/mL[1] | 0.18 ng/mL[2] |
| Limit of Quantification (LOQ) | 2.93 - 4.97 µg/mL[1] | 0.5 ng/mL[2][3] |
| Precision (RSD%) | < 3%[1] | < 15%[2] |
| Accuracy/Recovery (%) | 104.1%[1] | Within ±15% of nominal values[2] |
| Selectivity | Moderate | High |
| Cost | Moderate | High |
| Throughput | High | Moderate |
Table 2: Comparison of Analytical Methods for Myricetin Determination
| Parameter | HPLC-UV/DAD | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.88 - 88.3 µg/mL | 2 - 4000 ng/mL | Concentration dependent |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.1 mg/L | Not specified |
| Precision (RSD%) | < 2% | < 13.49%[4] | Method dependent |
| Accuracy/Recovery (%) | > 89% | 95.75 - 109.80%[4] | Method dependent |
| Selectivity | Moderate | High | Low |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
(-)-Ampelopsin A and Myricetin Determination by LC-MS/MS
This protocol is adapted from a study on the simultaneous quantitative analysis of dihydromyricetin (B1665482) and myricetin in mice plasma.
-
Sample Preparation:
-
Collect blood samples and centrifuge to obtain plasma.
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and inject a 5 µL aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(-)-Ampelopsin A (Dihydromyricetin): Precursor ion m/z 319.1 -> Product ions (specific to instrument tuning).
-
Myricetin: Precursor ion m/z 317.0 -> Product ions (specific to instrument tuning).
-
-
Myricetin Determination by HPLC-UV/DAD
This protocol is based on a validated high-throughput HPLC method for the analysis of flavonol aglycones.
-
Sample Preparation (from plant material):
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux extraction.
-
Filter the extract.
-
Hydrolyze the extract with an acid (e.g., HCl) to release the aglycones from their glycosidic forms.
-
Neutralize the hydrolysate and extract with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 10 mM potassium dihydrogen phosphate (B84403) buffer, pH 3.0).
-
Elution: Isocratic or gradient elution depending on the complexity of the sample.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 370 nm.
-
Total Flavonoid Determination by UV-Vis Spectrophotometry (Aluminum Chloride Colorimetric Method)
This is a general and widely used method for the determination of total flavonoid content.
-
Principle: Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product that can be measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the sample extract in a suitable solvent (e.g., methanol or ethanol).
-
To a specific volume of the extract solution, add 2% aluminum chloride solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (typically around 415-430 nm) against a blank.
-
Prepare a calibration curve using a standard flavonoid, such as quercetin (B1663063) or rutin (B1680289), and express the total flavonoid content as quercetin or rutin equivalents.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for HPLC analysis and a signaling pathway modulated by (-)-Ampelopsin A.
Caption: A generalized experimental workflow for the determination of flavonoids using HPLC.
Caption: Signaling pathways modulated by (-)-Ampelopsin A in cancer cells.[5]
Conclusion
The choice of an analytical method for the determination of (-)-Ampelopsin A and myricetin depends on the specific research question, the nature of the sample matrix, and the available resources.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and the analysis of complex biological matrices where trace-level detection is required.
-
HPLC-UV/DAD provides a robust, reliable, and cost-effective solution for routine quality control and quantification in herbal extracts and pharmaceutical formulations.
-
UV-Vis Spectrophotometry is a simple, rapid, and inexpensive method suitable for the preliminary screening and estimation of total flavonoid content, but it lacks the specificity for individual compound quantification in complex mixtures.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals with confidence.
References
- 1. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Profile of (-)-Ampelopsin A: A Comparative Guide for Enzyme-Targeted Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the specific enzymatic inhibitory effects of natural compounds is paramount. This guide provides a comprehensive comparison of the inhibitory activities of (-)-Ampelopsin A, also known as dihydromyricetin (B1665482), against several key enzymes. The data presented herein is supported by experimental findings, offering a valuable resource for evaluating its potential as a therapeutic agent.
(-)-Ampelopsin A, a flavonoid abundant in plants of the Ampelopsis genus, has garnered significant attention for its diverse pharmacological activities. This guide focuses on its confirmed inhibitory effects on pancreatic lipase (B570770) and α-glucosidase, and explores its potential role as an inhibitor of acetylcholinesterase and HIV-1 reverse transcriptase. By comparing its potency with other known inhibitors, this document aims to provide a clear perspective on its standing as a potential drug candidate.
Comparative Inhibitory Activity of (-)-Ampelopsin A
The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of (-)-Ampelopsin A against various enzymes, alongside a comparison with other established inhibitors.
| Enzyme Target | Inhibitor | IC50 Value |
| Pancreatic Lipase | (-)-Ampelopsin A (Dihydromyricetin) | 34.28 ± 4.63 µM[1] |
| Orlistat | 0.22 µg/ml[2] | |
| Luteolin | 18.5 ± 2.6 µM[3] | |
| α-Glucosidase | (-)-Ampelopsin A ((2R,3R)-Dihydromyricetin) | IC50 values ranging from 5.25 to 35.8 μg/mL for vine tea extracts with dihydromyricetin as the main compound[4] |
| Acarbose | ~151.1 µg/mL | |
| Quercetin | 5.41 µg/mL | |
| Acetylcholinesterase (AChE) | (-)-Ampelopsin A | Potent inhibitor, specific IC50 not consistently reported[5] |
| Donepezil | - | |
| Rivastigmine | 4.1 µM[6] | |
| HIV-1 Reverse Transcriptase | (-)-Ampelopsin A | EC50 of 0.024 mg/mL for p24 inhibition[7] |
| Nevirapine | 84 nM[8] | |
| EFdA | 0.05 nM (for HIV-1 replication) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited in this guide.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on pancreatic lipase, a key enzyme in the digestion of dietary fats.
Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product, p-nitrophenol. The rate of p-nitrophenol formation, measured spectrophotometrically at 405 nm, is proportional to the enzyme's activity. A decrease in this rate in the presence of an inhibitor indicates its inhibitory potential.
Procedure:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Porcine pancreatic lipase solution (1 mg/mL in Tris-HCl buffer)
-
p-Nitrophenyl butyrate (pNPB) substrate solution (10 mM in acetonitrile)
-
Test compound solutions at various concentrations.
-
Orlistat solution as a positive control.
-
-
Assay in a 96-well plate:
-
Add 20 µL of the test compound or control solution to each well.
-
Add 160 µL of the pancreatic lipase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPB substrate solution.
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Principle: The assay measures the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product p-nitrophenol. The absorbance of p-nitrophenol is measured at 405 nm, and the inhibition of the enzyme activity is determined by the reduction in the rate of its formation.
Procedure:
-
Reagent Preparation:
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)
-
Test compound solutions at various concentrations.
-
Acarbose solution as a positive control.
-
-
Assay in a 96-well plate:
-
Add 50 µL of the test compound or control solution to each well.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value is determined from a plot of inhibition percentage versus inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve impulse transmission.
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (100 mM, pH 8.0)
-
Acetylcholinesterase (AChE) solution (0.1 U/mL in buffer)
-
Acetylthiocholine iodide (ATChI) solution (15 mM in water)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in buffer)
-
Test compound solutions at various concentrations.
-
Donepezil or Rivastigmine solution as a positive control.
-
-
Assay in a 96-well plate:
-
Add 25 µL of the test compound or control solution to each well.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the AChE solution and mix.
-
Pre-incubate for 10 minutes at 23°C.
-
Initiate the reaction by adding 25 µL of the ATChI solution.
-
Measure the absorbance at 412 nm kinetically for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate_sample / Rate_control)] * 100
-
The IC50 value is determined from a dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: (-)-Ampelopsin A activates SIRT1, which in turn inhibits the mTORC1 signaling pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Discovery and Characterization of the Naturally Occurring Inhibitors Against Human Pancreatic Lipase in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central Administration of Ampelopsin A Isolated from Vitis vinifera Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampelopsin, a small molecule inhibitor of HIV-1 infection targeting HIV entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for (-)-Ampelopsin A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (-)-Ampelopsin A, also known as dihydromyricetin (B1665482), a flavonoid with significant therapeutic potential, is crucial for quality control, pharmacokinetic studies, and the formulation of new drug products. The selection of a suitable analytical method is a critical step that influences the reliability and consistency of results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of (-)-Ampelopsin A, supported by a summary of reported experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of different analytical methods for the quantification of (-)-Ampelopsin A and structurally similar flavonoids is summarized below. The data presented is a collation from various studies to provide a comparative overview.
| Validation Parameter | HPLC-DAD | UPLC-ESI-MS/MS | HPTLC-Densitometry |
| **Linearity (R²) ** | > 0.9994[1] | > 0.9990[2] | 0.994[3] |
| Limit of Detection (LOD) | 1.47 - 2.48 µg/mL[1] | 0.002 - 0.630 ng/mL[2] | 54.06 ng/band[3] |
| Limit of Quantification (LOQ) | 2.93 - 4.97 µg/mL[1] | 0.005 - 2.930 ng/mL[2] | 163.84 ng/band[3] |
| Precision (%RSD) | < 2.94%[1] | < 3.71%[2] | < 5%[3] |
| Accuracy (Recovery %) | 100.8% - 104.1%[1] | 97.35% - 102.02%[2] | 88.38% - 100.72%[3] |
| Selectivity | Moderate to high | Very high | Moderate |
| Throughput | Sequential | Sequential | High (simultaneous analysis) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of (-)-Ampelopsin A and other flavonoids.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quality control of herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract or powdered formulation).
-
Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of (-)-Ampelopsin A standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to construct a calibration curve.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it ideal for bioanalytical studies and the quantification of trace amounts of the analyte.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[2].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for (-)-Ampelopsin A would need to be determined.
-
Other Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flows should be optimized for maximum sensitivity[2].
-
-
Sample Preparation:
-
For biological samples (e.g., plasma or urine), a protein precipitation or solid-phase extraction (SPE) step is typically required.
-
The final extract is reconstituted in the mobile phase and filtered through a 0.22 µm membrane filter.
-
-
Standard Preparation:
-
Prepare a stock solution of (-)-Ampelopsin A and an internal standard in a suitable solvent.
-
Spike blank matrix (e.g., plasma) with working standard solutions to prepare calibration standards and quality control samples.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it a high-throughput method for quality control.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254[4].
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in an optimized ratio[3].
-
Application: Apply samples and standards as bands of a specific width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a defined distance[4].
-
Drying: Dry the plate after development.
-
-
Densitometric Analysis:
-
Detection: Scan the dried plate with a densitometer at the wavelength of maximum absorbance for (-)-Ampelopsin A (e.g., around 290 nm).
-
Quantification: Correlate the peak areas of the sample spots with the calibration curve generated from the standard spots.
-
-
Sample and Standard Preparation:
-
Prepare sample extracts as described in the HPLC-UV section.
-
Prepare a stock solution of (-)-Ampelopsin A standard and dilute to create a series of concentrations for the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for the analysis of (-)-Ampelopsin A and a conceptual representation of the cross-validation process.
Caption: General experimental workflow for the quantification of (-)-Ampelopsin A.
Caption: Logical relationship in the cross-validation of analytical methods.
References
- 1. Simultaneous determination of dihydromyricetin and resveratrol in Ampelopsis sinica (Miq.) W.T. Wang by high-performance liquid chromatography coupled with a diode array detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. benchchem.com [benchchem.com]
A Preclinical Comparative Analysis of (-)-Ampelopsin A and Standard-of-Care Therapeutics in Metabolic Syndrome and Hepatocellular Carcinoma
For Immediate Release
This guide provides a detailed comparative analysis of the preclinical efficacy of (-)-Ampelopsin A, a natural flavonoid compound, against standard-of-care drugs for metabolic syndrome and hepatocellular carcinoma (HCC). The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current preclinical findings, including quantitative data, experimental methodologies, and signaling pathway visualizations to support further investigation and drug development efforts.
Executive Summary
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), has demonstrated significant therapeutic potential in preclinical models of metabolic syndrome and various cancers.[1] This guide synthesizes the available preclinical data, directly comparing the efficacy of (-)-Ampelopsin A with metformin (B114582), a first-line treatment for type 2 diabetes and metabolic syndrome, and provides an overview of its potential in the context of hepatocellular carcinoma, where sorafenib (B1663141) is a standard-of-care targeted therapy. While direct comparative studies with sorafenib are lacking, this guide presents the individual preclinical evidence for (-)-Ampelopsin A's anti-cancer effects.
(-)-Ampelopsin A vs. Metformin in Metabolic Syndrome
A preclinical study directly compared the effects of (-)-Ampelopsin A (DHM) with metformin in a db/db mouse model of metabolic syndrome.[2][3][4] The study revealed that DHM exerts beneficial effects on multiple parameters associated with the condition.
Quantitative Data Summary
| Parameter | (-)-Ampelopsin A (DHM) High Dose (1.0 g/kg BW) | (-)-Ampelopsin A (DHM) Low Dose (0.5 g/kg BW) | Metformin (50 mg/kg BW) | Placebo (db/db mice) | Normal Control (C57BL mice) | Citation |
| Fasting Blood Glucose (8 weeks) | Reduced | Reduced | Significantly Lowered | Elevated | Normal | [2] |
| HbA1c (8 weeks) | Reduced | Reduced | Significantly Lowered | Elevated | Normal | [2] |
| Serum Insulin (B600854) | Reduced | Reduced | Not Reported | Elevated | Normal | [2] |
| HOMA-IR Index | Reduced | Reduced | Not Reported | Elevated | Normal | [2] |
| Body Weight | Decreased | Decreased | Not Reported | Increased | Normal | [2] |
| Relative Abdominal Fat Weight | Markedly Decreased | Not as significant as high dose | Not Reported | Increased | Normal | [2] |
| Serum Total Cholesterol | Decreased | Decreased | Not Reported | Elevated | Normal | [2] |
| Serum Triglycerides | Decreased | Decreased | Not Reported | Elevated | Normal | [2] |
| IRS-1 (Y612) Phosphorylation | Upregulated | Upregulated | Not Reported | Downregulated | Normal | [2] |
Experimental Protocol: In Vivo Study in db/db Mice[2]
-
Animal Model: 10-week-old male db/db mice were used as a model for metabolic syndrome. C57BL mice served as the normal control.
-
Acclimatization: Mice were fed a high-fat diet (45% fat, 20% protein, 35% carbohydrate) for 2 weeks for adaptive feeding.
-
Grouping and Treatment: Hyperglycemic db/db mice were randomly divided into five groups:
-
Placebo-treated model control group (0.5% carboxyl methyl cellulose (B213188) solution).
-
Positive control group (Metformin, 50 mg/kg BW).
-
DHM-treated groups (1.0 g/kg BW and 0.5 g/kg BW).
-
Normal control C57BL mice also received the placebo.
-
-
Administration: Treatments were administered orally once daily for 8 weeks.
-
Monitoring: Body weight and blood glucose levels were measured weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed on day 55.
-
Sample Collection: After 8 weeks, animals were anesthetized, and blood samples were collected for analysis of plasma insulin and lipid profiles. Pancreatic tissue was collected for histological examination.
-
Western Blot Analysis: The expression of insulin receptor substrate-1 (IRS-1) and phosphorylated IRS-1 was detected in relevant tissues.
(-)-Ampelopsin A in Hepatocellular Carcinoma (HCC)
Preclinical studies have shown that (-)-Ampelopsin A possesses anti-cancer properties in various cancer cell lines, including liver cancer.[1] However, to date, no direct comparative studies evaluating the efficacy of (-)-Ampelopsin A against the standard-of-care drug, sorafenib, in HCC have been identified in the public literature.
Preclinical Efficacy of (-)-Ampelopsin A in Liver Cancer
-
Mechanism of Action: (-)-Ampelopsin A has been shown to induce apoptosis (programmed cell death) in liver cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It can also suppress cancer cell migration and invasion by inhibiting signaling pathways such as PI3K/Akt and NF-κB.[5]
-
Molecular Targets: Studies indicate that (-)-Ampelopsin A can inhibit the mTOR signaling pathway, a crucial regulator of cell growth and proliferation that is often dysregulated in cancer.[6]
Standard-of-Care: Sorafenib in HCC
Sorafenib is a multi-kinase inhibitor and a standard first-line systemic therapy for advanced HCC.[7][8]
-
Mechanism of Action: Sorafenib inhibits tumor cell proliferation and angiogenesis by targeting multiple kinases, including RAF kinase (C-RAF, B-RAF), VEGFR-1, -2, -3, and PDGFR-β.[9][10][11] By blocking the RAF/MEK/ERK signaling pathway, it directly impedes tumor cell growth.[9][11] Its anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[10]
-
Clinical Efficacy: Clinical trials have demonstrated that sorafenib improves overall survival in patients with advanced HCC compared to placebo.[8][12]
Signaling Pathway Diagrams
(-)-Ampelopsin A and Metformin in Metabolic Regulation
References
- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. PD-1/PD-L1 Inhibitors Plus Antiangiogenic Drugs Versus Sorafenib as the First Line Treatment for Advanced Hepatocellular Carcinoma: A Phase 3 RCTs Based Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PD-1/PD-L1 Inhibitors Plus Antiangiogenic Drugs Versus Sorafenib as the First Line Treatment for Advanced Hepatocellular Carcinoma: A Phase 3 RCTs Based Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SIRT1 Pathway Activators: Validation of (-)-Ampelopsin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Ampelopsin A and other known Sirtuin 1 (SIRT1) activators. The objective is to critically evaluate the validation of (-)-Ampelopsin A as a direct SIRT1 pathway activator by comparing its performance with established alternatives, supported by available experimental data.
Introduction to SIRT1 Activation
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a multitude of cellular processes, including stress resistance, metabolism, and longevity. Its activation is a key therapeutic target for age-related diseases. Small molecule activators of SIRT1 are of significant interest in drug discovery. This guide focuses on (-)-Ampelopsin A (also known as Dihydromyricetin or DHM), a natural flavonoid, and compares its SIRT1 activating properties with the well-characterized natural polyphenol, Resveratrol, and the potent synthetic activator, SRT1720.
Quantitative Comparison of SIRT1 Activators
Direct comparison of the potency of SIRT1 activators can be challenging due to variations in experimental assays, substrates, and reporting metrics across different studies. The following table summarizes available quantitative data for (-)-Ampelopsin A, Resveratrol, and SRT1720.
Table 1: In Vitro Enzymatic Activation of SIRT1
| Compound | Type | EC50 (µM) | Fold Activation | Assay Substrate/Method | Reference(s) |
| (-)-Ampelopsin A | Natural (Flavonoid) | Not Reported | Not Reported | Direct Enzymatic Assay | N/A |
| Resveratrol | Natural (Polyphenol) | ~22 - 100 | ~2.4 - 8 | Fluor-de-Lys (FdL) peptide, TAMRA-p53 peptide, SF38A-K23 peptide (non-fluorogenic) | [1] |
| SRT1720 | Synthetic | 0.16 - 0.32 | ~7.4 - >230 | Cell-free assay, TAMRA-p53 peptide | [1] |
Note: The lack of reported EC50 and fold activation values for (-)-Ampelopsin A in direct enzymatic assays is significant. Much of the existing literature suggests that its primary mechanism of action on the SIRT1 pathway may be indirect, potentially through the activation of upstream signaling molecules like AMPK.[2]
Signaling Pathways and Mechanisms of Action
SIRT1 activators can function through direct allosteric activation of the enzyme or by indirectly increasing SIRT1 activity or expression.
SIRT1 Signaling Pathway
SIRT1 is a central node in a complex network of signaling pathways that regulate cellular homeostasis. Its activation leads to the deacetylation of numerous target proteins, influencing metabolism, stress resistance, and inflammation.
Caption: General SIRT1 signaling pathway showing direct and indirect activation.
Experimental Workflow for Validation
The process of identifying and validating novel SIRT1 activators typically follows a multi-step workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the discovery and validation of SIRT1 activators.[1]
Logical Framework for Comparative Study
This guide employs a comparative approach to evaluate different SIRT1 activators based on their origin, mechanism, and available performance data.
Caption: Logical framework for the comparative study of SIRT1 activators.[1]
Experimental Protocols
The most common method for quantifying SIRT1 activation is the in vitro fluorometric assay. Below is a detailed methodology representative of a typical experimental setup.
In Vitro Fluorometric SIRT1 Activity Assay
This protocol is based on the "Fluor de Lys" type assay, which measures the deacetylation of a fluorophore-labeled peptide substrate.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter group like AMC)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, that cleaves the deacetylated substrate)
-
Test compounds (e.g., (-)-Ampelopsin A, Resveratrol, SRT1720) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Create a serial dilution of the test compounds in SIRT1 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Thaw all other reagents on ice.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of SIRT1 Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent activation relative to a vehicle control.
-
Plot the percent activation against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Fold activation is calculated by dividing the fluorescence in the presence of the activator by the fluorescence of the vehicle control.
-
Conclusion
The validation of (-)-Ampelopsin A as a direct SIRT1 pathway activator remains inconclusive based on currently available direct enzymatic data. While numerous studies demonstrate its ability to modulate the SIRT1 pathway in cellular and in vivo models, there is a notable absence of quantitative data (EC50, fold activation) from in vitro enzymatic assays. This suggests that (-)-Ampelopsin A may act as an indirect activator of the SIRT1 pathway, possibly through upstream mechanisms such as the activation of AMPK.
In contrast, Resveratrol and the synthetic compound SRT1720 have been more extensively characterized as direct SIRT1 activators, with established, albeit assay-dependent, potency values. However, the mechanism of action of these compounds, particularly concerning the influence of fluorogenic substrates, has also been a subject of scientific debate.
For researchers and drug development professionals, these findings underscore the importance of employing a multi-faceted approach to validate potential SIRT1 activators. While cellular and in vivo studies provide crucial insights into the physiological effects of a compound, direct enzymatic assays are indispensable for confirming a direct mechanism of action and for accurately quantifying potency. Further research employing standardized, non-fluorogenic in vitro assays is warranted to definitively elucidate the direct effects of (-)-Ampelopsin A on SIRT1 enzymatic activity.
References
Unraveling the Metabolic Maze: A Comparative Guide to (-)-Ampelopsin A's Cellular Impact
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the metabolic effects of (-)-Ampelopsin A. By examining its influence on cellular metabolism against other metabolic modulators, this document provides a framework for understanding its therapeutic potential, supported by experimental data and detailed protocols.
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a growing body of evidence supporting its beneficial effects on metabolism.[1][2] Preclinical studies have highlighted its potential in managing conditions associated with metabolic syndrome, such as insulin (B600854) resistance, high cholesterol, and obesity.[1] This guide delves into the comparative metabolomics of cells treated with (-)-Ampelopsin A, providing a clear overview of its mechanism of action and its effects on various metabolic pathways.
Quantitative Metabolomic Data
The following table summarizes key quantitative data from metabolomic studies on cells and animal models treated with (-)-Ampelopsin A. For comparative purposes, data for Metformin, a widely used anti-diabetic drug that also modulates cellular metabolism, is included where available.
| Metabolic Pathway | Metabolite | Cell/Animal Model | (-)-Ampelopsin A Treatment | Fold Change vs. Control | Reference |
| Lipid Metabolism | Triglycerides (TG) | 3T3-L1 adipocytes | 10 µg/mL | Significantly decreased | [3] |
| Triglycerides (TG) | High-fat diet-fed mice (serum) | 250 mg/kg | Significantly decreased | [3] | |
| Triglycerides (TG) | High-fat diet hamsters (liver) | Not specified | Significantly lower | [4] | |
| Total Cholesterol (TC) | High-fat diet hamsters (liver) | Not specified | Significantly lower | [4] | |
| Glucose Metabolism | Glucose | Not specified | Not specified | Enhanced metabolism | [3] |
| Glucose | Breast cancer cells | Not specified | Inhibition of glucose metabolism reprogramming | [5] | |
| Amino Acid Metabolism | Various amino acids | High-fat diet hamsters (liver) | Not specified | Modulated | [4][6] |
| Energy Metabolism | Oxygen Consumption Rate (OCR) | MDA-MB-231/IR breast cancer cells | Not specified | Reduced | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Human cell lines, such as HepG2 (liver), 3T3-L1 (adipocytes), or specific cancer cell lines, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, (-)-Ampelopsin A is dissolved in a suitable solvent like DMSO and added to the culture medium at various concentrations for specified durations (e.g., 24-48 hours).[3][8]
Metabolite Extraction
Following treatment, cells are washed with ice-cold phosphate-buffered saline. Metabolites are then extracted using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to quench enzymatic activity and precipitate proteins and lipids. The extraction is performed on ice, followed by centrifugation to separate the soluble metabolite fraction.
Metabolomic Analysis (LC-MS/GC-MS)
The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This allows for the separation, identification, and quantification of a wide range of metabolites. The resulting data is processed using specialized software to identify and quantify the metabolic features that are significantly altered by the treatment.
¹H NMR-Based Metabolomics
For tissue samples, such as liver tissue from animal models, proton nuclear magnetic resonance (¹H NMR) spectroscopy can be employed.[4][9] Tissue extracts are prepared and analyzed to obtain ¹H NMR spectra. These spectra provide a comprehensive profile of the most abundant metabolites, and changes in their concentrations can be determined by comparing the spectra of treated and control groups.[4][9]
Signaling Pathways and Mechanisms of Action
(-)-Ampelopsin A exerts its metabolic effects by modulating several key signaling pathways. The diagrams below illustrate these mechanisms.
Caption: Key signaling pathways modulated by (-)-Ampelopsin A in metabolic regulation.
The diagram above illustrates that (-)-Ampelopsin A activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] This activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase 1A (CPT1A), which promotes fatty acid oxidation.[3] Furthermore, (-)-Ampelopsin A can activate Sirtuin 1 (SIRT1), which, along with AMPK, inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation.[10] The compound also down-regulates the phosphorylation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in adipogenesis.[3]
Caption: A typical experimental workflow for comparative metabolomics analysis.
This workflow outlines the key steps involved in a comparative metabolomics study, from cell culture and treatment to data analysis and biological interpretation. Following a structured approach like this is crucial for obtaining reliable and meaningful results.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. ONCOLOGIE | Ampelopsin Inhibits Breast Cancer Glucose Metabolism Reprogramming Based on Network Pharmacology and Molecular Docking [techscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics of the Protective Effect of Ampelopsis grossedentata and Its Major Active Compound Dihydromyricetin on the Liver of High-Fat Diet Hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of (-)-Ampelopsin A with Other Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of (-)-Ampelopsin A (also known as Dihydromyricetin or DHM) with various therapeutic compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in combination therapies.
(-)-Ampelopsin A, a natural flavonoid, has demonstrated significant potential in enhancing the efficacy of several conventional anticancer agents. This guide synthesizes experimental findings on its synergistic interactions with chemotherapeutic drugs such as nedaplatin (B1678008), paclitaxel (B517696), doxorubicin (B1662922), and 5-fluorouracil, offering a comprehensive overview for advancing cancer treatment strategies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of (-)-Ampelopsin A in combination with other compounds has been quantified in several studies. The following tables summarize the key findings, focusing on the impact of these combinations on cancer cell viability and the reversal of drug resistance.
| Combination | Cell Line(s) | Key Findings |
| (-)-Ampelopsin A + Nedaplatin | QGY7701, SMMC7721 (Hepatocellular Carcinoma) | The combination of (-)-Ampelopsin A and nedaplatin induced significantly more apoptosis in tumor cells compared to individual drug treatments, with minimal effect on non-tumor cells (HL7702). The concentrations were selected based on the IC50 values of each drug.[1][2][3] |
| (-)-Ampelopsin A + Paclitaxel | A2780/PTX (Paclitaxel-resistant Ovarian Cancer) | A low dose of (-)-Ampelopsin A (50 µM) in combination with paclitaxel (0.01 to 1 µM) sensitized the resistant ovarian cancer cells to paclitaxel, leading to a 1.7-fold increase in the apoptotic rate compared to paclitaxel treatment alone.[4][5] |
| (-)-Ampelopsin A + Doxorubicin | A2780/DOX (Doxorubicin-resistant Ovarian Cancer) | A low dose of (-)-Ampelopsin A (25 µM) combined with doxorubicin (1 to 4 µM) sensitized the resistant ovarian cancer cells to doxorubicin, resulting in a 2.4-fold increase in the apoptotic rate compared to doxorubicin treatment alone.[4][5] |
| (-)-Ampelopsin A derivative + 5-Fluorouracil | K562, K562/ADR (Leukemia) | Novel 5-fluorouracil-substituted (-)-Ampelopsin A derivatives demonstrated greater anticancer activity against K562 and K562/ADR cell lines compared to (-)-Ampelopsin A alone.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for key experiments cited in the studies on the synergistic effects of (-)-Ampelopsin A.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from studies assessing the cytotoxic effects of (-)-Ampelopsin A and its combinations.[9]
-
Cell Seeding: Plate cells (e.g., QGY7701, SMMC7721, HL7702) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of (-)-Ampelopsin A, the combination drug (e.g., nedaplatin), or the combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment.[9][10]
-
Cell Treatment: Treat cells with the compounds of interest (single agents or combinations) for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[9]
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with the specified concentrations of the drugs for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate the cells for approximately 2 weeks, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
Signaling Pathways and Experimental Visualizations
The synergistic effects of (-)-Ampelopsin A are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and the experimental workflows.
References
- 1. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 2. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Binding Affinity of (-)-Ampelopsin A to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Ampelopsin A, also known as dihydromyricetin (B1665482) (DHM), is a natural flavonoid with a wide array of demonstrated pharmacological activities, including neuroprotective, anti-cancer, and anti-inflammatory effects. Understanding the binding affinity of (-)-Ampelopsin A to its protein targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of the binding affinity of (-)-Ampelopsin A to various target proteins, supported by experimental data and detailed methodologies.
Quantitative Analysis of Binding Affinity
The binding affinity of (-)-Ampelopsin A has been evaluated against several protein targets using various experimental and computational methods. The following tables summarize the key findings, distinguishing between experimentally determined and computationally predicted binding affinities.
Table 1: Experimentally Determined Binding Affinity of (-)-Ampelopsin A
| Target Protein | Method | Affinity Metric | Value | Reference |
| 78 kDa glucose-regulated protein (GRP78) | Surface Plasmon Resonance (SPR) | K_d | 21.8 µM | [1][2][3] |
| Receptor for Advanced Glycation Endproducts (RAGE) | Surface Plasmon Resonance (SPR) | K_d | 28.7 µM | [4] |
| Dihydropyrimidinase | Enzyme Inhibition Assay | IC_50 | 40-48 µM | |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition Assay | IC_50 | 14.75 µM | [5] |
| K_i | 6.06 µM | [5] | ||
| Cytochrome P450 2E1 (CYP2E1) | Enzyme Inhibition Assay | IC_50 | 25.74 µM | [5] |
| K_i | 9.24 µM | [5] | ||
| Cytochrome P450 2D6 (CYP2D6) | Enzyme Inhibition Assay | IC_50 | 22.69 µM | [5] |
| K_i | 10.52 µM | [5] | ||
| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | K_b | 1.30 x 10^5 L·mol⁻¹ |
Table 2: Computationally Predicted Binding Affinity of (-)-Ampelopsin A (as Dihydromyricetin)
| Target Protein | Method | Predicted Binding Affinity (kcal/mol) | Reference |
| Matrix Metalloproteinase-9 (MMP9) | Molecular Docking | -10.2 | [6] |
| Mitogen-activated protein kinase 14 (MAPK14) | Molecular Docking | -9.0 | [6] |
| Peroxisome proliferator-activated receptor gamma (PPARG) | Molecular Docking | -8.2 | [6] |
| MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) | Molecular Docking | -7.9 | [6] |
| Hypoxia-inducible factor 1-alpha (HIF1A) | Molecular Docking | -7.5 | [6] |
| Kinase Insert Domain Receptor (KDR/VEGFR2) | Molecular Docking | -7.5 | [6] |
| Vascular Endothelial Growth Factor A (VEGFA) | Molecular Docking | -7.0 | [6] |
| Proto-oncogene tyrosine-protein kinase Src (SRC) | Molecular Docking | -6.4 | [6] |
Comparative Analysis with Other Inhibitors
A study comparing the binding affinity of (-)-Ampelopsin A to the Receptor for Advanced Glycation Endproducts (RAGE) with another known inhibitor, FPS-ZM1, demonstrated a stronger interaction for (-)-Ampelopsin A.[4]
Table 3: Comparative Binding Affinity for RAGE
| Compound | Method | K_d | Reference |
| (-)-Ampelopsin A (DHM) | Surface Plasmon Resonance (SPR) | 28.7 µM | [4] |
| FPS-ZM1 | Surface Plasmon Resonance (SPR) | 40.7 µM | [4] |
This finding suggests that (-)-Ampelopsin A is a potent inhibitor of the RAGE receptor, with a higher binding affinity than FPS-ZM1.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of binding affinity data. Below are protocols for key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for GRP78 Binding
This protocol is adapted from methodologies used to confirm the direct interaction between Dihydromyricetin (DHM) and GRP78.[1][2][3]
-
Immobilization of GRP78:
-
Recombinant human GRP78 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
GRP78 (in 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached.
-
The surface is then blocked with 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
(-)-Ampelopsin A is prepared in a series of concentrations in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the GRP78-immobilized surface and a reference flow cell.
-
The association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between injections with a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data.
-
The equilibrium dissociation constant (K_d) is determined by fitting the steady-state binding data to a 1:1 Langmuir binding model.
-
Fluorescence Spectroscopy for Protein Binding
This protocol is a general method for assessing the binding of a ligand like (-)-Ampelopsin A to a protein, such as Bovine Serum Albumin (BSA).
-
Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., BSA) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of (-)-Ampelopsin A in a compatible solvent (e.g., DMSO) and then dilute to various concentrations in the same buffer as the protein.
-
-
Fluorescence Measurements:
-
The intrinsic fluorescence of the protein (due to tryptophan and tyrosine residues) is measured using a spectrofluorometer.
-
The excitation wavelength is typically set to 280 nm or 295 nm (to selectively excite tryptophan).
-
The emission spectrum is recorded over a relevant range (e.g., 300-450 nm).
-
A fixed concentration of the protein is titrated with increasing concentrations of (-)-Ampelopsin A.
-
The fluorescence intensity is recorded after each addition and incubation to allow for equilibrium.
-
-
Data Analysis:
-
The quenching of the protein's fluorescence upon binding of (-)-Ampelopsin A is analyzed using the Stern-Volmer equation to determine the quenching mechanism.
-
The binding constant (K_b) and the number of binding sites (n) can be calculated from the fluorescence quenching data using the modified Stern-Volmer equation.
-
Molecular Docking
This protocol outlines a general workflow for predicting the binding affinity of (-)-Ampelopsin A to a target protein.[6]
-
Preparation of Protein and Ligand:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or modeled using homology modeling.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structure of (-)-Ampelopsin A is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.
-
The ligand's geometry is optimized, and charges are assigned.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of (-)-Ampelopsin A within the active site of the target protein.
-
The binding site is defined based on known ligand-binding pockets or predicted using pocket detection algorithms.
-
The docking algorithm samples various conformations and orientations of the ligand within the binding site and scores them based on a scoring function.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
The docking score, which represents the predicted binding affinity (often in kcal/mol), is used to rank potential binders.
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining binding affinity.
Caption: Simplified signaling pathways modulated by (-)-Ampelopsin A.
References
- 1. Dihydromyricetin Imbues Antiadipogenic Effects on 3T3-L1 Cells via Direct Interactions with 78-kDa Glucose-Regulated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Replication of Published Findings on (-)-Ampelopsin A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the biological activities of (-)-Ampelopsin A, also known as Dihydromyricetin (B1665482) (DHM). The focus is on its anticancer effects, with supporting experimental data from multiple studies to illustrate the consensus and variability in research outcomes.
While direct, formal independent replication studies of specific papers on (-)-Ampelopsin A are not extensively documented, a growing body of literature from various independent research groups corroborates its significant biological activities. This guide synthesizes data from these studies to highlight the reproducibility of its effects and potential sources of variation in quantitative measurements.
Anticancer Activity: Comparison of IC50 Values
(-)-Ampelopsin A has been widely reported to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, has been determined in numerous studies. The table below summarizes the reported IC50 values for (-)-Ampelopsin A (DHM) in different cancer cell lines, providing a snapshot of its efficacy and the range of reported values.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay Method | Reference |
| Breast Cancer | MDA-MB-231 | 41.07 | 24 | CCK-8 | [1] |
| Breast Cancer | MCF-7 | 50.61 | 24 | CCK-8 | [1] |
| Breast Cancer | MDA-MB-231 | ~60-80 | 24 | CCK-8 | [2][3] |
| Breast Cancer | MCF-7 | ~60-80 | 24 | CCK-8 | [2][3] |
| Gastric Cancer | AGS | Not specified, effective at 50-100 µM | 48 and 72 | MTT | [4] |
| Hepatocellular Carcinoma | HepG2 | 168 | 24 | MTT | [1] |
| Hepatocellular Carcinoma | HepG2 | 43.32 | 24 | CCK-8 | [1] |
| Hepatocellular Carcinoma | HepG2 | 100 | 24 | MTT | [1] |
| Hepatoblastoma | HuH-6 | ~75 | 48 | CCK-8 | [5] |
| Hepatoblastoma | HepG2 | ~50 | 48 | CCK-8 | [5] |
| Bladder Cancer | T24 | 22.3 | 48 | MTT | [4] |
| Bladder Cancer | UMUC3 | 16.7 | 48 | MTT | [4] |
| Cholangiocarcinoma | HCCC9810 | 150 (60% inhibition) | Not specified | Not specified | [6] |
| Cholangiocarcinoma | TFK-1 | 150 (60% inhibition) | Not specified | Not specified | [6] |
Note on Variability : The observed range in IC50 values for the same cell line (e.g., HepG2) across different studies can be attributed to several factors, including the use of different cell viability assays (MTT vs. CCK-8), variations in cell culture conditions (cell density, serum concentration), and the purity of the (-)-Ampelopsin A used.[1] Despite these quantitative differences, the consistent dose-dependent inhibitory effect on cancer cell viability across multiple studies suggests a reproducible qualitative outcome.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the literature on (-)-Ampelopsin A.
Cell Viability and Proliferation Assays
MTT Assay:
-
Seed cancer cells (e.g., AGS, T24, UMUC3) in 96-well plates at a density of 5 x 10^4 cells/mL.[4]
-
After 24 hours, treat the cells with various concentrations of (-)-Ampelopsin A or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 or 72 hours).[4]
-
Following treatment, add 30 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
CCK-8 Assay:
-
Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates.[1]
-
Treat cells with different concentrations of (-)-Ampelopsin A for the specified time (e.g., 12 or 24 hours).[1]
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.[1]
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining:
-
Seed cells (e.g., AGS) in 6-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[4]
-
Treat the cells with (-)-Ampelopsin A (e.g., 50 and 100 µM) or vehicle for 48 or 72 hours.[4]
-
Harvest the cells, wash twice with PBS, and resuspend in binding buffer.[4]
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the stained cells by flow cytometry to quantify apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.[4]
Western Blot for Apoptosis-Related Proteins:
-
Treat cancer cells with (-)-Ampelopsin A at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL kit.
Signaling Pathway Analysis
Western Blot for mTOR Pathway Proteins:
-
Prepare cell lysates from (-)-Ampelopsin A-treated and untreated cancer cells using a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Incubate the membrane overnight at 4°C with primary antibodies against key mTOR pathway proteins, such as phospho-mTOR, total mTOR, phospho-p70S6K, and total p70S6K.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal to visualize the protein bands.
Western Blot for JAK/STAT Pathway Proteins:
-
Lyse cells treated with or without (-)-Ampelopsin A and immunoprecipitate with anti-JAK1 or anti-JAK2 antibodies.
-
Analyze the precipitates by immunoblotting with an anti-phosphotyrosine antibody to detect phosphorylated JAK1 and JAK2.
-
For STAT3 phosphorylation, analyze total cell lysates by immunoblotting with an anti-phospho-STAT3 (Tyr705) antibody.
-
Use antibodies against total JAK1, JAK2, and STAT3 as loading controls.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by (-)-Ampelopsin A in cancer cells.
Caption: Workflow for IC50 determination highlighting sources of variability.
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydromyricetin alleviates inflammatory bowel disease associated intestinal fibrosis by inducing autophagy through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic dihydromyricetin with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dihydromyricetin functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway [frontiersin.org]
- 6. Dihydromyricetin Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
This guide provides a comprehensive comparison of the safety profiles of (-)-Ampelopsin A (also known as Dihydromyricetin) and its related flavonoid compounds, Taxifolin (B1681242) and Astilbin (B1665800). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document summarizes key experimental data on cytotoxicity, acute toxicity, and genotoxicity, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Executive Summary
(-)-Ampelopsin A and its analogs exhibit promising selective cytotoxicity against various cancer cell lines while demonstrating a favorable safety profile in normal cells and in vivo models. The available data indicates that these compounds have high IC50 values for normal cells, suggesting low cytotoxicity, and high LD50 values in acute oral toxicity studies in rodents, indicating a low potential for acute toxicity. Genotoxicity studies for Taxifolin and Astilbin have not revealed mutagenic or clastogenic effects. The primary mechanism of their anti-cancer action involves the induction of apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress. While the safety data is encouraging, further research is warranted to fully elucidate the toxicological profile of these compounds, particularly for long-term exposure and for less-studied analogs like Engetin.
In Vitro Cytotoxicity: A Comparative Analysis
The selective cytotoxicity of (-)-Ampelopsin A and its related compounds is a key aspect of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these flavonoids against a panel of cancer and normal cell lines. A higher IC50 value against normal cells compared to cancer cells indicates a favorable selectivity index.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| (-)-Ampelopsin A | MDA-MB-231 | Human Breast Cancer | 41.07 (24h) | [1] |
| MCF-7 | Human Breast Cancer | 50.61 (24h) | [1] | |
| HL-60 | Human Promyelocytic Leukemia | 60.77 (24h), 45.1 (48h) | [2] | |
| K562 | Human Chronic Myelogenous Leukemia | 156.2 (24h), 135.2 (48h) | [2] | |
| HepG2 | Human Hepatocellular Carcinoma | Significant inhibition (concentration not specified) | [3] | |
| QGY7701 | Human Hepatocellular Carcinoma | Significant inhibition (concentration not specified) | [3] | |
| MCF-10A | Human Normal Breast Epithelial | No significant cytotoxicity | [4] | |
| MRC-5 | Human Normal Lung Fibroblast | 417.1 (24h), 276.2 (48h) | [2] | |
| 267B1 | Human Normal Prostate Epithelial | >400 (24h & 48h) | [2] | |
| HL7702 | Human Normal Liver | No significant cytotoxicity | [3] | |
| Taxifolin | HepG2 | Human Hepatocellular Carcinoma | 0.15 | [5] |
| Huh7 | Human Hepatocellular Carcinoma | 0.22 | [5] | |
| HCT-116 | Human Colon Carcinoma | 32 µg/mL | [6] | |
| A549 | Human Lung Carcinoma | Obvious toxicity at higher doses | [7] | |
| H1975 | Human Lung Carcinoma | Obvious toxicity at higher doses | [7] | |
| Vero | Monkey Normal Kidney Epithelial | No cytotoxic effect | [5] | |
| HEK-293 | Human Embryonic Kidney | Less cytotoxic than on cancer cells | [6] | |
| bmMSCs | Bone Marrow-Derived Mesenchymal Stem Cells | No toxic effect | [4] | |
| Astilbin | MDA-MB-231 | Human Breast Cancer | 167.9 | [8] |
| MCF-7 | Human Breast Cancer | 191.6 | [8] | |
| HEK293 | Human Embryonic Kidney | Inhibited cisplatin-induced apoptosis at 200 µM | [8] | |
| Engetin | - | - | No data available | - |
Note: The duration of treatment is 24 hours unless otherwise specified. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Acute Toxicity and Genotoxicity
Animal studies provide crucial information regarding the systemic safety of a compound. The available data for (-)-Ampelopsin A and its related compounds suggest a low level of acute toxicity and a lack of genotoxic potential.
| Compound | Test | Species | Route | Result | Reference |
| (-)-Ampelopsin A | Acute Oral Toxicity (LD50) | Mouse | Oral | >5 g/kg | [9] |
| Taxifolin | Acute Oral Toxicity (LD50) | - | Oral | No data available | [1] |
| Genotoxicity (Comet Assay) | Human Lymphocytes | In vitro | No harm to healthy cells | [2] | |
| Genotoxicity (Micronucleus Test) | Human Lymphocytes | In vitro | No genotoxicity observed | [10] | |
| Genotoxicity (Chromosomal Aberration) | - | - | No data available | [10] | |
| Astilbin | Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | [3] |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | No genotoxicity | [5] | |
| Genotoxicity (Chromosomal Aberration) | CHO cells | In vitro | No genotoxicity | [5] | |
| Genotoxicity (Micronucleus Test) | Mouse | In vivo | No genotoxicity | [5] | |
| Engetin | Acute Oral Toxicity (LD50) | - | - | No data available | - |
| Genotoxicity | - | - | No data available | - |
Mechanisms of Action and Toxicity
The selective cytotoxicity of (-)-Ampelopsin A and Taxifolin against cancer cells is primarily attributed to the induction of apoptosis. Key signaling pathways implicated in this process include:
-
Induction of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress: (-)-Ampelopsin A has been shown to trigger ROS generation in breast cancer cells, leading to ER stress and subsequent apoptosis.[4]
-
Modulation of Apoptotic Pathways: Both (-)-Ampelopsin A and Taxifolin can modulate the expression of key apoptotic proteins. For instance, (-)-Ampelopsin A can upregulate the expression of p53 and cleaved caspase-3 in hepatocellular carcinoma cells.[3] It has also been shown to downregulate the pro-survival AKT and NF-κB signaling pathways in leukemia cells.[9]
-
Cell Cycle Arrest: (-)-Ampelopsin A can induce cell cycle arrest at different phases in various cancer cell lines.[2]
The mechanisms underlying the potential toxicity of these compounds in normal cells at high concentrations are less well-understood. However, the available data suggests that at concentrations effective against cancer cells, the impact on normal cells is minimal. For example, (-)-Ampelopsin A did not show significant cytotoxicity to normal human hepatic or breast epithelial cells.[3][4] Similarly, Taxifolin did not exert a cytotoxic effect on normal kidney epithelial cells.[5] It is hypothesized that cancer cells, with their higher metabolic rate and altered redox balance, are more susceptible to the ROS-inducing effects of these flavonoids.
Below is a diagram illustrating the proposed mechanism of (-)-Ampelopsin A-induced apoptosis in cancer cells.
Experimental Protocols
Standardized and well-documented experimental protocols are essential for the reproducibility and comparison of cytotoxicity data. Below are detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Target cell lines (cancer and normal)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., (-)-Ampelopsin A) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer for positive control)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer).
-
Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.
The following diagram outlines a general workflow for assessing the cytotoxicity of a compound.
Conclusion and Future Directions
The available evidence strongly suggests that (-)-Ampelopsin A and related flavonoids, particularly Taxifolin and Astilbin, possess a favorable safety profile characterized by selective cytotoxicity towards cancer cells and low in vivo toxicity. Their mechanisms of action, primarily centered on the induction of apoptosis in malignant cells, make them attractive candidates for further investigation as potential anti-cancer agents.
However, to advance their clinical development, further research is necessary. Specifically, there is a need for:
-
More comprehensive in vitro cytotoxicity studies on a wider range of normal human cell lines to establish a more robust selectivity index.
-
Quantitative cytotoxicity and in vivo toxicity data for less-studied analogs like Engetin.
-
Elucidation of the specific signaling pathways involved in any potential toxicity to normal cells at supra-therapeutic concentrations.
-
Long-term toxicity and carcinogenicity studies to assess the safety of chronic administration.
By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and risks associated with this promising class of natural compounds.
References
- 1. (+/-)-TAXIFOLIN - Safety Data Sheet [chemicalbook.com]
- 2. Genotoxic effects of Taxifolin on lymphocytes and MDA-MB-231 breast cancer cell line | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 3. Acute oral toxicity and pharmacokinetic study of astilbin after oral administration of Phanera strychnifolia stem extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into novel therapeutic potentials of taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonclinical safety of astilbin: A 4-week oral toxicity study in rats with genotoxicity, chromosomal aberration, and mammalian micronucleus tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay [mdpi.com]
- 7. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Toxicological and Genotoxicity Assessment of a Dihydroquercetin-Rich Dahurian Larch Tree (Larix gmelinii Rupr) Extract (Lavitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (-)-Ampelopsin A: A Guide for Laboratory Professionals
All chemical waste disposal must adhere to local, state, and federal regulations.[1] The responsibility for correct waste management lies with the entity generating the waste.
Immediate Safety and Disposal Protocol
The following step-by-step protocol provides a conservative and safe approach to the disposal of (-)-Ampelopsin A.
Step 1: Consultation and Hazard Assessment
The initial and most crucial step is to contact your institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to manage and advise on the disposal of novel or uncharacterized chemical waste in compliance with regulatory standards.[1] Provide them with all available information regarding (-)-Ampelopsin A, including its known biological activities and any solvents or reagents it has been in contact with.
Step 2: Personal Protective Equipment (PPE)
Before handling (-)-Ampelopsin A for disposal, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
Step 3: Waste Segregation and Containerization
Proper segregation and containment of chemical waste are fundamental to safe disposal.
-
Do Not Mix: Do not mix (-)-Ampelopsin A waste with other waste streams unless explicitly instructed to do so by your EHS department.[2]
-
Container Selection: Use a container that is chemically compatible with (-)-Ampelopsin A and any associated solvents. Plastic containers are often preferred. The container must be in good condition, free from leaks or cracks, and have a secure, leak-proof closure.[3][4]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[3][4]
Step 4: Labeling of Waste Containers
Accurate and clear labeling is a critical regulatory requirement.
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[3]
-
Chemical Identification: Identify the contents as "(-)-Ampelopsin A." Include estimated quantities and concentrations.
-
Contact Information: Include the name and contact information of the generating researcher or laboratory.
-
Date of Accumulation: Note the date when the waste was first added to the container.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste.[3][4]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[4][5]
-
Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), and for acutely toxic waste (P-listed), the limit is one quart.[4]
-
Storage Duration: Hazardous waste can generally be stored in an SAA for up to one year, provided the accumulation limits are not exceeded.[3][4]
Step 6: Arranging for Disposal
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of (-)-Ampelopsin A down the drain or in the regular trash.[4][6] The standard and recommended method of disposal is to entrust surplus and non-recyclable solutions to a licensed disposal company.[7]
Quantitative Data Summary
While specific quantitative data for (-)-Ampelopsin A is limited, the following table summarizes key regulatory and safety parameters for laboratory chemical waste management.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [4] |
| Maximum P-Listed Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Maximum Storage Time in SAA | Up to 12 months (if volume limits not exceeded) | [4] |
| Container Headroom | At least one-inch to allow for expansion | [3] |
| pH for Drain Disposal (if permissible) | Between 5.0 and 12.5 | [3] |
Experimental Protocols
As this document pertains to disposal procedures, detailed experimental protocols for research involving (-)-Ampelopsin A are not applicable. The primary "protocol" is the step-by-step disposal guide provided above.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of (-)-Ampelopsin A.
Caption: Decision-making flowchart for (-)-Ampelopsin A disposal.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. srla.clherbal.com [srla.clherbal.com]
Essential Safety and Handling Protocols for (-)-Ampelopsin A
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety, handling, and disposal guidance for laboratory personnel working with (-)-Ampelopsin A. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.
(-)-Ampelopsin A, also known as Dihydromyricetin, is a natural flavonoid compound. While comprehensive toxicological data for the specific (-)-Ampelopsin A stereoisomer may be limited, safety data for Dihydromyricetin indicates that it can cause skin, eye, and respiratory irritation[1]. One safety data sheet describes the compound as "Toxic" and advises that it should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients[2]. Therefore, rigorous safety precautions must be observed.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the primary defense against exposure to (-)-Ampelopsin A. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Notes |
| Handling Solids (Weighing, Aliquoting) | - Double Nitrile Gloves- Chemical-Resistant Lab Coat- Safety Goggles with Side Shields or Face Shield- N95 Respirator | Double gloving provides an additional layer of protection. Change gloves immediately if contamination is suspected. A face shield is recommended when there is a risk of splashes. An N95 respirator is crucial to prevent inhalation of the powdered compound. |
| Preparing Solutions | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Work should be conducted in a chemical fume hood to minimize inhalation exposure to any aerosols or dust. |
| Cell Culture & In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses | Standard aseptic techniques for cell culture should be followed in conjunction with these PPE requirements. |
| Animal Dosing & Handling | - Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields | Care should be taken to avoid the generation of aerosols. Animal waste should be treated as potentially hazardous. |
| Decontamination & Waste Disposal | - Heavy-duty Nitrile or Butyl Gloves- Chemical-Resistant Apron over Lab Coat- Safety Goggles or Face Shield | A face shield is strongly recommended during the preparation and use of decontamination solutions and while handling waste. |
Operational Plan: Safe Handling Workflow
The following step-by-step procedure outlines the safe handling of (-)-Ampelopsin A from receipt to experimental use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizers[3].
-
Consult the product insert for specific storage temperature requirements.
-
-
Preparation for Use (Weighing and Dissolving) :
-
Pre-Operation Check : Ensure a chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the solid (-)-Ampelopsin A, appropriate solvent (e.g., DMSO), volumetric flasks, and pipettes.
-
Don PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. An N95 respirator is required when handling the powder.
-
Weighing the Compound : To prevent dust formation, carefully weigh the required amount in a tared, sealed container within the chemical fume hood[4].
-
Dissolution : Add the solvent to the container with the (-)-Ampelopsin A. Cap and vortex or sonicate until fully dissolved.
-
-
Experimental Use :
-
All work with (-)-Ampelopsin A solutions should be performed in a chemical fume hood.
-
Use appropriate, calibrated equipment for all measurements and transfers.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice[3].
-
Caption: Workflow for the safe handling of (-)-Ampelopsin A.
Disposal Plan
Proper disposal of (-)-Ampelopsin A and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials that have come into direct contact with (-)-Ampelopsin A, including pipette tips, gloves, and empty containers, should be considered chemical waste.
-
Collection :
-
Solid Waste : Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Disposal Procedure :
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by an approved environmental management vendor[5].
-
Do not pour (-)-Ampelopsin A solutions down the drain or dispose of solid waste in the regular trash.
-
Caption: Disposal plan for (-)-Ampelopsin A waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
